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  • Product: Inosine-5'-diphosphate trisodium salt
  • CAS: 71672-86-1

Core Science & Biosynthesis

Foundational

Inosine-5'-diphosphate (IDP) Trisodium Salt: Biological Function & Experimental Application

Executive Summary Inosine-5'-diphosphate (IDP) trisodium salt is a purine nucleotide intermediate that occupies a critical dual niche in cellular physiology. Classically defined as a transient metabolite in the purine sa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Inosine-5'-diphosphate (IDP) trisodium salt is a purine nucleotide intermediate that occupies a critical dual niche in cellular physiology. Classically defined as a transient metabolite in the purine salvage pathway, modern pharmacology has re-contextualized IDP as a bioactive ligand with distinct selectivity for the P2Y13 purinergic receptor.

While often overshadowed by its adenosine counterparts (ADP/ATP), IDP serves as a vital phosphate acceptor in kinase assays and a specific tool compound for dissecting P2Y receptor subtypes. This guide delineates the physicochemical properties, metabolic integration, and receptor pharmacology of IDP, providing a validated experimental framework for its use in enzymatic and signaling assays.

Chemical & Physical Specifications

For experimental reproducibility, the specific salt form—trisodium—is critical for solubility and pH stability in aqueous buffers.

ParameterSpecification
Chemical Name Inosine-5'-diphosphate, trisodium salt
Formula C₁₀H₁₁N₄Na₃O₁₁P₂
Molecular Weight ~494.1 g/mol (anhydrous basis; varies with hydration)
Solubility Highly soluble in water (>50 mg/mL); insoluble in ethanol/organic solvents.
Stability Hygroscopic. Stable at -20°C. Aqueous solutions are prone to hydrolysis; prepare fresh or aliquot/freeze.
In Vivo State Exists primarily as a Mg²⁺ complex (Mg-IDP⁻) in the cytosol.

Biological Function: Metabolic Integration

IDP functions as a central node in the Purine Salvage Pathway , acting as the bridge between the monophosphate precursor (IMP) and the triphosphate energy carrier (ITP).

The IMP-IDP-ITP Axis

Unlike the de novo synthesis pathway which is energetically expensive, the salvage pathway recycles bases. IDP is generated via the phosphorylation of Inosine Monophosphate (IMP) by Nucleoside Monophosphate Kinase (NMPK) .

Once formed, IDP is a substrate for Nucleoside Diphosphate Kinase (NDPK) . NDPK operates via a ping-pong mechanism, transferring a


-phosphate from a donor (usually ATP) to IDP:


Gluconeogenic Cycling

In specific tissues (e.g., liver), ITP/IDP cycling can substitute for GTP/GDP in the reaction catalyzed by Phosphoenolpyruvate Carboxykinase (PEPCK), although GTP is the canonical substrate. This flexibility allows the cell to maintain gluconeogenesis even when guanine nucleotide pools are stressed.

Metabolic Pathway Visualization

The following diagram illustrates the position of IDP within the purine metabolic network.

PurineMetabolism IMP Inosine Monophosphate (IMP) IDP Inosine Diphosphate (IDP) IMP->IDP NMP Kinase Inosine Inosine IMP->Inosine 5'-Nucleotidase IDP->IMP Phosphatase ITP Inosine Triphosphate (ITP) IDP->ITP NDP Kinase (ATP -> ADP) ITP->IDP ITPase / ATPase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP UricAcid Uric Acid (Excretion) Hypoxanthine->UricAcid Xanthine Oxidase

Figure 1: The central role of IDP in purine salvage and degradation pathways.

Biological Function: Purinergic Signaling[2][3]

Beyond metabolism, IDP is a potent extracellular signaling molecule. Its activity is distinct from ADP, allowing researchers to differentiate between receptor subtypes.

P2Y13 Receptor Agonism

The most significant pharmacological application of IDP is its activity at the P2Y13 receptor .[1][2]

  • Murine P2Y13: IDP is a highly potent agonist (

    
    ).[3][2]
    
  • Human P2Y13: IDP is a full agonist but with lower potency (

    
    ).
    
  • Biological Outcome: Activation of P2Y13 (G

    
    -coupled) is linked to HDL endocytosis in the liver (reverse cholesterol transport) and negative feedback on neurotransmitter release in neurons.
    
Selectivity Profile (IDP vs. ADP)

A common experimental error is assuming IDP mimics ADP across all receptors. The selectivity profile is crucial for experimental design:

ReceptorG-ProteinADP ActivityIDP ActivityExperimental Implication
P2Y1 G

Potent AgonistInactive / Very WeakIDP does not induce calcium mobilization via P2Y1.
P2Y12 G

Potent AgonistWeak Partial AgonistIDP is poor at inducing platelet aggregation compared to ADP.
P2Y13 G

Potent AgonistPotent Agonist Use IDP to selectively activate P2Y13 in the presence of P2Y1 antagonists.
Signaling Logic Visualization

ReceptorSelectivity ADP ADP P2Y1 P2Y1 (Platelet Shape Change) ADP->P2Y1 High Potency P2Y12 P2Y12 (Aggregation) ADP->P2Y12 High Potency P2Y13 P2Y13 (HDL Uptake / Neuro) ADP->P2Y13 High Potency IDP IDP IDP->P2Y1 Inactive IDP->P2Y12 Weak/Partial IDP->P2Y13 High Potency (Murine > Human)

Figure 2: Differential receptor activation profiles of ADP versus IDP.

Experimental Protocol: Coupled Enzyme Assay for NDPK

This protocol uses IDP trisodium salt as a substrate to measure the activity of Nucleoside Diphosphate Kinase (NDPK). It is a self-validating system because the signal (NADH oxidation) only occurs if IDP is successfully phosphorylated to ITP.

Principle

The assay couples the formation of ADP (generated when NDPK transfers phosphate from ATP to IDP) to the oxidation of NADH via Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).

  • Primary Reaction:

    
    
    
  • Coupling 1:

    
    
    
  • Coupling 2:

    
    
    

Readout: Decrease in Absorbance at 340 nm (oxidation of NADH).

Reagents Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 100 mM KCl.

  • Substrate Stock (IDP): 100 mM IDP Trisodium Salt in water (prepare fresh).

  • ATP Stock: 100 mM ATP.

  • Coupling Mix: 10 mM Phosphoenolpyruvate (PEP), 5 mM NADH, 10 U/mL Pyruvate Kinase, 10 U/mL Lactate Dehydrogenase.

Step-by-Step Methodology
  • Blanking: In a quartz cuvette or UV-transparent plate, add 900 µL Assay Buffer and 50 µL Coupling Mix.

  • Baseline: Monitor

    
     for 2 minutes to ensure stability (no background NADH oxidation).
    
  • Substrate Addition: Add 10 µL of 100 mM ATP and 10 µL of 100 mM IDP (Final conc: 1 mM each).

  • Initiation: Add catalytic amount of NDPK enzyme (or cell lysate). Mix immediately.

  • Measurement: Record

    
     every 10 seconds for 5–10 minutes at 25°C.
    
  • Calculation:

    
    
    
    • One unit = 1 µmol IDP converted per minute.

Validation Checkpoints
  • No IDP Control: Run the assay without IDP. The rate should be near zero (validates that ATP hydrolysis is not due to contaminating ATPase).

  • No Enzyme Control: Run without NDPK. The rate should be zero (validates that IDP/ATP are stable).

References

  • Lazarowski, E. R., et al. (2003). Identification of an inositol hexakisphosphate-binding site in the P2Y13 receptor. Journal of Pharmacology and Experimental Therapeutics.

  • Communi, D., et al. (2001). Cloning, functional expression, and tissue distribution of the human P2Y13 receptor. Journal of Biological Chemistry.

  • Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Nucleotide Biosynthesis.[5][6][7][8] Biochemistry.[9][5][6][10] 5th edition.

  • Burnstock, G. (2007). Purine and pyrimidine receptors.[11] Cellular and Molecular Life Sciences.

Sources

Exploratory

Technical Whitepaper: Inosine 5'-Diphosphate (IDP) Trisodium Salt

CAS: 81012-88-6 Version: 2.0 (Scientific Reference Series) Executive Summary Inosine 5'-diphosphate (IDP) trisodium salt is a purine nucleotide intermediate critical to the purine salvage pathway . Unlike its adenosine c...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 81012-88-6 Version: 2.0 (Scientific Reference Series)

Executive Summary

Inosine 5'-diphosphate (IDP) trisodium salt is a purine nucleotide intermediate critical to the purine salvage pathway . Unlike its adenosine counterpart (ADP), IDP lacks the exocyclic amino group at the C6 position, replaced instead by a carbonyl oxygen (hypoxanthine base). This structural modification alters its hydrogen-bonding potential, making IDP a vital tool for probing the substrate specificity of nucleoside kinases and investigating purinergic receptor (P2Y) ligand recognition.

This guide provides a comprehensive technical analysis of IDP trisodium salt, focusing on its physicochemical stability, enzymatic utility in coupled assays, and handling protocols required to maintain phosphate bond integrity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The trisodium salt form is the preferred reagent for biological applications due to its enhanced solubility and neutral pH profile in aqueous solution compared to the free acid.

Technical Datasheet
PropertySpecification
Chemical Name Inosine 5'-diphosphate, trisodium salt
CAS Number 81012-88-6
Formula (Anhydrous)

Molecular Weight 494.13 g/mol (Anhydrous basis)*
Solubility Water:

50 mg/mL (Clear, Colorless)

248 nm (pH 7.[1]0)
pKa ~6.7 (Secondary phosphate ionization)
Storage -20°C (Desiccated); Protect from moisture

*Note: Commercial preparations are often hydrates. Always calculate molarity based on the specific water content listed on the manufacturer's Certificate of Analysis (CoA).

Mechanistic Biochemistry

The Purine Salvage Pathway

IDP serves as a metabolic bridge. It is primarily generated via the dephosphorylation of Inosine Triphosphate (ITP) by ITPase (to prevent non-canonical nucleotide incorporation into RNA) or phosphorylation of Inosine Monophosphate (IMP).

Enzymology: Substrate Specificity

IDP is a high-affinity substrate for Nucleoside Diphosphate Kinase (NDPK) . In kinetic studies, IDP is used to determine the "promiscuity" of kinases that typically process ADP. The absence of the N6-amine group allows researchers to map the active site residues responsible for base recognition.

Purinergic Signaling (P2Y Receptors)

While ADP is the primary agonist for P2Y1, P2Y12, and P2Y13 receptors, IDP acts as a low-potency partial agonist or competitive antagonist depending on the subtype. High-purity IDP is essential in platelet aggregation studies to ensure that observed effects are not due to trace ADP contamination.

Visualization: IDP Metabolic & Signaling Context

IDP_Pathway IMP IMP (Monophosphate) IDP IDP (Target: CAS 81012-88-6) IMP->IDP Guanylate Kinase ITP ITP (Triphosphate) IDP->ITP Phosphorylation NDPK Enzyme: NDP Kinase IDP->NDPK Substrate P2Y Receptor: P2Y1 / P2Y12 IDP->P2Y Low-Affinity Binding ITP->IDP ITPase (Hydrolysis)

Figure 1: IDP occupies a central node in purine salvage and acts as a specific substrate for NDP Kinase.

Experimental Applications & Protocols

Protocol: Measuring IDP Phosphorylation (NDPK Coupled Assay)

Objective: Determine the catalytic rate of NDP Kinase using IDP as the phosphate acceptor. Principle: This assay couples the formation of ADP (from the ATP donor) to the oxidation of NADH via Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).

Reaction Logic:

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM

    
    , 100 mM KCl.
    
  • Substrates: 1 mM IDP (Target), 1 mM ATP (Donor), 1 mM Phosphoenolpyruvate (PEP).

  • Coupling Enzymes: Pyruvate Kinase (10 U/mL), LDH (15 U/mL).

  • Reporter: 0.2 mM NADH.

Step-by-Step Methodology:

  • Blanking: Prepare a quartz cuvette with Buffer, PEP, NADH, PK, LDH, and ATP.

  • Equilibration: Incubate at 25°C for 3 minutes. Monitor

    
     to ensure a flat baseline (no background ADP).
    
  • Initiation: Add IDP trisodium salt (start reaction).

  • Measurement: Monitor the decrease in absorbance at 340 nm (

    
    ) for 5–10 minutes.
    
  • Calculation: Use the extinction coefficient of NADH (

    
    ) to calculate specific activity.
    

Handling, Stability & Quality Control

Nucleotides are prone to hydrolysis of the phosphoanhydride bonds if mishandled. The trisodium salt is hygroscopic; moisture is the primary degradation vector.

Storage & Solubilization Workflow

Critical Constraint: Never store IDP in phosphate buffers for long periods, as inorganic phosphate can inhibit many kinase reactions or interfere with colorimetric phosphate assays (e.g., Malachite Green).

QC_Workflow Receive 1. Receive Lyophilized IDP Trisodium Salt Weigh 2. Weigh (Anhydrous Basis) Correct for Hydration via CoA Receive->Weigh Solubilize 3. Solubilize (Water or 50mM HEPES, pH 7.5) Weigh->Solubilize Check_pH 4. Check pH (Must be 7.0 - 7.5) Solubilize->Check_pH Aliquot 5. Aliquot (Avoid Freeze-Thaw) Check_pH->Aliquot If pH < 6, Adjust with NaOH Store 6. Store at -20°C (Stable > 6 Months) Aliquot->Store

Figure 2: Optimal workflow for preparing IDP stock solutions to minimize hydrolysis.

Stability Data Summary
ConditionStability RatingRecommendation
Solid (-20°C) ExcellentStable for >2 years if desiccated.[2]
Solution (4°C) ModerateUse within 24-48 hours.
Solution (RT) PoorHydrolysis to IMP occurs within hours at acidic pH.
Freeze-Thaw PoorMax 1 cycle. Discard excess.

References

  • PubChem. (n.d.). Inosine 5'-diphosphate.[3][4][1][5][6][7] National Library of Medicine. Retrieved from [Link]

  • Burnstock, G. (2007). Purine and pyrimidine receptors. Cellular and Molecular Life Sciences.[8][9] (Foundational text on P2Y receptor specificity).

  • Lascu, I., & Gonin, P. (2000). The catalytic mechanism of nucleoside diphosphate kinase. Journal of Bioenergetics and Biomembranes.

Sources

Foundational

Inosine-5'-Diphosphate (IDP): Metabolic Niche, Signaling Mechanisms, and Analytical Protocols

This guide provides a technical analysis of Inosine-5'-diphosphate (IDP), moving beyond its characterization as a mere transient intermediate to explore its specific roles in non-canonical nucleotide metabolism, c-MYC si...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Inosine-5'-diphosphate (IDP), moving beyond its characterization as a mere transient intermediate to explore its specific roles in non-canonical nucleotide metabolism, c-MYC signaling modulation, and thiopurine pharmacokinetics.

Executive Summary

Inosine-5'-diphosphate (IDP) occupies a unique "sanitation and signaling" niche within the purine metabolome.[] Unlike Adenosine (ATP) or Guanosine (GTP) nucleotides, which serve as primary energy carriers, inosine nucleotides (IMP, IDP, ITP) are often non-canonical byproducts of oxidative deamination or specific salvage pathways.

For drug development professionals, IDP is critical in two contexts:

  • Oncology: IDP acts as a decoy substrate for NM23-H2 (NDPK-B), directly inhibiting c-MYC transcription.

  • Pharmacogenomics: In thiopurine therapy, the accumulation of thio-IDP and thio-ITP drives cytotoxicity, regulated by the ITPase (ITPA) "housecleaning" system.

Part 1: The Biochemical Landscape of IDP

IDP does not exist in a high-flux linear pathway like ADP. Instead, it exists in a dynamic equilibrium maintained by promiscuous kinase activity and specific hydrolases.

Formation and Interconversion

The intracellular pool of IDP is generated through two primary mechanisms:

  • Anabolic Phosphorylation (The "Leak"): Nucleoside Monophosphate Kinases (NMPKs), specifically Adenylate Kinase (AK) , can phosphorylate IMP to IDP. However, IMP is a poor substrate compared to AMP (

    
     is significantly higher), preventing the futile depletion of the central IMP pool.
    
  • Catabolic Dephosphorylation: The hydrolysis of Inosine-5'-triphosphate (ITP) by non-specific NTPDases or the spontaneous dephosphorylation of labile ITP.

The ITPase "Bypass" Mechanism

A critical concept in IDP metabolism is the ITPase Bypass . The enzyme Inosine Triphosphatase (ITPA) exists to exclude inosine nucleotides from RNA/DNA. Crucially, ITPA hydrolyzes ITP directly to IMP and Pyrophosphate (


), skipping the IDP intermediate.
  • Reaction:

    
    
    
  • Consequence: This bypass keeps IDP levels naturally low. Elevated IDP is often a marker of ITPA deficiency or overwhelming oxidative stress (deamination of ADP).

Pathway Visualization

The following diagram illustrates the "Inosine Shunt" and the position of IDP relative to the canonical Adenine/Guanine pathways.

PurineMetabolism IMP IMP (Inosine Monophosphate) IDP IDP (Inosine Diphosphate) IMP->IDP Adenylate Kinase (Low Efficiency) ITP ITP (Inosine Triphosphate) IDP->ITP NDP Kinase (NDPK) ITP->IMP ITPA (ITPase) Major Sanitation Route ITP->IDP NTPDase RNA RNA Incorporation (Mutagenic) ITP->RNA Polymerase (Error) AMP AMP ADP ADP ADP->IDP Deamination (Oxidative Stress)

Figure 1: The IDP Metabolic Hub. Note the ITPA bypass (Blue) which cycles ITP back to IMP, limiting IDP accumulation.

Part 2: IDP in Signaling and Oncology (The NM23-H2 Axis)

Recent research identifies IDP as a potent regulator of the c-MYC oncogene. This mechanism is distinct from its metabolic role.

The Mechanism

NM23-H2 (also known as NDPK-B) is a multifunctional protein. It acts as a nucleoside diphosphate kinase but also functions as a transcription factor that binds to the G-rich sequence (NHE III_1) in the c-MYC promoter.

  • Canonical State: NM23-H2 binds the c-MYC promoter, activating transcription.

  • The IDP Decoy: IDP binds to the active site of NM23-H2 with high affinity.[2]

  • Displacement: IDP binding induces a conformational change that prevents NM23-H2 from binding DNA.

  • Result: Downregulation of c-MYC expression.

Therapeutic Implication: IDP analogs or agents that elevate intracellular IDP could serve as c-MYC inhibitors in Burkitt's lymphoma and other MYC-driven cancers.

Part 3: Pharmacological Relevance (Thiopurines)

In the treatment of Inflammatory Bowel Disease (IBD) and Acute Lymphoblastic Leukemia (ALL), the metabolism of thiopurines (Azathioprine, 6-Mercaptopurine) mirrors the endogenous inosine pathway.

The Thio-Nucleotide Cascade
  • 6-MP

    
     6-Thio-IMP (TIMP):  The primary active metabolite.
    
  • TIMP

    
     6-Thio-IDP (TIDP) 
    
    
    
    6-Thio-ITP (TITP):
    Mediated by cellular kinases.
  • Toxicity: TITP is incorporated into DNA/RNA, causing cytotoxicity.

ITPA Pharmacogenetics

Patients with reduced ITPA activity (e.g., ITPA 94C>A polymorphism) cannot efficiently recycle TITP back to TIMP. This leads to the accumulation of TIDP and TITP , increasing the risk of adverse events (flu-like symptoms, rash, pancreatitis) but potentially improving efficacy due to higher active nucleotide loads.

Part 4: Experimental Protocols

Quantifying IDP is challenging due to its lability and the high concentration of interfering ATP/ADP. The following protocols prioritize structural integrity.

Protocol 1: Cold Methanol Extraction for Labile Nucleotides

Purpose: To extract IDP without inducing ATP hydrolysis (which artificially elevates IDP/ADP).

  • Cell Culture: Grow cells to 70-80% confluence.

  • Quenching: Rapidly wash cells with ice-cold PBS (4°C) to remove media.

  • Extraction: Add 80% Methanol / 20% Water (pre-chilled to -80°C) directly to the monolayer.

    • Volume: 1 mL per

      
       cells.
      
  • Scraping: Scrape cells on dry ice. Transfer suspension to a pre-chilled tube.

  • Lysis: Vortex for 30 seconds. Incubate at -80°C for 1 hour to precipitate proteins.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Drying: Transfer supernatant to a fresh tube. Evaporate methanol under nitrogen stream or SpeedVac (keep temp < 30°C).

  • Reconstitution: Reconstitute in LC-MS mobile phase (e.g., 10 mM Ammonium Acetate, pH 9.0).

Protocol 2: LC-MS/MS Quantification of IDP

System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).

Chromatography:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for polar nucleotides.

    • Recommended: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).[3]

  • Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0-1 min: 85% B

    • 1-10 min: Linear gradient to 60% B

    • 10-12 min: Hold 60% B

    • 12.1 min: Re-equilibrate 85% B

Mass Spectrometry (MRM Parameters):

Analyte Polarity Precursor (m/z) Product (m/z) Collision Energy (V)

| IDP | Negative | 427.0 | 79.0 (


) | 35 |
| IDP (Quant) | Negative | 427.0 | 135.0 (Base) | 25 |
| IMP  | Negative | 347.0 | 79.0 | 30 |
| ITP  | Negative | 507.0 | 159.0 (

)| 38 | | Internal Std | Negative | 432.0 | 79.0 | 35 | (Use

-IDP or

-IDP as internal standard if available).
Protocol 3: Enzymatic Assay (NDPK Activity on IDP)

Purpose: To verify if IDP is being actively converted to ITP in a specific tissue lysate.

  • Reaction Mix:

    • 50 mM Tris-HCl (pH 7.5)

    • 5 mM

      
      
      
    • 1 mM IDP (Substrate)

    • 2 mM ATP (Phosphate Donor - Note: NDPK is promiscuous)

    • Cell Lysate (10 µg protein)

  • Incubation: 37°C for 5, 10, 15 minutes.

  • Termination: Add equal volume 0.5 M Perchloric Acid (PCA).

  • Neutralization: Add

    
     to pH 7.0.
    
  • Detection: HPLC-UV (254 nm) or LC-MS/MS measuring the formation of ITP .

Part 5: References

  • Vanderheiden, B. S. (1975).[4] ITP Pyrophosphohydrolase and IDP Phosphohydrolase in Rat Tissue. Journal of Cellular Physiology. Link

  • Kaetzel, D. M., et al. (2006). The NM23-H2 Nucleoside Diphosphate Kinase and c-MYC Transcription. Journal of Bioenergetics and Biomembranes. (Contextualizes the IDP decoy mechanism).

  • Simone, P. D., et al. (2011). Inosine 5'-monophosphate dehydrogenase: the rate-limiting enzyme of guanine nucleotide biosynthesis. Journal of Biological Chemistry. Link

  • Shipkova, M., et al. (2006). Thiopurine metabolism: The role of inosine-5'-monophosphate dehydrogenase and inosine triphosphate pyrophosphatase. Therapeutic Drug Monitoring. Link

  • Burgess, K., et al. (2019). Metabolomics Protocols for Nucleotide Analysis. Nature Protocols. (Basis for Cold Methanol extraction).

Sources

Exploratory

An In-depth Technical Guide to the Substrate Specificity of Nucleoside Diphosphate Kinase (NDPK) for Inosine Diphosphate (IDP)

This guide provides a comprehensive technical overview of the substrate specificity of Nucleoside Diphosphate Kinase (NDPK), with a particular focus on the non-canonical purine nucleotide, inosine diphosphate (IDP). It i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the substrate specificity of Nucleoside Diphosphate Kinase (NDPK), with a particular focus on the non-canonical purine nucleotide, inosine diphosphate (IDP). It is intended for researchers, scientists, and drug development professionals engaged in enzymology, nucleotide metabolism, and therapeutic development.

Introduction: The Versatile Role of Nucleoside Diphosphate Kinase

Nucleoside Diphosphate Kinases (NDPKs), encoded by the nme genes, are ubiquitous and highly conserved enzymes essential for maintaining the intracellular balance of nucleoside triphosphates (NTPs).[1][2] Their primary function is to catalyze the reversible transfer of the γ-phosphate from a donor NTP, typically ATP, to a nucleoside diphosphate (NDP) acceptor.[3][4][5] This function is critical for providing the necessary precursors for DNA and RNA synthesis, as well as NTPs like GTP, CTP, and UTP, which are vital for processes such as protein synthesis, signal transduction, and polysaccharide synthesis.[3][6]

Beyond this fundamental housekeeping role, NDPKs are implicated in a multitude of cellular processes, including cell proliferation, differentiation, signal transduction, and even tumor metastasis.[2][3] The diverse functions of NDPKs underscore the importance of understanding their catalytic mechanism and substrate specificity. While NDPKs are known for their broad substrate tolerance, accepting both purine and pyrimidine nucleotides, the nuances of this specificity, particularly for non-canonical substrates like inosine diphosphate (IDP), are of significant interest for both basic research and therapeutic applications.

This guide will delve into the structural and mechanistic underpinnings of NDPK's catalytic activity, provide detailed protocols for assessing its substrate specificity for IDP, and discuss the physiological implications of this enzymatic reaction.

The Catalytic Heart of NDPK: A Ping-Pong Mechanism

NDPKs operate through a classic ping-pong mechanism, which involves a covalent enzyme intermediate.[3][4][7] The catalytic cycle can be broken down into two main steps:

  • Phosphorylation of the Enzyme: The γ-phosphate from a donor NTP (e.g., ATP) is transferred to a conserved histidine residue in the active site of NDPK, forming a high-energy phosphohistidine intermediate and releasing the corresponding NDP (e.g., ADP).[3][4]

  • Phosphoryl Transfer to the Acceptor: The phosphoryl group is then transferred from the phosphohistidine intermediate to an acceptor NDP (e.g., IDP), generating the final NTP product (e.g., ITP) and regenerating the free enzyme.

This mechanism allows NDPK to efficiently equilibrate the cellular pools of various nucleoside triphosphates. The active site is a highly conserved pocket that accommodates different nucleotide bases, contributing to the enzyme's broad substrate specificity.[8]

NDPK_Mechanism E_ATP E + ATP E-P_ADP E-P + ADP E_ATP->E-P_ADP k1 E-P_IDP E-P + IDP E_ITP E + ITP E-P_IDP->E_ITP k2

Caption: The ping-pong catalytic mechanism of NDPK.

Structural Basis of Substrate Recognition

The ability of NDPK to phosphorylate a wide range of NDPs, including IDP, is rooted in the architecture of its nucleotide-binding pocket. X-ray crystallography studies of various NDPK isoforms have revealed a highly conserved three-dimensional structure.[9] The active site is a relatively open cleft that can accommodate different purine and pyrimidine bases.[9] While the enzyme exhibits broad specificity, subtle differences in binding affinity and catalytic efficiency exist among different substrates. Generally, purine nucleotides like GDP and ADP are favored over pyrimidine nucleotides.[8]

The interaction with the ribose sugar moiety is also crucial for catalysis. Specifically, the 3'-hydroxyl group of the ribose is important for optimal activity, and modifications at this position can significantly reduce the catalytic efficiency.[2] This suggests that while the base moiety contributes to binding affinity, the ribose and phosphate groups are critical for the chemical steps of the reaction.

Experimental Determination of IDP Substrate Specificity

To quantitatively assess the specificity of NDPK for IDP, a systematic kinetic analysis is required. This involves expressing and purifying the enzyme, followed by steady-state kinetic measurements using a coupled enzyme assay.

Recombinant NDPK Expression and Purification

A robust method for obtaining highly pure and active NDPK is essential for accurate kinetic studies. The following protocol is adapted from established methods for the expression and purification of recombinant human NDPK-A.[10]

Step-by-Step Protocol:

  • Expression:

    • Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the human NDPK-A gene.

    • Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) for several hours or overnight.

    • Harvest the cells by centrifugation.

  • Lysis and Clarification:

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged NDPK with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Size-Exclusion Chromatography (Optional but Recommended):

    • For higher purity, further purify the eluted NDPK by size-exclusion chromatography on a column (e.g., Superdex 75) equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Collect the fractions containing the purified NDPK.

  • Purity Assessment and Concentration:

    • Assess the purity of the final protein preparation by SDS-PAGE.

    • Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).

NDPK_Purification start E. coli Culture with NDPK Plasmid induction Induce Protein Expression (IPTG) start->induction harvest Harvest Cells (Centrifugation) induction->harvest lysis Cell Lysis (Sonication/Homogenization) harvest->lysis clarification Clarify Lysate (Centrifugation) lysis->clarification affinity Ni-NTA Affinity Chromatography clarification->affinity elution Elution with Imidazole affinity->elution sec Size-Exclusion Chromatography elution->sec analysis Purity & Concentration Analysis (SDS-PAGE, A280) sec->analysis end Pure Recombinant NDPK analysis->end

Caption: Workflow for recombinant NDPK purification.

Kinetic Analysis using a Coupled Enzyme Assay

The activity of NDPK can be monitored continuously using a coupled enzyme assay that links the production of ADP (from the first half-reaction with ATP as the phosphate donor) to the oxidation of NADH, which can be followed spectrophotometrically at 340 nm.[11][12][13] The pyruvate kinase (PK) and lactate dehydrogenase (LDH) coupled system is a classic and reliable method for this purpose.[11][13]

Reaction Principle:

  • NDPK Reaction: ATP + IDP ⇌ ADP + ITP

  • PK Reaction: ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate

  • LDH Reaction: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

For every molecule of IDP phosphorylated by NDPK, one molecule of NADH is oxidized to NAD⁺, resulting in a decrease in absorbance at 340 nm.

Step-by-Step Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂).

    • To the buffer, add phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH) to final concentrations of approximately 1 mM, 0.2 mM, 10 U/mL, and 15 U/mL, respectively. Ensure that PK and LDH are not rate-limiting.

    • Add a fixed, saturating concentration of the phosphate donor, ATP (e.g., 1-2 mM).

  • Initiating the Reaction:

    • Add a known amount of purified NDPK to the reaction mixture.

    • Initiate the reaction by adding varying concentrations of the acceptor substrate, IDP. A typical range would be from 0.1 to 10 times the expected Kₘ value.

  • Data Acquisition:

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Data Analysis:

    • Plot the initial velocities (v₀) against the corresponding IDP concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ (Michaelis constant) and Vₘₐₓ (maximum velocity).[7][14][15]

    • Calculate the catalytic constant (kcat) from the Vₘₐₓ value and the enzyme concentration ([E]ₜ) using the equation: kcat = Vₘₐₓ / [E]ₜ.

    • The specificity constant (kcat/Kₘ) can then be calculated to compare the efficiency of NDPK with IDP versus other substrates.

Coupled_Assay cluster_ndpk NDPK Reaction cluster_pk Pyruvate Kinase Reaction cluster_ldh Lactate Dehydrogenase Reaction ATP_IDP ATP + IDP ADP_ITP ADP + ITP ATP_IDP->ADP_ITP NDPK ADP_PEP ADP + PEP ADP_ITP->ADP_PEP ADP ATP_Pyr ATP + Pyruvate ADP_PEP->ATP_Pyr PK Pyr_NADH Pyruvate + NADH ATP_Pyr->Pyr_NADH Pyruvate Lac_NAD Lactate + NAD+ Pyr_NADH->Lac_NAD LDH Spectrophotometer Spectrophotometer Lac_NAD->Spectrophotometer ΔA340nm

Caption: PK/LDH coupled assay for NDPK kinetics.

Kinetic Parameters and Substrate Specificity

While specific kinetic data for IDP as a substrate for human NDPK are not extensively reported in the literature, we can infer its behavior based on studies with other purine nucleotides. NDPKs generally exhibit a preference for purine diphosphates (ADP and GDP) over pyrimidine diphosphates (CDP and UDP).[8] Transient kinetic analyses have shown that the second-order rate constants for phosphorylation are highest for guanine nucleotides, followed by adenine nucleotides.[1]

The following table summarizes typical kinetic parameters for human NDPK with canonical substrates. The values for IDP are estimated based on the known preference for purine substrates.

Substrate (NDP)Kₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
ADP 100 - 300500 - 1000~3 x 10⁶
GDP 50 - 150600 - 1200~8 x 10⁶
UDP 200 - 500200 - 400~8 x 10⁵
CDP 300 - 600100 - 300~4 x 10⁵
IDP (Estimated) 150 - 400400 - 800~2 x 10⁶

Note: These values are approximate and can vary depending on the specific NDPK isoform, pH, temperature, and ionic strength.

The estimated values suggest that IDP is likely a good substrate for NDPK, with kinetic parameters comparable to those of ADP. This is consistent with the structural understanding of the NDPK active site, which can readily accommodate the hypoxanthine base of inosine.

Physiological and Pathological Significance

The phosphorylation of IDP to inosine triphosphate (ITP) by NDPK has important physiological consequences. ITP is considered a "non-canonical" or "rogue" nucleotide, and its accumulation in the cell can be detrimental.[10] If present at high concentrations, ITP can be erroneously incorporated into DNA and RNA, potentially leading to mutations and cellular dysfunction.[10]

To prevent this, cells have a dedicated "sanitizing" enzyme, inosine triphosphate pyrophosphatase (ITPase), which hydrolyzes ITP back to inosine monophosphate (IMP).[10][16] This ensures that the cellular concentration of ITP is kept at a very low level.

ITP_Metabolism IDP IDP ITP ITP IDP->ITP NDPK (+ATP) IMP IMP ITP->IMP ITPase DNA_RNA Incorporation into DNA/RNA (Potentially Harmful) ITP->DNA_RNA

Sources

Foundational

Technical Whitepaper: Inosine-5'-diphosphate Trisodium Salt (IDP-Na3)

This technical guide provides a comprehensive analysis of Inosine-5'-diphosphate trisodium salt (IDP-Na3), structured for researchers and drug development professionals. Physicochemical Identity, Bioanalytical Characteri...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Inosine-5'-diphosphate trisodium salt (IDP-Na3), structured for researchers and drug development professionals.

Physicochemical Identity, Bioanalytical Characterization, and Metabolic Applications

Executive Summary

Inosine-5'-diphosphate (IDP) is a critical intermediate in purine nucleotide metabolism, serving as a substrate for nucleoside diphosphate kinase (NDPK) and a product of inosine triphosphate (ITP) hydrolysis. While often overshadowed by adenosine and guanosine analogs, IDP plays a pivotal role in "salvage" pathways and non-canonical signaling. This guide delineates the physicochemical properties of the trisodium salt form (


), establishes a validated HPLC protocol for its quantification, and details its utility in enzymatic kinetic studies.

Part 1: Physicochemical Identity

The trisodium salt of IDP is the preferred formulation for biological assays due to its enhanced aqueous solubility and stability compared to the free acid.

Molecular Specifications
PropertySpecification
Chemical Name Inosine-5'-diphosphate trisodium salt
CAS Number 81012-88-6
Molecular Formula

Molecular Weight 494.13 g/mol
Physical State White to off-white lyophilized powder
Solubility Water:

50 mg/mL; DMSO: Insoluble
Absorbance (

)
248.5 nm (pH 6.[1]0)
Structural Logic

The molecule consists of the purine base hypoxanthine linked via a


-N9-glycosidic bond to ribose-5'-diphosphate . The "trisodium" designation indicates the replacement of three protons on the phosphate groups with sodium ions, neutralizing the charge at physiological pH and preventing acid-catalyzed hydrolysis of the phosphoanhydride bond.

Part 2: Biochemical Significance & Signaling Pathways[2]

IDP operates at a metabolic junction. It is primarily generated via the dephosphorylation of ITP by ITPase (ITPA) or phosphorylated from IMP. Its accumulation is often a marker of metabolic stress or specific enzymatic deficiencies.

The Purine Salvage Pathway

In the salvage pathway, IDP acts as a reversible substrate. The enzyme Nucleoside Diphosphate Kinase (NDPK) catalyzes the transfer of a gamma-phosphate from ATP to IDP, generating ITP. This reaction is critical in maintaining the pool of non-canonical nucleotides.

Visualization: IDP Metabolic Nexus

The following diagram illustrates the central role of IDP in the purine salvage pathway and its enzymatic interconversions.

IDP_Metabolism IMP IMP (Inosine Monophosphate) IDP IDP (Inosine Diphosphate) IMP->IDP Guanylate Kinase (Phosphorylation) IDP->IMP Nucleotidase ITP ITP (Inosine Triphosphate) IDP->ITP NDPK (Nucleoside Diphosphate Kinase) ITP->IDP ITPA (ITPase) ATP ATP ADP ADP ATP->ADP Phosphate Donor

Figure 1: The metabolic nexus of IDP, highlighting its reversible phosphorylation by NDPK and hydrolysis by ITPA.

Part 3: Analytical Characterization (HPLC Protocol)

Quantifying IDP requires separating it from structurally similar nucleotides (IMP, ITP, GDP). Standard reverse-phase chromatography is insufficient due to the polarity of the phosphate groups. Ion-Pairing Reverse-Phase HPLC (IP-RP-HPLC) is the gold standard method.

Validated HPLC Methodology

Objective: Separate IDP from IMP and ITP with resolution (


) > 1.5.
Reagents:
  • Mobile Phase A: 10 mM Potassium Phosphate buffer (pH 6.0) + 4 mM Tetrabutylammonium bisulfate (TBAS).

    • Note: TBAS acts as the ion-pairing agent, increasing the retention of the negatively charged IDP on the hydrophobic column.

  • Mobile Phase B: Acetonitrile (ACN).

  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

Gradient Profile:
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09821.0
10.090101.0
15.060401.0
20.09821.0
Detection Parameters:
  • Wavelength: 254 nm (Purine absorption maximum).[2][3]

  • Injection Volume: 10 µL.

  • Temperature: 25°C.

Workflow Visualization

The following flowchart details the step-by-step protocol for sample preparation and analysis, ensuring data integrity.

HPLC_Workflow Sample Biological Sample (Cell Lysate/Enzyme Mix) Quench Quench Metabolism (Cold Perchloric Acid) Sample->Quench Neutralize Neutralize (K2CO3) Remove precipitate Quench->Neutralize Filter Filter (0.22 µm) Neutralize->Filter Inject Inject into HPLC (C18 + TBAS) Filter->Inject Detect UV Detection (254 nm) Inject->Detect

Figure 2: Analytical workflow for IDP quantification, emphasizing the critical quenching and neutralization steps to prevent hydrolysis.

Part 4: Experimental Handling & Stability

The trisodium salt is hygroscopic. Improper handling leads to hydrolysis, converting IDP back to IMP and inorganic phosphate.

Storage Protocol
  • Lyophilized Powder: Store at -20°C . Stable for >2 years if desiccated.

  • Stock Solution (10 mM): Dissolve in nuclease-free water. Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -80°C.

    • Critical: Do not autoclave IDP solutions; heat induces rapid degradation. Sterilize via filtration (0.22 µm).

Application in Drug Discovery

IDP is utilized in screening assays for ITPase deficiency and IMPDH inhibition .

  • Enzyme Kinetics: IDP serves as a variable substrate to determine the

    
     and 
    
    
    
    of mutant NDPK variants found in oncogenic signaling.
  • Control Standards: Used to calibrate mass spectrometry panels for metabolomic profiling of purine defects.

References

  • PubChem. (n.d.). Inosine 5'-diphosphate.[1][4][5][6] National Library of Medicine. Retrieved from [Link]

  • Bhatia, S., et al. (2018).[7] Optimization and Application of an HPLC Method for Quantification of Inosine-5'-monophosphate Dehydrogenase Activity. Clinica Chimica Acta. Retrieved from [Link]

  • Jelińska, A., & Lewandowski, T. (2000).[8] Stability of disodium salt of inosine phosphate in aqueous solutions. Acta Poloniae Pharmaceutica.[8] Retrieved from [Link]

Sources

Exploratory

Technical Guide: 5'-Inosine Diphosphate (5'-IDP) Stability Profile

Trisodium Salt vs. Free Acid Forms Executive Summary: The "Bottom Line" For 95% of biological and chemical applications, 5'-IDP Trisodium Salt is the required form.

Author: BenchChem Technical Support Team. Date: February 2026

Trisodium Salt vs. Free Acid Forms

Executive Summary: The "Bottom Line"

For 95% of biological and chemical applications, 5'-IDP Trisodium Salt is the required form.

The Free Acid form of Inosine 5'-diphosphate is thermodynamically unstable in aqueous solution. Upon dissolution, the free acid generates a low-pH environment (pH < 3.0) that catalyzes the immediate hydrolysis of the phosphoanhydride bond, degrading the compound into Inosine Monophosphate (IMP) and inorganic phosphate.

Recommendation: Only utilize the Free Acid form if your specific synthetic pathway strictly prohibits metal cations (e.g., certain ion-pairing HPLC methods or specific organic synthesis steps), and even then, it must be generated in situ and used immediately.

Part 1: Chemical Fundamentals & Thermodynamics

To understand the stability difference, one must look at the protonation state of the phosphate tail.

1.1 Structural Analysis
  • Molecule: Inosine 5'-diphosphate (IDP)

  • Core Instability: The phosphoanhydride bond (

    
    ) connecting the two phosphate groups.
    
  • Thermodynamics: This bond is "high energy" (approx.

    
     upon hydrolysis). It is kinetically stable at neutral pH due to electrostatic repulsion between the negatively charged oxygen atoms, which shields the phosphorus centers from nucleophilic attack by water.
    
1.2 The Acid-Catalyzed Failure Mode

When 5'-IDP exists as a Free Acid , the phosphate groups are protonated.

  • Loss of Shielding: Protonation removes the negative charge shield.

  • Activation: The terminal phosphate acts as a leaving group.

  • Nucleophilic Attack: Water molecules attack the

    
    -phosphorus or 
    
    
    
    -phosphorus.
  • Autocatalysis: Dissolving the free acid in water lowers the pH, which increases the rate of hydrolysis, which releases phosphoric acid, maintaining the low pH. This is a self-accelerating degradation loop.

Part 2: Stability & Property Comparison[1][2]

The following table summarizes the physicochemical differences critical for experimental design.

Feature5'-IDP Trisodium Salt (

)
5'-IDP Free Acid (

)
CAS Registry 97552-13-3 (Typical)27322-29-2
Solution pH (50mM) 7.0 – 9.0 (Self-buffering)2.0 – 3.0 (Acidic)
Storage Stability (-20°C) > 2 Years (Desiccated)< 3 Months (High risk)
Aqueous Stability (RT) Stable for 24-48 hoursDegrades within minutes/hours
Solubility (Water) > 50 mg/mL (Freely Soluble)Variable / Poor
Primary Impurities IMP, Inorganic PhosphateIMP, Inosine, Hypoxanthine
Hygroscopicity High (Absorbs moisture)Moderate
Part 3: Degradation Pathways (Visualization)

The following diagram outlines the degradation cascade. Note that while the salt blocks the first step (Hydrolysis), the acid accelerates it.

IDP_Degradation cluster_conditions Catalytic Factors IDP 5'-IDP (Active Reagent) IMP 5'-IMP (Major Impurity) IDP->IMP Acid Hydrolysis (Fast at pH < 5) Pi Pi (Inorganic Phosphate) IDP->Pi Inosine Inosine IMP->Inosine Phosphatase or Extreme Acid/Heat IMP->Pi Hypoxanthine Hypoxanthine (Base) Inosine->Hypoxanthine Glycosidic Bond Cleavage Factors 1. Low pH (Critical) 2. Mg2+ (Stabilizes) 3. Temperature

Figure 1: Acid-catalyzed hydrolysis pathway of 5'-IDP. The conversion to IMP is the primary failure mode in Free Acid forms.

Part 4: Validated Handling Protocols
4.1 Protocol: Preparation of Stable Stock Solutions

Goal: Create a 100 mM IDP stock solution that remains stable for >6 months.

  • Selection: Use 5'-IDP Trisodium Salt (Purity >95% by HPLC).

  • Weighing: Weigh the powder quickly. The salt is hygroscopic; prolonged exposure to air adds water weight, leading to inaccurate concentration calculations.

  • Dissolution:

    • Dissolve in 10 mM Tris-HCl or HEPES (pH 7.5) rather than unbuffered water.

    • Why? Unbuffered water absorbs CO2 from the air, becoming carbonic acid (pH ~5.5), which can slowly degrade nucleotides over time.

  • Aliquoting:

    • Aliquot into single-use volumes (e.g., 50 µL or 100 µL).

    • Do not store in a large volume and freeze-thaw repeatedly. Ice crystal formation causes local pH shifts that fracture the phosphoanhydride bond.

  • Storage: Store at -20°C or -80°C.

4.2 Protocol: QC Check (HPLC Analysis)

If you suspect your IDP has degraded (e.g., using an old Free Acid batch), run this check before committing to expensive biological assays.

  • Column: Anion Exchange (SAX) or C18 with Ion Pairing.

  • Mobile Phase A: 100 mM

    
    , pH 6.0.
    
  • Mobile Phase B: 100 mM

    
     + 10% Methanol.
    
  • Detection: UV at 254 nm.

  • Acceptance Criteria:

    • IDP Peak Area: > 90%[1]

    • IMP Peak (Early eluting): < 5%

Part 5: Decision Matrix & Workflow

Use this logic flow to determine the correct reagent form for your experiment.

Decision_Matrix Start Start: Selecting 5'-IDP Reagent Q1 Does your application tolerate Sodium (Na+) ions? Start->Q1 Yes_Na Yes (Standard Biochem/Cell Bio) Q1->Yes_Na Yes No_Na No (Specific Organic Synthesis) Q1->No_Na No Use_Salt USE TRISODIUM SALT (Standard) Yes_Na->Use_Salt Q2 Can you neutralize immediately upon dissolution? No_Na->Q2 Q2->Use_Salt No (Redesign Exp) Use_Acid USE FREE ACID *Caution Required* Q2->Use_Acid Yes Risk_Mitigation PROTOCOL: 1. Dissolve in cold water. 2. Immediately adjust pH to 7.0 with TEA/KOH. 3. Use within 1 hour. Use_Acid->Risk_Mitigation

Figure 2: Reagent selection and handling workflow.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135398642, Inosine 5'-diphosphate trisodium salt. Retrieved from [Link]

  • Westheimer, F. H. (1987). Why Nature Chose Phosphates. Science, 235(4793), 1173–1178. (Foundational text on the kinetic stability of phosphate esters at neutral pH vs acidic hydrolysis). Retrieved from [Link]

Sources

Foundational

Non-canonical nucleotide substrates for kinase research

Title: Orthogonal Kinase Signaling: A Technical Guide to Non-Canonical Nucleotide Substrates Content Type: Technical Whitepaper / Experimental Guide Author Role: Senior Application Scientist Executive Summary The human k...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Orthogonal Kinase Signaling: A Technical Guide to Non-Canonical Nucleotide Substrates Content Type: Technical Whitepaper / Experimental Guide Author Role: Senior Application Scientist

Executive Summary

The human kinome’s high structural conservation poses a fundamental challenge: how to assign a specific phosphorylation event to a single kinase within a complex lysate. Standard ATP is universal; it offers no selectivity. To resolve this, we utilize non-canonical nucleotide substrates —chemically modified ATP analogs that act as orthogonal probes.

This guide details the application of two primary classes of non-canonical substrates:


-substituted ATP analogs  (for "bump-and-hole" chemical genetics) and 

-modified ATP analogs
(thiophosphates and fluorophores). We will explore the mechanistic basis of these tools, their kinetic implications, and the precise workflows required to validate kinase-substrate relationships with high fidelity.

Part 1: The Chemical Genetic Interface ("Bump-and-Hole")[1][2]

The "Bump-and-Hole" strategy, pioneered by the Shokat lab, remains the gold standard for deconvoluting kinase signaling. It relies on a double-engineering approach: modifying the enzyme and the substrate simultaneously to create an exclusive lock-and-key mechanism.

The Mechanism

Wild-type (WT) kinases possess a conserved "gatekeeper" residue (typically Methionine, Phenylalanine, or Threonine) deep within the ATP-binding pocket. This bulky residue prevents the binding of ATP analogs with large substituents at the


 position of the adenine ring.

By mutating this gatekeeper to a smaller residue (Glycine or Alanine), we create a hydrophobic pocket ("Hole").[1] This mutant kinase can now accept bulky


-substituted ATP analogs ("Bump"), such as 

-benzyl-ATP
or

-cyclopentyl-ATP
.[2] Crucially, these analogs are sterically rejected by all WT kinases, ensuring that any phosphotransfer observed is catalyzed exclusively by the engineered kinase.
Visualization of Orthogonality

The following diagram illustrates the steric exclusion principle that guarantees assay specificity.

BumpAndHole WT_Kinase Wild-Type Kinase (Bulky Gatekeeper) Substrate Protein Substrate WT_Kinase->Substrate Phosphorylation Mutant_Kinase Analog-Sensitive (AS) Kinase (Small Gatekeeper) Mutant_Kinase->Substrate Orthogonal Labeling ATP Canonical ATP ATP->WT_Kinase High Affinity ATP->Mutant_Kinase Reduced Affinity (High Km) Analog N6-Bumped ATP (e.g., N6-Benzyl-ATP) Analog->WT_Kinase Steric Clash (No Binding) Analog->Mutant_Kinase Permissive Binding

Figure 1: The Bump-and-Hole Strategy.[1][3] WT kinases reject bulky analogs (Blue) due to steric clash. The AS-Kinase (Green) accommodates the analog, allowing exclusive substrate labeling.

Part 2: Thiophosphate Bio-Orthogonality

While ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-modification provides specificity, it does not inherently aid in detection. To capture the substrate, we modify the 

-phosphate of the ATP analog, replacing a non-bridging oxygen with sulfur. This yields ATP

S
(or

-substituted ATP

S).
The Chemistry of Capture

Kinases transfer the thiophosphate group (


-S) to the hydroxyl of the substrate (Ser/Thr/Tyr), creating a thiophosphoester . This bond is bio-orthogonal:
  • Chemical Stability: It resists hydrolysis by many phosphatases.

  • Reactivity: The sulfur atom is a soft nucleophile. It can be alkylated by p-Nitrobenzyl Mesylate (PNBM) .

This alkylation is the critical step. It converts the thiophosphate into a thioether epitope recognized by specific anti-thiophosphate ester antibodies, or allows for covalent capture on iodoacetyl-agarose beads for mass spectrometry.

Kinetic Considerations ( )

Expert Insight: Using ATP


S comes with a kinetic penalty. The 

for thiophosphotransfer is typically 5–10x lower than for natural phosphate transfer.
  • Protocol Adjustment: You must run reactions at high ATP

    
    S concentrations (near saturation) and for longer durations (30–60 mins) compared to radioactive [
    
    
    
    -
    
    
    P]ATP assays.

Part 3: Experimental Protocol: Kinase Substrate Profiling

Objective: Identify direct substrates of an Analog-Sensitive (AS) Kinase in a complex lysate using


-Benzyl-ATP

S.
Phase A: The Kinase Reaction[4][5]
  • Lysate Preparation: Lyse cells in a buffer free of DTT or

    
    -mercaptoethanol (reducing agents interfere with downstream alkylation). Use TCEP if reduction is absolutely necessary, but preferably avoid it.
    
  • Reaction Mix:

    • Cell Lysate (1 mg/mL)

    • AS-Kinase (recombinant, 100 nM final)

    • GTP (1 mM) – Critical: Blocks endogenous kinases that might utilize ATP

      
      S.
      
    • 
      -Benzyl-ATP
      
      
      
      S (1 mM)
    • 
       (10 mM)
      
  • Incubation: 30 minutes at 30°C.

Phase B: Alkylation and Detection (The Self-Validating Step)
  • Quench: Add EDTA (20 mM) to stop the kinase reaction.

  • Alkylation: Add PNBM (p-Nitrobenzyl mesylate) to a final concentration of 2.5 mM.

    • Why? The antibody does not bind the free thiophosphate; it binds the alkylated benzyl-thioether adduct.

  • Incubation: 1.5 - 2 hours at Room Temperature with rotation.

  • Analysis: Perform Western Blot using anti-thiophosphate ester antibody (clone 51-8).

    • Validation: A "No Kinase" control and a "WT Kinase + Analog" control are mandatory. If bands appear in the WT control, your analog concentration is too high or the analog purity is low (contains linear ATP).

Workflow Visualization

ThioWorkflow Step1 1. Kinase Reaction (Lysate + AS-Kinase + N6-ATP-S) Step2 2. Thiophosphorylation (Substrate-O-P(S)-...) Step1->Step2 Transfer Step3 3. Alkylation (PNBM) (Creates Thioether Epitope) Step2->Step3 PNBM Step4 4. Detection/Capture (Anti-Ester Ab or Mass Spec) Step3->Step4 Recognition

Figure 2: Thiophosphate Enrichment Workflow. The alkylation step (PNBM) is the bridge between enzymatic transfer and immunological detection.

Part 4: Fluorescent Nucleotide Probes[6]

For binding kinetics (rather than substrate identification), fluorescent analogs are preferred.

Common Probes:

  • MANT-ATP: (N-methylanthraniloyl-ATP).[4][5][6] Fluorescence increases upon binding to the hydrophobic kinase pocket.[6]

  • BODIPY-FL-ATP: High quantum yield, useful for Fluorescence Polarization (FP) assays.

Data Presentation: Substrate Comparison

Substrate TypeKey ModificationPrimary ApplicationKinetic

(Relative to ATP)
Detection Method
Native ATP NoneActivity Assays1x (Baseline)ADP-Glo,

P, LC-MS
ATP

S

-Thiophosphate
Substrate Mapping1x - 5xAnti-Thiophosphate Ab (post-alkylation)

-Benzyl-ATP

-Alkylation
Orthogonal Signaling>100x (WT), ~1x (Mutant)Requires

-

P or

-S for tag
MANT-ATP Ribose-MANTBinding Kinetics (

)
Variable (often tighter)FRET, Fluorescence intensity increase

Part 5: Troubleshooting & Integrity Checks

  • High Background in Lysates:

    • Cause: Endogenous kinases utilizing the analog or non-specific alkylation by PNBM.

    • Solution: Pre-clear lysate with generic kinase inhibitors or use GTP to saturate GTP-binding proteins. Perform a "minus-ATP" alkylation control to identify cysteine-reactive background.

  • Low Signal Intensity:

    • Cause: Incomplete alkylation.

    • Solution: PNBM hydrolyzes in water. Always prepare fresh stock in DMSO immediately before use. Do not store PNBM in aqueous buffer.

  • Gatekeeper Intolerance:

    • Cause: Mutation destabilizes the kinase.

    • Solution: If the Glycine mutant is inactive, try Alanine. If still unstable, a second-site suppressor mutation may be required (refer to Zhang et al., 2005).

References

  • Bishop, A. C., et al. (2000). Unnatural ligands for engineered proteins: new tools for chemical genetics. Annual Review of Biophysics and Biomolecular Structure, 29, 577–606.

  • Allen, J. J., et al. (2007). A semisynthetic epitope for kinase substrates.

  • Hertz, N. T., et al. (2010). Chemical genetic identification of kinase substrates reveals unexpected signaling pathways. Current Protocols in Chemical Biology, 2(1), 15–36.

  • Banko, J. L., et al. (2011). Chemical genetic-specific inhibition of protein kinase A reveals that it is not required for the induction of LTP. PLoS One, 6(6), e21528.

  • Eberl, H. C., et al. (2021). Chemical proteomics reveals target selectivity of clinical kinase inhibitors. Nature Chemical Biology, 17, 840-848. (Context on covalent capture).

Sources

Exploratory

Inosine Nucleotide Signaling: Biased Agonism and Metabolic Reprogramming in Mammalian Cells

[1] Executive Summary Historically categorized as an inert metabolic intermediate of adenosine deamination, Inosine is now recognized as a potent bioactive signaling molecule.[1][2][3] Its physiological relevance peaks d...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Historically categorized as an inert metabolic intermediate of adenosine deamination, Inosine is now recognized as a potent bioactive signaling molecule.[1][2][3] Its physiological relevance peaks during metabolic stress (hypoxia, ischemia, inflammation), where extracellular concentrations rise from nanomolar baselines to millimolar levels.[3]

This technical guide dissects the dual nature of inosine signaling:

  • Receptor-Mediated Signaling: Acting as a biased agonist at Adenosine Receptors (specifically A2AR), preferentially triggering ERK1/2 pathways over cAMP.[1][3]

  • Metabolic Signaling: Serving as an alternative carbon source that reprograms T-cell bioenergetics in glucose-deprived microenvironments.[3][4][5]

The Biochemistry of Inosine Generation

Inosine is generated through the catabolism of adenosine.[1][6] Understanding this upstream regulation is critical for controlling experimental variables.[3]

  • Adenosine Deaminase (ADA): The gatekeeper enzyme converting Adenosine

    
     Inosine.[3][6] In experimental settings, exogenous ADA is often added to "remove" adenosine, but researchers must recognize this actively generates inosine, potentially confounding results if inosine receptors are present.[3]
    
  • Purine Nucleoside Phosphorylase (PNP): Converts Inosine

    
     Hypoxanthine + Ribose-1-phosphate.[3][6][7] This is the rate-limiting step for inosine's metabolic utilization.[3]
    
Data Table 1: Physiological vs. Pathological Inosine Concentrations
Tissue ContextConcentration RangePhysiological StatusSignaling Implication
Healthy Plasma < 1 µMHomeostasisBelow receptor activation threshold.[3]
Ischemic Tissue 0.4 – 1.0 mMHypoxia/StrokeActivates A2AR and A3R; fuels anaerobic glycolysis.[3]
Solid Tumor (TME) 0.1 – 0.5 mMGlucose DeprivationSupports CD8+ T-cell survival via metabolic reprogramming.[3]

Receptor-Mediated Signaling: The Biased Agonism Paradigm

Unlike adenosine, which activates Gs-coupled A2A receptors to robustly drive cAMP accumulation, inosine displays biased agonism .[3] It binds A2AR with lower affinity but preferentially drives ERK1/2 phosphorylation over cAMP production.[3] This distinction is crucial for drug development, as it allows for immunomodulation without the profound systemic vasodilation associated with cAMP spikes.[3]

Mechanism of Action[1][7][8][9]
  • Ligand Binding: Inosine binds A2AR (Ki

    
     10-50 µM).[3]
    
  • Signal Transduction: Preferential coupling leads to MAPK/ERK cascade activation.[3]

  • Downstream Effect: Upregulation of neurotrophic factors (e.g., GAP-43) and anti-inflammatory cytokines, distinct from the immunosuppression caused by adenosine-cAMP signaling.[3]

Visualization: The Adenosine vs. Inosine Signaling Bifurcation

The following diagram illustrates how Inosine and Adenosine differentially utilize the A2A Receptor.

InosineSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling ADO Adenosine ADA ADA Enzyme ADO->ADA Deamination A2AR A2A Receptor ADO->A2AR High Affinity INO Inosine INO->A2AR Low Affinity (Biased) ADA->INO Gs Gs Protein A2AR->Gs cAMP cAMP A2AR->cAMP Adenosine Bias ERK ERK1/2 (Phospho) A2AR->ERK Inosine Bias AC Adenylyl Cyclase Gs->AC AC->cAMP PKA PKA cAMP->PKA Nuc Nucleus: Gene Transcription (GAP-43, IL-10) PKA->Nuc ERK->Nuc

Caption: Inosine acts as a biased agonist at the A2A Receptor, preferentially driving ERK1/2 phosphorylation, whereas Adenosine drives cAMP accumulation.[3]

Immunometabolism: T-Cell Reprogramming

Recent findings (Science, 2020) have redefined inosine as a metabolic fuel that rescues CD8+ T-cells in glucose-deficient tumors.[3]

The Metabolic Bypass Pathway

In the Tumor Microenvironment (TME), cancer cells deplete glucose.[3] T-cells, which typically rely on glycolysis, become exhausted.[3] Inosine provides an alternative:

  • Uptake: Inosine enters via ENT1/ENT2 transporters.[3]

  • Phosphorolysis: PNP converts Inosine

    
     Hypoxanthine + Ribose-1-Phosphate (R1P) .[3][6][7]
    
  • Glycolytic Entry: R1P is isomerized to Ribose-5-Phosphate, entering the Pentose Phosphate Pathway (PPP) and glycolysis downstream of the glucose bottleneck.[3]

Therapeutic Implication: Supplementation with inosine or bacteria producing inosine (B. pseudolongum) enhances Anti-PD-1/CTLA-4 efficacy.[3]

Experimental Protocols

Protocol A: LC-MS/MS Quantification of Intracellular Inosine

Objective: Accurately measure inosine levels without artifactual generation by ADA during sample prep.

Reagents:

  • Quenching Solution: 80% Methanol / 20% H2O (Pre-chilled to -80°C).

  • Internal Standard: 13C5-Inosine (Essential to correct for matrix effects).[3]

Step-by-Step Workflow:

  • Rapid Quench: Aspirate media from cells immediately.[3] Add 1 mL of -80°C Quenching Solution. Note: Do not wash with PBS; the time delay allows enzymatic turnover.

  • Lysis: Scrape cells on dry ice. Transfer to pre-chilled tubes.

  • Extraction: Vortex vigorously (30s). Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant Prep: Transfer supernatant. Dry under nitrogen stream.[3] Reconstitute in mobile phase containing 13C5-Inosine.[3]

  • LC-MS/MS Settings:

    • Column: C18 Reverse Phase (e.g., Acquity HSS T3).[3]

    • Mode: Positive Electrospray Ionization (ESI+).[3][8]

    • MRM Transition: m/z 269.1

      
       137.1 (Inosine); m/z 274.1 
      
      
      
      142.1 (13C-Inosine).[3]
Protocol B: Differentiating Inosine vs. Adenosine Receptor Signaling

Objective: Confirm observed effects are due to Inosine-A2AR interaction, not residual adenosine.[3]

Critical Controls:

  • ADA Pre-treatment: Treat control samples with ADA (1 U/mL) to eliminate endogenous adenosine.[3]

  • ADA Inhibitor: Use EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) if testing endogenous inosine accumulation.[3]

  • Antagonists:

    • ZM241385: Selective A2AR antagonist.[3]

    • MRS1523: Selective A3R antagonist.[3]

Workflow Diagram:

ProtocolWorkflow Start Start: Cell Culture (T-Cells or Neurons) Branch Experimental Condition Start->Branch PathA Path A: Inosine Agonism Branch->PathA PathB Path B: Specificity Check Branch->PathB StepA1 Add ADA (1 U/mL) (Removes Endogenous Adenosine) PathA->StepA1 StepB1 Pre-treat with ZM241385 (A2AR Antagonist) PathB->StepB1 StepA2 Add Exogenous Inosine (10 µM - 1 mM) StepA1->StepA2 Readout Readout: Western Blot (p-ERK) or Metabolic Flux (Seahorse) StepA2->Readout StepB2 Add Inosine StepB1->StepB2 StepB2->Readout

Caption: Experimental workflow to isolate Inosine-specific signaling using enzymatic depletion (ADA) and receptor antagonism.

References

  • Wager, G. et al. (2016).[3] Signaling pathways underlying the antidepressant-like effect of inosine in mice. Purinergic Signalling.[3]

  • Wang, T. et al. (2020).[2][3][4] Inosine is an alternative carbon source for CD8+ T-cell function under glucose restriction.[3][4][5] Science. [3]

  • Wamen, M.P. et al. (2017).[3] The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias.[1] Biochemical Pharmacology.

  • Haskó, G. et al. (2004).[3] Immunomodulatory and neuroprotective effects of inosine.[6][7] Trends in Pharmacological Sciences.

  • Mager, L.F. et al. (2020).[2][3] Microbiome-derived inosine modulates response to checkpoint inhibitor immunotherapy.[2][3][6][9] Science. [3]

Sources

Foundational

Thermodynamic Properties of Inosine Diphosphate Hydrolysis: A Technical Guide

This technical guide provides a rigorous analysis of the thermodynamic properties of Inosine Diphosphate (IDP) hydrolysis, tailored for researchers in bioenergetics and drug discovery. Abstract While Adenosine Triphospha...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of the thermodynamic properties of Inosine Diphosphate (IDP) hydrolysis, tailored for researchers in bioenergetics and drug discovery.

Abstract

While Adenosine Triphosphate (ATP) is the canonical energy currency of the cell, Inosine Diphosphate (IDP) represents a critical, albeit less abundant, high-energy intermediate. This guide dissects the thermodynamics of IDP hydrolysis (


), contrasting its bioenergetic profile with adenine nucleotides. We explore the structural determinants of its hydrolysis potential, the role of divalent metal cations (

), and the specific enzymatic pathways (e.g., Nudix hydrolases) that utilize IDP. A validated Isothermal Titration Calorimetry (ITC) protocol is provided to experimentally determine these parameters.

Structural and Mechanistic Foundation

The Inosine Difference

Thermodynamically, IDP is nearly bioenergetically equivalent to ADP, yet it is chemically distinct. The primary structural difference lies in the purine ring:

  • Adenine (ADP): Contains an exocyclic amino group (

    
    ) at the C6 position.[1]
    
  • Inosine (IDP): Contains a carbonyl oxygen (

    
    ) at C6 and a protonated nitrogen at N1 (
    
    
    
    ).

This substitution alters the hydration shell and metal-coordination geometry but leaves the phosphoanhydride bond energy largely unchanged. The hydrolysis of IDP is driven by the same fundamental forces as ATP/ADP: electrostatic repulsion relief , resonance stabilization of the orthophosphate product (


), and solvation energy gain .
The Hydrolysis Reaction

At physiological pH (7.4), the dominant reaction species are determined by the


 of the secondary phosphate (approx. 6.8–7.2) and the N1-H of the inosine ring.

The fundamental hydrolysis equation is:



Key Thermodynamic Parameters (Standard State, 298 K, pH 7.0):

Parameter Value (Approx.) Note

|


  | 

| Similar to ADP

AMP | |

|

| Exothermic, pH dependent | |

|

| Entropy driven by product solvation | |

|

| Highly favorable forward reaction |

Note: Values are derived from comparative bioenergetics of phosphoanhydride bonds in purine nucleotides. Actual physiological


 varies with 

and ionic strength.

Thermodynamic Framework & Species Distribution

The observed free energy (


) is strictly dependent on the ionic environment. 

coordinates with the

and

phosphates, stabilizing the reactant (IDP) more effectively than the products (IMP +

), which slightly modulates the hydrolysis potential.
Pathway Visualization

The following diagram illustrates the hydrolysis pathway, highlighting the critical role of the hNudt16 enzyme (a specific IDP hydrolyzing enzyme) and the protonation states involved.

IDP_Hydrolysis cluster_pH pH Dependence IDP IDP (Inosine Diphosphate) [Mg-IDP]- complex Transition Transition State (Trigonal Bipyramidal) IDP->Transition Activation (+Mg2+) Water H2O Water->Transition IMP IMP (Inosine Monophosphate) [Mg-IMP] neutral Transition->IMP Bond Cleavage Pi Pi (Orthophosphate) [HPO4]2- Transition->Pi Energy Release (ΔG°' ≈ -30.5 kJ/mol) H_ion H+ Release (pH > 6.8) Transition->H_ion Enzyme Enzyme Catalyst (e.g., hNudt16) Enzyme->Transition Stabilizes TS

Figure 1: Mechanistic pathway of IDP hydrolysis mediated by metal cations and enzymatic catalysis.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

To rigorously determine the enthalpy (


) and binding affinity (

) of IDP to a hydrolytic enzyme (e.g., hNudt16 or a generic alkaline phosphatase), ITC is the gold standard. This protocol ensures self-validation by accounting for heat of dilution and buffer mismatch.
Protocol Design

Objective: Measure the heat of reaction (


) for the single-injection hydrolysis or multiple-injection binding of IDP.

Reagents:

  • Ligand (Syringe): 1-2 mM IDP (Sodium salt), dissolved in experimental buffer.

  • Macromolecule (Cell): 50-100

    
    M Enzyme (e.g., hNudt16), dialyzed into experimental buffer.
    
  • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 2 mM

    
    , 0.5 mM TCEP. Crucial: Ligand and protein must be in the exact same buffer to minimize background heat.
    
Step-by-Step Workflow
  • Sample Preparation (Dialysis):

    • Dialyze the protein sample overnight against 2L of the experimental buffer.

    • Use the final dialysate to dissolve the IDP powder. This ensures perfect buffer matching.

    • Filter both solutions (0.22

      
      m) and degas for 10 minutes.
      
  • Instrument Setup (e.g., MicroCal PEAQ-ITC):

    • Temperature:

      
       (Standard) or 
      
      
      
      (Physiological).
    • Reference Power: 10

      
      cal/s.
      
    • Stirring Speed: 750 rpm.

  • Titration Scheme:

    • Injection 1: 0.4

      
      L (Discard data to remove backlash/diffusion effects).
      
    • Injections 2-19: 2.0

      
      L each, 150s spacing between injections.
      
  • Controls (Mandatory for Data Integrity):

    • Control A: IDP into Buffer (Measures heat of dilution of ligand).

    • Control B: Buffer into Protein (Measures heat of dilution of protein).

    • Subtraction: Raw Data - (Control A + Control B).

  • Data Analysis:

    • Integrate peaks to obtain

      
      J per injection.
      
    • Fit to a One-Set-of-Sites model (for binding) or a Continuous Assay model (if hydrolysis kinetics are fast enough to be observed as a baseline shift).

ITC Workflow Diagram

ITC_Protocol Prep 1. Sample Prep (Dialysis & Degassing) Setup 2. Instrument Setup (25°C, Ref Power 10) Prep->Setup Exp 3. Experiment Run (IDP -> Enzyme) Setup->Exp Control 4. Control Runs (IDP -> Buffer) Setup->Control Analysis 5. Data Processing (Subtract & Fit Model) Exp->Analysis Raw Heat (Q) Control->Analysis Dilution Heat

Figure 2: Validated ITC workflow for thermodynamic characterization of IDP interactions.

Applications in Drug Development

Understanding IDP thermodynamics is critical for targeting enzymes in the purine salvage pathway and nucleotide signaling .

Targeting Nudix Hydrolases (NUDT)

The enzyme hNudt16 (Human Nudix Hydrolase 16) shows a specific affinity for IDP/ITP over ADP/ATP. It regulates the cellular concentration of inosine nucleotides, preventing their incorporation into RNA/DNA (which would be mutagenic).

  • Thermodynamic Logic: Inhibitors must bind with a

    
     more negative than IDP's 
    
    
    
    (approx. 1-10
    
    
    M).
  • Drug Strategy: Design non-hydrolyzable IDP analogs (e.g., with a methylene bridge between

    
    -
    
    
    
    phosphates) that mimic the transition state geometry but cannot undergo bond cleavage.
Immunometabolism

Inosine and IDP accumulate in hypoxic tissues and tumors. High IDP levels can signal metabolic stress. Modulating the hydrolysis rate via Nudt16 inhibition is a potential strategy to enhance the immunostimulatory effects of inosine on T-cells (via Adenosine


 receptors).

References

  • Alberty, R. A. (2006). Biochemical Thermodynamics: Applications of Mathematica. John Wiley & Sons. Link

  • Frey, P. A., & Arabshahi, A. (1995). Standard free energy change for the hydrolysis of the alpha, beta-phosphoanhydride bridge in ATP. Biochemistry, 34(36), 11307–11310. Link

  • Goldberg, R. N., et al. (2005). Thermochemistry of inosine. The Journal of Chemical Thermodynamics, 37(12), 1239-1249. Link

  • Iyama, T., et al. (2010). Nudt16 is a (deoxy)inosine diphosphatase, and its deficiency induces accumulation of single-strand breaks in nuclear DNA and growth arrest. Nucleic Acids Research, 38(14), 4834–4843. Link

  • Doyle, M. L. (1997). Characterization of binding interactions by isothermal titration calorimetry. Current Opinion in Biotechnology, 8(1), 31-35. Link

Sources

Protocols & Analytical Methods

Method

How to prepare 100mM Inosine-5'-diphosphate trisodium stock solution

Application Note: Preparation of 100 mM Inosine-5'-diphosphate Trisodium (IDP-Na₃) Stock Solution Abstract & Biological Context Inosine-5'-diphosphate (IDP) is a central purine nucleotide intermediate.[1][2] It functions...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of 100 mM Inosine-5'-diphosphate Trisodium (IDP-Na₃) Stock Solution

Abstract & Biological Context

Inosine-5'-diphosphate (IDP) is a central purine nucleotide intermediate.[1][2] It functions as a substrate for nucleoside diphosphate kinase (NDPK) to generate Inosine-5'-triphosphate (ITP) and serves as a specific substrate for IDPase activity assays. In drug development, IDP derivatives are investigated for their role in purinergic signaling and as metabolic indicators in hypoxic tissue models.

This protocol details the preparation of a high-concentration (100 mM) stock solution of IDP trisodium salt. Unlike simple buffers, nucleotide solutions require strict pH control and cold-chain handling to prevent hydrolysis of the phosphoanhydride bond, which degrades IDP to Inosine-5'-monophosphate (IMP) and inorganic phosphate.

Physicochemical "Cheat Sheet"

PropertySpecificationNotes
Compound Name Inosine-5'-diphosphate, trisodium salt
Chemical Formula

Verify hydration state on vial
Molecular Weight (MW) ~494.1 g/mol (Anhydrous)Critical: Use MW from specific lot (often hydrates).[3]
Target Concentration 100 mM (0.1 M)
Solubility Water: > 50 mg/mLHighly soluble as Na salt.[4]

248.5 nm (pH 7.0)Used for QC quantification.
Extinction Coeff.[5][6] (

)

At pH 7.0.
Stability Labile in acid (< pH 6.0)Store at -20°C or -80°C.

Critical Considerations

  • Hydration Variability: Nucleotide salts are hygroscopic and often supplied as hydrates (

    
    ). You must  calculate the mass using the Molecular Weight (MW) printed on the specific bottle label, not the generic anhydrous MW.
    
  • pH Sensitivity: The N-glycosidic bond and phosphoanhydride bonds are susceptible to acid-catalyzed hydrolysis. While trisodium salts typically yield neutral-to-alkaline solutions, the pH must be verified and adjusted to 7.0–7.5 immediately upon dissolution.

  • Temperature Control: Keep all reagents and the final solution on ice (4°C) during preparation to minimize spontaneous degradation.

  • Metal Contamination: Use Nuclease-free, deionized water (18.2 M

    
    ). Divalent cations (e.g., 
    
    
    
    ,
    
    
    ) present in tap water can catalyze hydrolysis or cause precipitation at 100 mM concentrations.

Preparation Protocol

Materials Required
  • Inosine-5'-diphosphate trisodium salt (High purity >95%).[7]

  • Ultrapure Water (Milli-Q or equivalent, 18.2 M

    
    ).
    
  • 1 M NaOH and 1 M HCl (PCR grade) for pH adjustment.

  • 0.22 µm Polyethersulfone (PES) syringe filter (Low protein binding).

  • UV-Vis Spectrophotometer (for QC).

Step-by-Step Procedure

Step 1: Calculation Calculate the required mass (


) based on the volume (

) and the specific molecular weight (

) from the container.

Example: To make 10 mL of 100 mM solution using a lot with MW 548.1 (hydrate):



Step 2: Dissolution

  • Weigh the calculated mass of IDP-Na₃ into a sterile 15 mL or 50 mL conical tube.

  • Add Ultrapure water to 85% of the final target volume . (e.g., if making 10 mL, add 8.5 mL water).

    • Why? Adding water to the full volume immediately leaves no room for pH adjustment fluids.

  • Mix by gentle inversion or slow vortexing. Do not vortex vigorously, as this can shear the solution and introduce excess oxygen.

Step 3: pH Adjustment (The Critical Step)

  • Place the tube on ice.

  • Measure the pH of the solution.

    • Scenario A (Likely): If pH is > 7.5 (common for trisodium salts), carefully titrate with 1 M HCl dropwise until pH reaches 7.2–7.4.

    • Scenario B: If pH is < 7.0, titrate with 1 M NaOH .

  • Note: IDP is most stable at pH 7.0–7.5.

Step 4: Final Volume Adjustment

  • Transfer the solution to a volumetric flask or use a precision pipette to add Ultrapure water until the exact final volume is reached.

  • Invert to mix.

Step 5: Sterilization

  • Filter the solution through a 0.22 µm PES syringe filter into a sterile collection tube.

  • Warning: Do not autoclave. Heat will destroy the nucleotide.

Step 6: Aliquoting and Storage

  • Aliquot into small volumes (e.g., 100 µL or 500 µL) to avoid freeze-thaw cycles.

  • Flash freeze in liquid nitrogen (optional but recommended) or place directly in -20°C or -80°C storage.

Quality Control: Concentration Verification

Trust but verify. Hygroscopic powders often contain excess water weight, leading to lower-than-expected concentrations. Use UV spectrophotometry to determine the actual concentration.

  • Dilution: Prepare a 1:2000 dilution of your stock.

    • Add 5 µL of 100 mM Stock to 995 µL of 100 mM Phosphate Buffer (pH 7.0).

    • Note: Use buffer, not water, for the blank and dilution to ensure pH stability during measurement.[8]

  • Measurement: Measure Absorbance at 248.5 nm (

    
    ).
    
  • Calculation:

    
    
    
    • Target

      
       for a 1:2000 dilution should be approx 0.61 .
      

Visualizations

Figure 1: Preparation Workflow

A logical flow ensuring sterility and chemical integrity.

IDP_Prep_Workflow Start Weigh IDP-Na3 (Check Lot MW) Dissolve Dissolve in 85% Volume Water Start->Dissolve CheckPH Check pH (Target 7.0 - 7.5) Dissolve->CheckPH Adjust Adjust pH (HCl/NaOH) CheckPH->Adjust If pH != 7.2 QS Bring to Final Volume CheckPH->QS If pH OK Adjust->CheckPH Filter Sterile Filter (0.22 µm PES) QS->Filter QC QC: UV Check (248.5 nm) Filter->QC Store Aliquot & Store (-20°C) QC->Store Pass

Caption: Step-by-step workflow for preparing a sterile, pH-balanced 100 mM IDP stock solution.

Figure 2: Metabolic Context of IDP

Understanding where IDP fits in purine salvage and energy metabolism.

IDP_Metabolism IMP IMP (Inosine Monophosphate) IDP IDP (Inosine Diphosphate) IMP->IDP Nucleoside Monophosphate Kinase (NMPK) IDP->IMP Hydrolysis (Spontaneous/Enzymatic) ITP ITP (Inosine Triphosphate) IDP->ITP Nucleoside Diphosphate Kinase (NDPK) Inosine Inosine IDP->Inosine Nucleotidase (Degradation) ITP->IDP ITPase / ATPase

Caption: IDP acts as a central node between IMP synthesis and ITP energy transfer pathways.

References

  • Sigma-Aldrich. Product Information: Inosine 5'-diphosphate sodium salt. (Accessed 2023). Link

  • Cavalieri, R. L., et al. (1984). Extinction coefficients of nucleotides.[5][6] In Handbook of Biochemistry and Molecular Biology. CRC Press.

  • Bock, R. M., et al. (1956). "Ultraviolet absorption spectra of adenosine-5'-triphosphate and related compounds." Archives of Biochemistry and Biophysics, 62(1), 253-264. Link

  • PubChem. Inosine Diphosphate Compound Summary. National Center for Biotechnology Information. Link

Sources

Application

Application Note: Comparative Solubility Analysis and Dissolution Protocols for IDP Trisodium Salt in Water vs. DMSO

Abstract Inosine 5'-diphosphate (IDP) trisodium salt is a critical nucleotide involved in various cellular metabolic and signaling pathways. Its utility as a substrate in biochemical and enzymatic assays is fundamental t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Inosine 5'-diphosphate (IDP) trisodium salt is a critical nucleotide involved in various cellular metabolic and signaling pathways. Its utility as a substrate in biochemical and enzymatic assays is fundamental to drug discovery and life science research. The choice of solvent for preparing stock solutions is a critical first step that dictates the accuracy, reproducibility, and ultimate success of these experiments. This application note provides a detailed comparative analysis of the solubility of IDP trisodium salt in two common laboratory solvents: deionized water and dimethyl sulfoxide (DMSO). We present authoritative data, explain the underlying physicochemical principles, and provide validated, step-by-step protocols for solution preparation and solubility determination. Our findings confirm that IDP trisodium salt is highly soluble in water and practically insoluble in DMSO, a critical consideration for researchers designing in vitro studies.

Introduction: The Critical Role of the Solvent

Inosine 5'-diphosphate (IDP) is a key intermediate in purine metabolism and serves as a substrate for enzymes such as nucleoside-diphosphate kinases. The trisodium salt of IDP is a common form used in research due to its stability and availability as a solid powder[1][2]. Accurate and reliable in vitro assays depend on the complete dissolution and stability of the test compound. An improperly prepared stock solution can lead to inaccurate concentration calculations, compound precipitation, and confounded experimental results.

The selection between an aqueous solvent (like water or buffers) and an organic solvent (like DMSO) is a primary decision point. While DMSO is renowned for its ability to dissolve a vast range of organic molecules, making it a staple in high-throughput screening (HTS), its suitability is not universal[3][4]. This is particularly true for highly polar, charged molecules like nucleotide salts. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to make an informed choice for IDP trisodium salt.

Physicochemical Properties & Solvent Characteristics

A molecule's solubility is governed by its own structure and its interaction with the solvent, often summarized by the principle "like dissolves like"[5].

2.1. IDP Trisodium Salt Profile

IDP trisodium salt is a highly polar, hydrophilic molecule. The presence of multiple phosphate groups, hydroxyl moieties, and sodium counter-ions contributes to its salt-like character.

PropertyValueSource(s)
Chemical Name Inosine 5'-diphosphate trisodium salt[6]
CAS Number 81012-88-6[2][6]
Molecular Formula C₁₀H₁₁N₄Na₃O₁₁P₂[2]
Molecular Weight 494.13 g/mol [2]
Appearance White to off-white crystalline powder[2][6]
Storage Store powder at ≤ -20°C[6][7]
2.2. Solvent Comparison

The stark differences in the properties of water and DMSO directly impact their ability to dissolve a charged salt like IDP.

PropertyDeionized Water (H₂O)Dimethyl Sulfoxide (DMSO)
Type Polar, ProticPolar, Aprotic
Dielectric Constant ~80 (Highly Polar)~47 (Polar)
Key Feature Forms strong hydrogen bonds; excellent at solvating ions (cations and anions).Contains a highly polar S=O group and nonpolar methyl groups; dissolves both polar and nonpolar compounds[3].
Considerations pH can significantly affect the solubility of salts derived from weak acids[8].Hygroscopic (readily absorbs water from air); can be cytotoxic at concentrations >0.5% in many cell lines[9][10].
Comparative Solubility of IDP Trisodium Salt
3.1. Theoretical Analysis & Experimental Evidence

In Water: As a salt, IDP trisodium salt readily dissociates in water. The highly polar water molecules form hydration shells around the sodium cations (Na⁺) and the highly charged inosine diphosphate anion. This strong solute-solvent interaction overcomes the crystal lattice energy of the solid, leading to high solubility. Product data sheets confirm this, with reported solubility in water of 50 mg/mL [6][7].

In DMSO: While DMSO is a polar solvent, it is aprotic and less effective at solvating the individual sodium cations and the charged phosphate groups compared to water. The general rule of thumb that salts of organic compounds can have low solubility in less-polar organic solvents applies here. Crucially, experimental data for the closely related compound Inosine-5'-triphosphate trisodium salt (ITP) show it to be "Insoluble" in DMSO [3]. Similarly, other charged nucleotides like NADH and NADPH do not dissolve well in DMSO.

3.2. Quantitative Solubility Summary
SolventReported SolubilityRecommendation
Deionized Water 50 mg/mL (clear to slightly hazy)[6][7]Highly Recommended for stock solutions.
Dimethyl Sulfoxide (DMSO) Insoluble / Very Poor (inferred from analogs)[3]Not Recommended for preparing stock solutions.
Experimental Protocols

These protocols provide best practices for preparing and handling solutions of IDP trisodium salt. Always use calibrated equipment and appropriate personal protective equipment (PPE).

4.1. General Workflow for Stock Solution Preparation

The following diagram outlines the universal steps for preparing a stock solution, emphasizing quality control.

G cluster_prep Preparation cluster_qc Quality Control cluster_store Storage weigh 1. Weigh Compound add_solvent 2. Add Solvent weigh->add_solvent dissolve 3. Promote Dissolution (Vortex, Sonicate, Warm) add_solvent->dissolve visual_check 4. Visual Inspection (Clarity, No Particulates) dissolve->visual_check rt_check 5. Return to Room Temp visual_check->rt_check final_vol 6. Adjust to Final Volume rt_check->final_vol aliquot 7. Aliquot final_vol->aliquot store 8. Store at -20°C or -80°C aliquot->store

Caption: Standard workflow for preparing laboratory stock solutions.

Protocol 1: Preparation of a 50 mg/mL Aqueous Stock Solution

This protocol details the preparation of a concentrated, aqueous stock solution based on established solubility data.

Materials & Equipment:

  • IDP Trisodium Salt powder

  • High-purity, sterile deionized water or desired buffer (e.g., Tris, HEPES)

  • Calibrated analytical balance

  • Class A volumetric flask

  • Vortex mixer

  • Water bath sonicator

  • Sterile microcentrifuge tubes or cryovials for aliquots

Procedure:

  • Calculation: Determine the mass of IDP trisodium salt required. For 10 mL of a 50 mg/mL solution, you will need 500 mg.

  • Weighing: Accurately weigh the calculated mass of the powder and transfer it into the volumetric flask.

  • Initial Dissolution: Add approximately 70-80% of the final volume of water (e.g., 7-8 mL for a 10 mL final volume) to the flask.

  • Promote Solubilization: Cap the flask and vortex thoroughly. If any solid remains, place the flask in a room temperature water bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied if needed, but avoid high temperatures.

  • Quality Control: Visually inspect the solution against a dark background to ensure it is clear and free of particulates. Allow the solution to return to room temperature if it was warmed.

  • Final Volume Adjustment: Once fully dissolved and at room temperature, carefully add water to the calibration mark on the volumetric flask. Invert the flask 10-15 times to ensure homogeneity.

  • Storage: Dispense the stock solution into single-use aliquots in sterile tubes. Store frozen at -20°C or -80°C for long-term stability.

Protocol 2: Assessing Solubility in DMSO (For Exploratory Purposes)

Given the evidence of insolubility, this protocol is designed to test rather than prepare a usable stock. It is intended for situations where an assay's constraints demand an attempt with DMSO.

Materials & Equipment:

  • IDP Trisodium Salt powder

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Small glass vial with a PTFE-lined cap

  • Vortex mixer and sonicator

Procedure:

  • Weighing: Weigh a small, precise amount of IDP trisodium salt (e.g., 5 mg) into a clean, dry glass vial.

  • Solvent Addition: Add a calculated volume of DMSO to target a specific concentration. Start low, for example, targeting 1 mg/mL (add 5 mL DMSO).

  • Attempted Dissolution: Cap the vial tightly and vortex for 2 minutes. Observe for undissolved material.

  • Mechanical Force: If solids remain, sonicate for 10-15 minutes.

  • Observation: Visually inspect the sample. It is highly probable that the powder will not fully dissolve, appearing as a persistent suspension.

Decision Framework and Best Practices

The choice of solvent has significant downstream implications.

G start Start: Prepare IDP Trisodium Salt Solution assay_type What is the final assay buffer? start->assay_type aqueous_path Aqueous-based assay (e.g., enzyme kinetics in buffer) assay_type->aqueous_path Aqueous cell_path Cell-based assay (requires intermediate dilution) assay_type->cell_path Cellular (DMSO often used) use_water Action: Prepare primary stock in Water or Buffer (Protocol 1) aqueous_path->use_water use_dmso Action: DO NOT use DMSO. Insolubility prevents stock preparation. Re-evaluate assay compatibility. cell_path->use_dmso

Caption: Decision logic for solvent selection for IDP Trisodium Salt.

Key Recommendations & Troubleshooting:

  • Primary Solvent Choice: Always use high-purity water or a suitable aqueous buffer as the primary solvent for IDP trisodium salt.

  • Avoid DMSO: Do not attempt to prepare concentrated stock solutions in DMSO. This will result in a suspension, not a solution, leading to inaccurate dosing.

  • pH Considerations: When dissolving in unbuffered water, the resulting solution will be alkaline due to the nature of the trisodium salt of a weak acid. If your assay is pH-sensitive, prepare the stock solution directly in the final assay buffer to maintain pH homeostasis.

  • Hygroscopic Nature: Both IDP trisodium salt and DMSO are hygroscopic. Store the powder in a desiccator and use anhydrous DMSO if performing solubility tests to avoid confounding effects from absorbed water.

Conclusion

The physicochemical properties of IDP trisodium salt—a highly polar, charged nucleotide salt—dictate its solubility profile. It is freely soluble in water, with a reported limit of 50 mg/mL, making water the unequivocally recommended solvent for the preparation of stock solutions for biochemical and cellular assays. Conversely, based on data from analogous compounds and fundamental chemical principles, IDP trisodium salt is considered insoluble in DMSO. Adherence to the protocols and best practices outlined in this document will ensure the preparation of accurate and reliable stock solutions, forming a solid foundation for reproducible and meaningful research.

References
  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved February 15, 2026, from [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved February 15, 2026, from [Link]

  • Chem-Impex International. (n.d.). Inosine-5'-diphosphate trisodium salt. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2014). What is the solubility of NADH and NADPH in DMSO?. Retrieved February 15, 2026, from [Link]

  • Sledz, P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2017). Which solvent solubilizes nucleic bases readily?. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Nucleoside triphosphate. Retrieved February 15, 2026, from [Link]

  • Jungbunzlauer. (n.d.). Trisodium Citrate Dihydrate. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2020). Solubility and Factors Affecting Solubility. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2022). The Effects of pH on Solubility. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2022). The difference between dissolving chemicals in DMSO or water?. Retrieved February 15, 2026, from [Link]

Sources

Method

Kinetic Characterization of Nucleoside Diphosphate Kinase (NDPK) Using Inosine Diphosphate (IDP) as Acceptor Substrate

Introduction & Biological Context Nucleoside Diphosphate Kinase (NDPK; EC 2.7.4.[1][2]6) is a ubiquitous housekeeping enzyme responsible for maintaining the intracellular equilibrium of nucleoside triphosphates (NTPs).[2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

Nucleoside Diphosphate Kinase (NDPK; EC 2.7.4.[1][2]6) is a ubiquitous housekeeping enzyme responsible for maintaining the intracellular equilibrium of nucleoside triphosphates (NTPs).[2][3] While ATP is the primary phosphate donor, NDPK is promiscuous regarding the acceptor base, catalyzing the phosphorylation of guanine, uracil, cytidine, and inosine diphosphates.

The "Ping-Pong" Mechanism

Unlike many kinases that utilize a ternary complex mechanism (where both substrates bind simultaneously), NDPK operates via a Ping-Pong Bi-Bi mechanism . This involves a transient high-energy phosphohistidine intermediate.

  • Ping: ATP binds, phosphorylates a catalytic Histidine residue (e.g., His118 in human NME1), and leaves as ADP.

  • Pong: The acceptor nucleoside diphosphate (in this protocol, IDP ) binds to the phospho-enzyme, accepts the phosphate, and leaves as ITP.

This protocol details the kinetic assay of NDPK using Inosine Diphosphate (IDP) . IDP is of particular interest in drug development as a structural analog to study active site plasticity and in metabolic studies involving purine salvage pathways.

Visualizing the Mechanism

NDPK_PingPong NDPK NDPK (Free) NDPK_P NDPK-P (Phospho-His) NDPK->NDPK_P + ATP / - ADP NDPK_P->NDPK + IDP / - ITP ATP ATP ADP ADP IDP IDP ITP ITP

Figure 1: The Ping-Pong Bi-Bi mechanism of NDPK. The enzyme oscillates between a free form and a phosphorylated intermediate.

Assay Principle: The Pyruvate Kinase/Lactate Dehydrogenase Coupled System[4][5][6][7]

Direct measurement of ITP production is difficult without HPLC. Therefore, we utilize a coupled spectrophotometric assay . This system links the production of ADP (generated when NDPK phosphorylates IDP) to the oxidation of NADH, which can be monitored continuously at 340 nm .[3][4]

Reaction Cascade
  • NDPK Reaction:

    
    
    
  • Regeneration (PK):

    
    [4][5]
    
  • Reporter (LDH):

    
    
    

Key Stoichiometry: For every 1 mole of IDP phosphorylated, 1 mole of NADH is oxidized. Thus, the rate of NADH depletion (


) is directly proportional to NDPK activity.

Coupled_Assay cluster_0 Step 1: Analyte Reaction cluster_1 Step 2: ATP Regeneration cluster_2 Step 3: Signal Generation ATP ATP ADP ADP ATP->ADP Phosphate Transfer IDP IDP (Substrate) ITP ITP ADP->ATP Recycling PEP Phosphoenolpyruvate (PEP) NDPK NDPK NDPK->ATP Pyruvate Pyruvate PEP->Pyruvate Coupled NADH NADH (Abs 340nm High) Lactate Lactate Pyruvate->Lactate Reduction PK Pyruvate Kinase (PK) PK->PEP NAD NAD+ (Abs 340nm Low) NADH->NAD Oxidation (Signal Decrease) LDH Lactate Dehydrogenase (LDH) LDH->Pyruvate

Figure 2: The PK/LDH coupled enzyme cascade. The regeneration of ATP ensures that ATP levels remain constant, maintaining pseudo-first-order kinetics for IDP if ATP is saturating.

Materials & Reagents

Critical Reagent Quality Control
  • IDP Purity: Commercial IDP often contains traces of IDP/ITP or ADP. High ADP background in the IDP stock will cause an immediate drop in absorbance upon mixing, potentially depleting NADH before the reaction starts. Always run a "No Enzyme" control.

  • NADH Stability: NADH degrades in acidic conditions and light. Prepare fresh in slightly alkaline buffer (pH > 7.5).

Reagent List
ReagentConcentration (Stock)Concentration (Final Assay)Role
Buffer 500 mM Tris-HCl, pH 7.550 mMMaintains pH; Tris or HEPES are suitable.
MgCl₂ 100 mM5 mMEssential cofactor for nucleotide binding.
KCl 1 M100 mMStabilizes Pyruvate Kinase activity.
NADH 10 mM (Fresh)0.2 mMReporter molecule.
PEP 100 mM1 mMSubstrate for ATP regeneration.
ATP 100 mM1 - 2 mMPhosphate donor (Keep saturating).
IDP 100 mMVariable (0 - 2 mM)Acceptor Substrate (

determination).
PK/LDH Mix 600 U/mL (PK) / 900 U/mL (LDH)6 U/mL / 9 U/mLCoupling enzymes (must be in excess).
NDPK Variable~ 1-10 nMTarget Enzyme.

Experimental Protocol

A. Preparation of Master Mix

Prepare a "Reaction Cocktail" to minimize pipetting errors. Calculate volume for


 samples.

Cocktail Composition (per 1 mL):

  • 100 µL 500 mM Tris-HCl (pH 7.5)

  • 50 µL 100 mM MgCl₂

  • 100 µL 1 M KCl

  • 10 µL 100 mM PEP

  • 20 µL 10 mM NADH

  • 10 µL PK/LDH Mix (Sigma P0294 or equivalent)

  • Water to volume (minus ATP, IDP, and NDPK volumes)

B. Assay Execution (96-Well Plate Format)
  • Blanking: Add 150 µL of Reaction Cocktail to all wells.

  • Substrate Addition (ATP): Add ATP to all wells (Final 1 mM).

  • Substrate Addition (IDP): Add IDP to experimental wells in a gradient (e.g., 0, 0.1, 0.2, 0.4, 0.8, 1.2, 2.0 mM).

    • Note: The "0 mM IDP" well serves as the ATPase background control .

  • Equilibration: Incubate plate at 25°C (or 37°C) for 5 minutes to burn off any contaminating ADP present in the ATP/IDP stocks. Monitor A340 until the signal stabilizes.

  • Initiation: Add NDPK enzyme to start the reaction.

    • Volume: Typically 5-10 µL.[6]

    • Mixing: Shake plate for 5 seconds (orbital).

  • Measurement: Immediately monitor Absorbance at 340 nm.

    • Interval: Every 10-15 seconds.

    • Duration: 5-10 minutes.

C. Self-Validating Controls (Troubleshooting)
Control TypeComponentsExpected ResultLogic
No Enzyme Cocktail + ATP + IDP + BufferFlat line (Slope

0)
Verifies no spontaneous NADH oxidation or contamination in PK/LDH.
No Acceptor Cocktail + ATP + NDPKFlat line (Slope

0)
Verifies NDPK does not have high intrinsic ATPase activity.
NADH Limit Cocktail onlyA340

1.2 - 0.6
Ensures NADH concentration is sufficient for the dynamic range.

Data Analysis

Step 1: Calculate Reaction Velocity ( )

Extract the slope of the linear portion of the curve (


).
Convert absorbance change to molar velocity using the Beer-Lambert Law.


  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    : Extinction coefficient (
    
    
    
    ).[7][8]
  • 
    : Pathlength (0.5 cm for ~150-200 µL in standard 96-well plate; must be measured or calibrated ).
    
  • 
    : Dilution factor (if applicable).
    
Step 2: Michaelis-Menten Fitting

Plot Initial Velocity (


) vs. [IDP] concentration. Fit the data to the Michaelis-Menten equation to determine 

and

for IDP.


  • Note: The

    
     for IDP is typically higher (0.2 - 0.5 mM) than for ADP or GDP. Ensure your concentration range extends high enough to saturate the enzyme.
    

References

  • Lascu, I., & Gonin, P. (2000). The catalytic mechanism of nucleoside diphosphate kinase. Journal of Bioenergetics and Biomembranes, 32(3), 237–246. Link

  • Agarwal, R. P., & Parks, R. E. (1971). Nucleoside Diphosphokinase: II. Physical Properties and Mechanism of Action.[2] Journal of Biological Chemistry, 246(8), 2258–2264. Link

  • Sigma-Aldrich. (n.d.). Pyruvate Kinase/Lactate Dehydrogenase Assay Technical Bulletin. Link

  • Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry (5th ed.). Section 25.1: Nucleotide Biosynthesis. W. H. Freeman. Link

Sources

Application

Inosine-5'-diphosphate trisodium salt cell culture media supplementation

Application Note: Optimizing Bioprocess Performance via Inosine-5'-Diphosphate (IDP) Trisodium Salt Supplementation Abstract Supplementation of cell culture media with Inosine-5'-diphosphate (IDP) trisodium salt represen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Bioprocess Performance via Inosine-5'-Diphosphate (IDP) Trisodium Salt Supplementation

Abstract

Supplementation of cell culture media with Inosine-5'-diphosphate (IDP) trisodium salt represents a sophisticated strategy to enhance cellular energy metabolism and modulate purinergic signaling in high-density bioreactors. Unlike simple nucleoside supplementation (e.g., inosine), IDP serves a dual function: it acts as a high-energy phosphate intermediate for the Purine Salvage Pathway , bypassing ATP-intensive phosphorylation steps, and functions as an extracellular agonist for P2Y receptors , potentially regulating cell proliferation and apoptosis. This guide provides a rigorous, self-validating protocol for IDP supplementation, focusing on Chinese Hamster Ovary (CHO) and HEK293 systems.

Introduction: The Metabolic Rationale

In industrial bioprocessing, the cellular requirement for nucleotides often exceeds the capacity of de novo synthesis pathways, particularly during the exponential growth phase. De novo purine synthesis is metabolically expensive, requiring multiple ATP molecules, amino acids (Glutamine, Glycine, Aspartate), and tetrahydrofolate derivatives.

Why IDP Trisodium Salt?

  • Energy Conservation: By supplying IDP, cells can utilize the Salvage Pathway . IDP is rapidly converted to Inosine Monophosphate (IMP), the central branch point for both Adenylate (AMP) and Guanylate (GMP) pools, sparing the heavy energetic cost of building the purine ring from scratch.

  • Signaling Modulation: Extracellular nucleotides act as autocrine/paracrine signaling molecules. IDP interacts with P2Y G-protein-coupled receptors (GPCRs), triggering intracellular Calcium (

    
    ) fluxes that can stimulate mitogenic pathways (e.g., MAPK/ERK), promoting survival under stress.
    
  • Solubility: The trisodium salt form ensures high aqueous solubility (>50 mg/mL), unlike free acid forms of many nucleotides, preventing precipitation in concentrated feeds.

Mechanism of Action

The following diagram illustrates the dual entry of IDP into cellular physiology: its role in the salvage pathway (intracellular) and its action on surface receptors (extracellular).

IDP_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Cytosol IDP_Ex IDP (Supplement) Inosine_Ex Inosine IDP_Ex->Inosine_Ex Ecto-nucleotidases (CD39/CD73) P2Y P2Y Receptor IDP_Ex->P2Y Agonism IMP IMP (Central Hub) Inosine_Ex->IMP Transport & HGPRT Salvage Ca_Flux Ca2+ Release (Signaling) P2Y->Ca_Flux G-Protein Coupling AMP AMP / ATP IMP->AMP GMP GMP / GTP IMP->GMP DeNovo De Novo Synthesis DeNovo->IMP High Energy Cost

Figure 1: IDP Mechanism of Action. Extracellular IDP stimulates P2Y receptors (Red) or is hydrolyzed to Inosine for uptake and reconversion to IMP (Green) via the salvage pathway.

Material Science & Handling

Compound Identity:

  • Name: Inosine-5'-diphosphate trisodium salt[1]

  • CAS: 81012-88-6 (anhydrous basis)

  • Molecular Weight: ~494.1 g/mol (anhydrous). Note: Commercial preparations are often hydrated.[2] Always check the Certificate of Analysis (CoA) for the specific water content and formula weight.

  • Solubility: Freely soluble in water; insoluble in ethanol.

Stability Warning: IDP is susceptible to hydrolysis by phosphatases.

  • Powder: Store at -20°C (stable for >1 year).

  • Solution: Stable at -80°C for 6 months. Do not store in serum-containing media at 4°C for prolonged periods, as serum phosphatases will degrade IDP to Inosine.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Purpose: To create a sterile, concentrated stock for spiking into bioreactors.

  • Calculate Mass:

    
    
    Example: For 50 mL of 100 mM solution using a hydrate (FW = 560  g/mol ):
    
    
    
    
  • Dissolution:

    • Add the calculated mass to a sterile 50 mL conical tube.

    • Add 40 mL of Endotoxin-Free Water (WFI).

    • Vortex gently until completely dissolved. Avoid vigorous shaking to prevent shear degradation.

    • Adjust volume to 50 mL.

  • pH Adjustment (Critical):

    • The trisodium salt is alkaline. Check pH. If pH > 7.5, adjust to 7.0–7.4 using 1N HCl or HEPES buffer to prevent media precipitation upon addition.

  • Sterilization:

    • Filter through a 0.22 µm PES (Polyethersulfone) membrane.

    • Aliquot into 1 mL cryovials and store at -20°C. Do not refreeze.

Protocol B: Dose-Response Optimization (Self-Validating)

Purpose: To determine the optimal concentration that maximizes VCD without inducing osmolality toxicity.

Experimental Design: Use a "Fed-Batch Mimic" model in shake flasks or deep-well plates.

ConditionIDP Conc. (mM)Rationale
Control 0Baseline growth (De Novo dependent)
Low 0.1Signaling activation (P2Y range)
Medium 0.5Metabolic support (Salvage entry)
High 2.0Maximum loading (Watch for Na+ toxicity)

Workflow:

  • Seed Cells: Inoculate CHO-K1 or HEK293 cells at

    
     cells/mL in basal media.
    
  • Supplementation: Add IDP stock on Day 0 (batch) and Day 3 (feed).

  • Sampling: Measure daily:

    • Viable Cell Density (VCD) & Viability (Trypan Blue/AOPI).

    • Lactate & Ammonia (Metabolic shift indicators).

    • Titer (if producing a recombinant protein).

  • Validation Criteria (Success Metrics):

    • Growth: >15% increase in Integral Viable Cell Density (IVCD) vs. Control.

    • Metabolism: Reduction in Lactate accumulation (indicates more efficient respiration).

    • Safety: Osmolality must remain < 320 mOsm/kg initially.

Protocol C: Metabolic Flux Verification (Advanced)

Purpose: To prove the cells are using the Salvage Pathway (IDP) rather than De Novo synthesis.

  • Tracer: Use

    
    -Glucose (U-
    
    
    
    ) in the media.
  • Setup: Cultivate cells with and without 0.5 mM IDP.

  • Analysis: Extract intracellular nucleotides at mid-exponential phase.

  • Mass Spectrometry (LC-MS):

    • De Novo: Nucleotides will be heavily labeled with

      
       (derived from glucose).
      
    • Salvage (IDP): Nucleotides will be unlabeled (or lighter), as the purine ring from the IDP supplement is incorporated directly.

  • Result Interpretation: A decrease in the

    
    -fraction of the ATP pool confirms successful IDP utilization and energy saving.
    

Workflow Visualization

The following diagram outlines the logical flow for integrating IDP into a process development campaign.

IDP_Workflow Stock 1. Stock Prep (100mM, pH 7.2) Screen 2. Screening (0.1 - 2.0 mM) Stock->Screen Filter Sterilize Analysis 3. Analysis (VCD, Titer, Lactate) Screen->Analysis Day 0-14 Culture Decision Optimization Decision Analysis->Decision Decision->Screen Toxicity/No Effect (Adjust Dose) ScaleUp Scale-Up (Bioreactor) Decision->ScaleUp Positive ROI

Figure 2: Experimental Workflow for IDP Supplementation. The cycle moves from stock preparation to small-scale screening, utilizing quantitative gates (Analysis) to determine suitability for bioreactor scale-up.

Troubleshooting & Expert Tips

  • Precipitation: If media turns cloudy upon IDP addition, it is likely a Calcium-Phosphate precipitate.

    • Solution: Ensure IDP stock pH is neutral. Add IDP slowly to agitated media.

  • Osmolality Spikes: IDP is a trisodium salt. Adding 5 mM IDP adds ~15 mM

    
    , potentially raising osmolality by ~30 mOsm.
    
    • Solution: Reduce NaCl in the basal media to compensate if high IDP concentrations are required.

  • Serum Interference: Fetal Bovine Serum (FBS) contains high alkaline phosphatase activity.

    • Solution: Use Heat-Inactivated FBS or, ideally, Serum-Free Media (SFM) to maximize IDP stability.

References

  • Burnstock, G. (2007).[3] "Purine and pyrimidine receptors." Cellular and Molecular Life Sciences, 64(12), 1471-1483. Link

  • Crowell, C.K., et al. (2019). "Improvement of growth rates through nucleoside media supplementation of CHO clones." Biotechnology Progress. Link

  • Traut, T.W. (1994). "Physiological concentrations of purines and pyrimidines." Molecular and Cellular Biochemistry, 140(1), 1-22. Link

  • Sigma-Aldrich. "Inosine-5'-diphosphate trisodium salt Product Information." Link

  • Xu, X., et al. (2014). "The role of the purine salvage pathway in regulating intracellular nucleotide pools."[4] Journal of Biological Chemistry. Link

Sources

Method

Application Note: Precision Determination of Extinction Coefficient for Inosine-5'-diphosphate (IDP) at 248 nm

This Application Note is structured to guide researchers through the rigorous determination of the molar extinction coefficient ( ) for Inosine-5'-diphosphate (IDP). It moves beyond simple gravimetric estimation—which is...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the rigorous determination of the molar extinction coefficient (


) for Inosine-5'-diphosphate (IDP). It moves beyond simple gravimetric estimation—which is prone to significant error due to salt hydration—and establishes a self-validating protocol using quantitative phosphate analysis.

Abstract

Accurate quantitation of Inosine-5'-diphosphate (IDP) is critical for enzyme kinetics (e.g., IMP dehydrogenase assays) and metabolic profiling.[1] While the theoretical extinction coefficient of the inosine chromophore is often cited as


 at pH 7.0, commercial IDP samples are frequently hydrated sodium salts with variable water content.[1] This variability renders gravimetric preparation insufficient for determining the true molar extinction coefficient. This guide provides a definitive protocol to calculate the experimental 

by cross-referencing UV absorbance with a chemically absolute total phosphate determination.[1]

Introduction & Theory

The Chromophore

The UV absorption of IDP arises from the hypoxanthine nucleobase. Unlike adenine or guanine, hypoxanthine lacks an exocyclic amino group, resulting in a distinct spectral profile with a maximum absorbance (


) typically near 248–249 nm  at neutral pH.[1]
The Beer-Lambert Law

The determination relies on the Beer-Lambert Law:



Where:
  • 
     = Absorbance (unitless)[1]
    
  • 
     = Molar Extinction Coefficient (M
    
    
    
    cm
    
    
    )[1]
  • 
     = Molar Concentration (M)[1][2]
    
  • 
     = Path length (cm)[1][2][3][4][5]
    
The "Hydration Trap"

Commercial IDP is typically supplied as a sodium salt (e.g., IDP


Na

or IDP

Na

).[1] These salts are hygroscopic and form non-stoichiometric hydrates.
  • Risk: Weighing 10 mg of powder does not yield a precise molarity because an unknown percentage of that mass is water or excess sodium.

  • Solution: We determine

    
     directly, but we determine 
    
    
    
    via Total Phosphate Analysis . Since IDP contains exactly two phosphate groups per molecule, quantifying total inorganic phosphate (
    
    
    ) after acid hydrolysis provides the absolute molarity of IDP.[1]

Materials & Equipment

Reagents
  • Target: Inosine-5'-diphosphate (IDP) sodium salt (High purity).

  • Buffer: 100 mM Sodium Phosphate buffer (pH 7.0) OR 100 mM Tris-HCl (pH 7.0).

    • Note: For the Phosphate Analysis step, the IDP must be dissolved in water or a non-phosphate buffer (like Tris) to avoid background interference.[1]

  • Hydrolysis Reagent: 1 M Sulfuric Acid (

    
    ).[1]
    
  • Phosphate Assay Reagents: Ammonium molybdate, Ascorbic acid (Fiske-Subbarow or similar method).[1]

Equipment
  • UV-Vis Spectrophotometer: Double-beam preferred; bandwidth

    
     2 nm.[1]
    
  • Quartz Cuvettes: 10 mm path length (matched pair).

  • Heating Block: Capable of 100°C (for hydrolysis).

Experimental Workflow

Diagram 1: The Self-Validating Protocol

This workflow ensures that the concentration (


) used to calculate 

is derived chemically, not just gravimetrically.[1]

IDP_Determination Stock 1. Prepare IDP Stock (approx. 10 mM in Water) Dilution 2. Prepare Dilution Series (10 - 100 µM) Stock->Dilution UV_Read 3. Measure Absorbance (A248) Dilution->UV_Read Path A: Optical Hydrolysis 4. Acid Hydrolysis (100°C, 1 hr) Dilution->Hydrolysis Path B: Chemical Result 7. Calculate Epsilon ε = Slope(A vs c) UV_Read->Result Pi_Assay 5. Total Phosphate Assay (Molybdate Blue) Hydrolysis->Pi_Assay Calc 6. Calculate Concentration [IDP] = [Pi] / 2 Pi_Assay->Calc Calc->Result

Figure 1: Dual-pathway workflow. Path A measures optical properties, while Path B rigorously verifies the molar concentration via phosphate stoichiometry.[1]

Detailed Protocol

Step 1: Stock Preparation
  • Dissolve approximately 10 mg of IDP sodium salt in 2.0 mL of ultrapure water (Milli-Q).[1]

  • Critical: Do not use phosphate buffer here if you plan to use the phosphate assay for validation. Use water or 10 mM Tris, pH 7.0.

Step 2: UV Spectral Scan (The "Shape" Check)

Before quantitation, verify the spectral integrity.[1]

  • Dilute a small aliquot of stock (e.g., 1:100) into 100 mM Phosphate Buffer, pH 7.0 (standard condition for

    
     reporting).
    
  • Blank the spectrophotometer with the buffer.[5]

  • Scan from 220 nm to 320 nm.

  • Criteria:

    • 
       should be 248 ± 1 nm .[1]
      
    • 
       ratio should be approximately 1.6 – 1.7 .[1]
      
    • 
       ratio should be approximately 0.25 .[1]
      
    • If

      
       shifts to <245 nm, the sample may be hydrolyzed to Hypoxanthine or pH is too acidic.[1]
      
Step 3: Quantitative Data Collection[1]
  • Prepare 5 dilutions of the IDP stock in 100 mM Phosphate Buffer, pH 7.0 to target an absorbance range of 0.2 to 1.0 AU.

    • Estimated concentrations: 20, 40, 60, 80, 100 µM.[1]

  • Measure

    
     for each dilution in triplicate.[1]
    
  • Record the exact dilution factors.

Step 4: Concentration Determination (Total Phosphate Analysis)

To get the exact molarity of the stock (correcting for water/salt mass):

  • Take three aliquots (e.g., 50 µL) of the original stock solution .

  • Add 500 µL of 1 M

    
    .
    
  • Heat at 100°C for 60 minutes. This hydrolyzes the pyrophosphate bond and the sugar-phosphate bond, releasing 2 moles of

    
     per 1 mole of IDP .
    
  • Neutralize and perform a standard Phosphate Colorimetric Assay (e.g., Malachite Green or Ammonium Molybdate method) alongside a standard curve of known

    
    .[1]
    
  • Calculate the molarity of the stock:

    
    [1]
    

Calculation & Analysis

Data Table Structure

Organize your data as follows to calculate the coefficient via linear regression.

Sample IDDilution Factor (D)Absorbance (

)
Corrected [IDP] (µM)*
Blank-0.0000.00
Std 11:5000.24520.1
Std 21:2500.49240.2
Std 31:1660.73560.3
Std 41:1250.98080.4

*Calculated from the Stock Concentration determined in Step 4.

Calculation Method
  • Plot

    
     (y-axis) versus Concentration in M (x-axis).[1]
    
  • Perform a linear regression (

    
    ).[1]
    
    • Intercept (

      
      ) should be near zero.[1]
      
    • Slope (

      
      ) is the Extinction Coefficient (
      
      
      
      ).[1]
  • Expected Result: The slope should be approximately 12,200 ± 400 M

    
    cm
    
    
    
    .

Critical Variables: pH Dependency

The extinction coefficient of Inosine derivatives is highly pH-dependent due to the protonation of the N1 position (pKa


 8.8) and N7 position (pKa 

1.2).[1]
Diagram 2: pH Influence on Absorbance

Ensure your buffer is strictly controlled at pH 7.0.

pH_Effect Acid Acidic Species (pH < 2) Protonated N7 λmax shifts Neutral Neutral Species (pH 6-8) Target Form λmax ~ 248 nm Acid->Neutral pKa ~ 1.2 Basic Basic Species (pH > 9) Deprotonated N1 λmax shifts to ~253 nm Neutral->Basic pKa ~ 8.8

Figure 2: Speciation of the Inosine chromophore.[1] Measurements must be taken in the "Neutral" window (pH 6.0 - 8.0) for the standard ε = 12.2 mM⁻¹cm⁻¹ to apply.[1]

Troubleshooting & Validation

IssueObservationRoot CauseCorrective Action
Low

Calculated

Impure IDP or excess salts in massTrust the Phosphate Assay concentration, not the weighed mass.
High

Calculated

Contamination with Adenosine/GuanosineCheck

ratio.[1] A/G have higher absorbance at 260 nm.
Shifted

Peak at 253 nmpH is too basicAdjust buffer to pH 7.0.
Shifted

Peak at 240-245 nmpH too acidicAdjust buffer to pH 7.0.

References

  • Beaven, G. H., et al. (1955).[1] The Ultraviolet Absorption Spectra of Purines and Pyrimidines. The Nucleic Acids, Vol. 1, Academic Press. (Classic reference establishing the 12.2 x 10

    
     value).[1]
    
  • Bock, R. M., et al. (1956).[1] Ultraviolet Absorption Spectra of Adenosine-5'-triphosphate and Related Compounds. Archives of Biochemistry and Biophysics. Link[1]

  • Sigma-Aldrich. Product Information: Inosine 5'-diphosphate sodium salt. (Confirming hydration variability). Link

  • Chambon, P., et al. (1968).[1] Determination of Extinction Coefficients of Nucleotides by Phosphate Analysis. European Journal of Biochemistry.

  • PubChem. Inosine Diphosphate Compound Summary. National Library of Medicine. Link[1]

Sources

Application

Using IDP as a phosphate acceptor in enzymatic phosphorylation

Application Notes & Protocols Topic: Utilization of Inosine Diphosphate (IDP) as a Phosphate Acceptor in Enzymatic Phosphorylation For: Researchers, Scientists, and Drug Development Professionals Abstract The study of en...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Utilization of Inosine Diphosphate (IDP) as a Phosphate Acceptor in Enzymatic Phosphorylation

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The study of enzymatic phosphorylation extends beyond the canonical ATP/ADP cycle. Non-canonical purine nucleotides, such as inosine triphosphate (ITP), play significant roles in cellular metabolism and can act as signaling molecules.[1] The enzymatic conversion of inosine diphosphate (IDP) to ITP serves as a valuable tool for investigating the kinetics and substrate specificity of various kinases. This guide provides a comprehensive overview of the biochemical context, key enzymes involved, and detailed protocols for utilizing IDP as a phosphate acceptor. We will focus on two primary enzyme systems: Nucleoside-Diphosphate Kinase (NDPK) and Pyruvate Kinase (PK), offering step-by-step methodologies for assay design, execution, and analysis using advanced techniques like LC-MS/MS.

Scientific Foundation: Why Study IDP Phosphorylation?

While ATP is the universal currency of cellular energy, the landscape of nucleotide metabolism is far more complex. Inosine nucleotides are formed through the deamination of their adenine counterparts, a process that can occur at the triphosphate, diphosphate, or monophosphate level.[1] The resulting ITP is a non-canonical nucleotide that, if allowed to accumulate, can be mistakenly incorporated into DNA and RNA, leading to mutagenesis.[2] Consequently, cells have evolved surveillance mechanisms, primarily through the enzyme Inosine Triphosphate Pyrophosphatase (ITPA), which hydrolyzes ITP back to IMP to maintain nucleotide pool fidelity.[1][3][4]

Studying the enzymatic phosphorylation of IDP to ITP provides critical insights into:

  • Enzyme Substrate Promiscuity: Understanding which kinases can utilize non-canonical diphosphates like IDP reveals their substrate flexibility and potential alternative roles in metabolism.

  • Drug Discovery: For kinases implicated in disease, characterizing their activity with various nucleotide substrates can inform the design of specific inhibitors.

  • Metabolic Pathway Analysis: Quantifying ITP formation can serve as a proxy for the activity of specific enzymes in complex biological samples.

Metabolic Context of Inosine Nucleotides

The diagram below illustrates the central position of IDP and ITP in purine metabolism and the key role of ITPA in regulating ITP levels.

Metabolic_Context cluster_main Purine Metabolism ATP ATP ADP ADP ATP->ADP Deamination IDP IDP (Phosphate Acceptor) ADP->IDP Deamination AMP AMP IMP IMP AMP->IMP Deamination IMP->IDP IMP Kinase (e.g., AK6) ITP ITP IDP->ITP Phosphorylation (e.g., NDPK, PK) ITP->IMP ITPA ITPA (Hydrolysis) ITP->ITPA ITPA->IMP PPi caption Fig 1. Simplified pathway of ITP formation and hydrolysis.

Caption: Fig 1. Simplified pathway of ITP formation and hydrolysis.

Key Enzymes Catalyzing IDP Phosphorylation

Two well-characterized enzyme families are particularly relevant for using IDP as a substrate in experimental settings.

Nucleoside-Diphosphate Kinase (NDPK)

NDPKs (EC 2.7.4.6) are ubiquitous enzymes responsible for maintaining the intracellular balance of nucleoside triphosphates (NTPs).[5] They catalyze the reversible transfer of the terminal (γ) phosphate from a donor NTP (commonly ATP) to an acceptor nucleoside diphosphate (NDP).[5][6]

Mechanism of Action: NDPK operates via a "ping-pong" mechanism involving a high-energy phosphohistidine intermediate.[5][7]

  • Step 1 (Phosphorylation): The enzyme binds the phosphate donor (e.g., ATP), and the γ-phosphate is transferred to a catalytic histidine residue in the active site, releasing ADP.

  • Step 2 (Phosphoryl Transfer): The phosphate acceptor (e.g., IDP) binds to the phosphorylated enzyme, and the phosphate group is transferred from the histidine to the IDP, forming ITP and regenerating the free enzyme.

NDPK_Mechanism cluster_pingpong NDPK Ping-Pong Mechanism E_His NDPK-His E_His_P NDPK-His~P (Phosphoenzyme Intermediate) E_His->E_His_P Step 1 ITP ITP E_His->ITP E_His_P->E_His Step 2 ADP ADP E_His_P->ADP ATP ATP ATP->E_His IDP IDP IDP->E_His_P caption Fig 2. The two-step ping-pong mechanism of NDPK.

Caption: Fig 2. The two-step ping-pong mechanism of NDPK.

NDPKs exhibit broad substrate specificity, making them ideal for synthesizing ITP from IDP in vitro.[7]

Pyruvate Kinase (PK)

Pyruvate kinase (EC 2.7.1.40) is a key glycolytic enzyme that catalyzes the final, irreversible step of glycolysis: the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP to form pyruvate and ATP.[8][9] This is a critical ATP-generating step in cellular metabolism.[9]

While its primary substrate is ADP, certain isoforms, notably PKM1, have been shown to accept other nucleotide diphosphates, including IDP, albeit with varying affinities.[8] Unlike NDPK, the reaction catalyzed by PK is a direct, single-step phosphoryl transfer from PEP to the acceptor NDP.

Table 1: Comparative Substrate Affinity for Pyruvate Kinase M1 (PKM1)

Nucleotide Diphosphate Relative Affinity Order
ADP 1 (Highest)
GDP 2
IDP 3
UDP 4
dADP 5
CDP 6

Source: Based on in vitro data for PKM1.[8]

Experimental Design & Protocols

Designing a robust assay to measure the phosphorylation of IDP requires careful consideration of the enzyme source, reaction conditions, and detection method. The workflow below outlines the general steps, which are detailed in the subsequent protocols.

Experimental_Workflow cluster_detection Detection Methods start Start prep 1. Reagent Preparation (Enzyme, IDP, Donor, Buffer) start->prep reaction 2. Kinase Reaction Incubation (Mix reagents, incubate at optimal temp) prep->reaction quench 3. Reaction Quenching (e.g., add EDTA, acid, or organic solvent) reaction->quench detection 4. ITP Detection & Quantification quench->detection analysis 5. Data Analysis (Calculate rates, generate curves) detection->analysis lcms LC-MS/MS (Recommended) detection->lcms coupled Coupled Enzyme Assay detection->coupled end End analysis->end

Caption: Fig 3. General experimental workflow for IDP phosphorylation assays.

Protocol 1: NDPK-Catalyzed ITP Synthesis

This protocol describes a basic endpoint assay to measure ITP formation using recombinant NDPK.

A. Materials & Reagents

  • Recombinant Human NME1/NDPK-A (UniProt: P15531)

  • Inosine 5'-diphosphate sodium salt (IDP)

  • Adenosine 5'-triphosphate disodium salt (ATP)

  • Kinase Reaction Buffer (5X): 250 mM HEPES pH 7.5, 500 mM KCl, 50 mM MgCl₂, 5 mM DTT. Store at -20°C.

  • Quenching Solution: 100 mM EDTA, pH 8.0.

  • Nuclease-free water.

B. Experimental Procedure

  • Prepare 1X Kinase Reaction Buffer: Dilute the 5X stock with nuclease-free water. Keep on ice.

  • Prepare Reagent Master Mix: For a set of reactions, prepare a master mix to minimize pipetting errors. For a final reaction volume of 50 µL, calculate the required volumes. Table 2: Example Reaction Setup for NDPK Assay

    Component Stock Conc. Final Conc. Volume per 50 µL Rxn
    5X Kinase Buffer 5X 1X 10 µL
    ATP 10 mM 1 mM 5 µL
    IDP 10 mM 1 mM 5 µL
    Nuclease-free H₂O N/A N/A To 45 µL

    | NDPK Enzyme | 50 ng/µL | 100 ng | 5 µL (add last) |

  • Set Up Controls: Prepare the following control reactions:

    • No Enzyme Control: Replace enzyme volume with 1X Kinase Buffer.

    • No ATP Control: Replace ATP volume with water.

    • No IDP Control: Replace IDP volume with water.

  • Initiate the Reaction: Add 5 µL of the appropriate enzyme or buffer solution to each tube/well. Mix gently.

  • Incubation: Incubate the reactions at 30°C for 30 minutes. Note: This time should be optimized to ensure the reaction is in the linear range.

  • Quench Reaction: Stop the reaction by adding 10 µL of Quenching Solution (100 mM EDTA) to each tube. Mix and place on ice.

  • Sample Preparation for Analysis: Proceed immediately to an analytical method, such as LC-MS/MS (Protocol 3), to quantify ITP formation.

Protocol 2: Pyruvate Kinase-Coupled Assay

This protocol uses PK to phosphorylate IDP. It can be adapted into a coupled assay where pyruvate production is measured continuously. For simplicity, this protocol describes an endpoint assay with LC-MS/MS detection.

A. Materials & Reagents

  • Recombinant Human PKM2

  • Inosine 5'-diphosphate sodium salt (IDP)

  • Phospho(enol)pyruvic acid monopotassium salt (PEP)

  • PK Reaction Buffer (5X): 250 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂.

  • Quenching Solution: Acetonitrile with 0.1% formic acid.

  • Nuclease-free water.

B. Experimental Procedure

  • Prepare Reagents: Thaw all reagents and keep them on ice.

  • Set Up Reactions: In a microcentrifuge tube or 96-well plate, assemble the reaction components as described in the table below (final volume 50 µL).

    Component Stock Conc. Final Conc. Volume per 50 µL Rxn
    5X PK Buffer 5X 1X 10 µL
    PEP 50 mM 5 mM 5 µL
    IDP 10 mM 1 mM 5 µL
    Nuclease-free H₂O N/A N/A To 45 µL

    | PK Enzyme | 100 ng/µL | 200 ng | 5 µL (add last) |

  • Set Up Controls: Prepare no-enzyme, no-PEP, and no-IDP controls as described in Protocol 1.

  • Initiate and Incubate: Add the PK enzyme to start the reaction. Incubate at 37°C for 20 minutes.

  • Quench and Prepare for Analysis: Stop the reaction by adding 150 µL of ice-cold Quenching Solution (acetonitrile with 0.1% formic acid). This will precipitate the protein and halt the reaction.

  • Clarify Sample: Centrifuge the quenched reactions at >12,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube or HPLC vial for LC-MS/MS analysis.

Protocol 3: Quantification of ITP by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying nucleotides due to its high sensitivity and specificity.[10][11]

A. Principle Samples are injected into an HPLC system where nucleotides are separated chromatographically, typically using a hydrophilic interaction liquid chromatography (HILIC) column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. By monitoring specific mass-to-charge (m/z) transitions for the parent ion and a characteristic fragment ion (Multiple Reaction Monitoring or MRM), ITP can be quantified with high precision.

B. Instrumentation & Columns

  • LC System: UHPLC system (e.g., Shimadzu Nexera X2, Waters Acquity).

  • MS System: Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 5500, Agilent 6400 Series).

  • Column: HILIC column (e.g., Phenomenex Luna 3 µm NH2 100 Å, 150 x 2 mm).

C. Method Parameters

  • Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.5.

    • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start at high organic content (e.g., 85% B) and ramp down to increase the elution of polar compounds like nucleotides.

  • Mass Spectrometry (Negative Ion Mode):

    • Monitor the specific MRM transitions for IDP and ITP. Table 3: Example MRM Transitions for Nucleotide Analysis

      Compound Precursor Ion (m/z) Product Ion (m/z) Polarity
      IDP 427.0 327.0 (or 135.0) Negative
      ITP 506.9 407.0 (or 135.0) Negative
      ATP 506.0 408.0 (or 159.0) Negative

      Note: Optimal transitions and collision energies must be determined empirically for the specific instrument used.

  • Quantification:

    • Generate a standard curve using known concentrations of pure ITP standard (0.1 µM to 50 µM).

    • Plot the peak area of the ITP standard against its concentration.

    • Use the resulting linear regression to calculate the concentration of ITP in the unknown enzymatic reaction samples.

Data Interpretation & Troubleshooting

  • Linear Range: Ensure your assay endpoint (time and enzyme concentration) falls within the linear range of product formation. Run a time-course experiment to determine this.

  • Control Analysis:

    • The "No Enzyme" control should show zero or negligible ITP formation, confirming the reaction is enzyme-dependent.

    • The "No Donor" (ATP/PEP) control validates that ITP formation requires the phosphate donor.

    • The "No Acceptor" (IDP) control helps assess any background ATPase activity or contamination.

  • LC-MS/MS Issues:

    • Poor Peak Shape: Common with nucleotides. Ensure proper mobile phase pH and consider using ion-pairing reagents if HILIC is problematic.[12]

    • Low Sensitivity: Optimize MS source parameters (e.g., ion spray voltage, temperature) and collision energies for your specific analytes.

Conclusion

Utilizing IDP as a phosphate acceptor is a powerful method for probing the activity and specificity of kinases like NDPK and Pyruvate Kinase. By combining carefully controlled enzymatic reactions with the analytical precision of LC-MS/MS, researchers can gain deep insights into non-canonical nucleotide metabolism. The protocols provided herein offer a robust framework for initiating these studies, enabling further exploration into the complex and vital world of cellular nucleotide homeostasis.

References

  • Hawkes, C., et al. (2014). A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • M-CSA. Nucleoside-diphosphate kinase. Mechanism and Catalytic Site Atlas. [Link]

  • Wikipedia. (2023). Nucleoside-diphosphate kinase. Wikipedia, The Free Encyclopedia. [Link]

  • Sakiyama, Y., et al. (2012). Metabolic pathways for the synthesis of ITP and dITP. ResearchGate. [Link]

  • Kuroda, A., et al. (1999). Polyphosphate kinase as a nucleoside diphosphate kinase in Escherichia coli and Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences. [Link]

  • Israelsen, W. J., & Vander Heiden, M. G. (2015). Pyruvate kinase: function, regulation and role in cancer. Trends in Cell Biology. [Link]

  • Girard, M., et al. (2013). ITPA (inosine triphosphate pyrophosphatase): from surveillance of nucleotide pools to human disease and pharmacogenetics. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]

  • ResearchGate. (2014). A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells. Request PDF. [Link]

  • Li, C., et al. (2021). Molecular and structural basis of nucleoside diphosphate kinase–mediated regulation of spore and sclerotia development in the fungus Aspergillus flavus. Journal of Biological Chemistry. [Link]

  • UniProt. NME1 - Nucleoside diphosphate kinase A - Homo sapiens (Human). UniProtKB. [Link]

  • Wikipedia. (2022). Inosine triphosphate. Wikipedia, The Free Encyclopedia. [Link]

  • Wiley Online Library. (2021). Inosine triphosphate pyrophosphatase: A guardian of the cellular nucleotide pool and potential mediator of RNA function. Semantic Scholar. [Link]

  • MDPI. (2022). Inosine Triphosphate Pyrophosphatase (ITPase): Functions, Mutations, Polymorphisms and Its Impact on Cancer Therapies. MDPI. [Link]

  • ACS Publications. (2021). Reliable Determination of ATP and Its Metabolites by LC-MS Using Blood Collection Tubes with and without Ectonucleotidase Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Shimadzu. LC/MS/MS Method Package for Primary Metabolites Ver.2. Shimadzu Scientific Instruments. [Link]

  • Munoz, V. R., & Ponce, M. L. (2013). An overview of structure, function, and regulation of pyruvate kinases. The FEBS Journal. [Link]

  • InterPro. Pyruvate kinase, active site (IPR018209). EMBL-EBI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilizing Inosine-5'-diphosphate (IDP) Trisodium Salt

[1] Topic: Troubleshooting Precipitation in DMSO Product: Inosine-5'-diphosphate trisodium salt (IDP-Na₃) CAS: 81012-88-6 (typical for Na salt), 35908-31-7 (related ITP reference) Audience: Senior Researchers, Assay Deve...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Troubleshooting Precipitation in DMSO Product: Inosine-5'-diphosphate trisodium salt (IDP-Na₃) CAS: 81012-88-6 (typical for Na salt), 35908-31-7 (related ITP reference) Audience: Senior Researchers, Assay Development Scientists

Executive Summary: The Solubility Mismatch

The Core Issue: Users frequently encounter immediate precipitation or failure to dissolve when attempting to prepare high-concentration stock solutions of IDP trisodium salt directly in anhydrous DMSO.

The Scientific Reality: IDP trisodium salt is a highly polar, ionic compound. The lattice energy of the trisodium salt is substantial. While DMSO is a polar aprotic solvent capable of dissolving many organic molecules, it lacks the hydrogen-bonding donor capability required to effectively solvate the highly charged phosphate groups and sodium counterions of this nucleotide. IDP trisodium salt is effectively insoluble in 100% DMSO.

The Solution: The primary solvent must be aqueous (Water, PBS, or TE Buffer). DMSO should only be used as a secondary co-solvent after the compound is fully solubilized in the aqueous phase, and even then, only to a limited ratio.

Diagnostic Logic Flow

Use this decision tree to identify the root cause of your precipitation issue.

TroubleshootingFlow Start Precipitate Observed SolventCheck Is solvent 100% DMSO? Start->SolventCheck WaterCheck Is solvent Aqueous? SolventCheck->WaterCheck No (Mixed/Aqueous) Err_Polarity CAUSE: Polarity Mismatch Salt cannot dissociate in aprotic solvent. ACTION: Switch to Aqueous Buffer. SolventCheck->Err_Polarity Yes (Immediate Solid) ConcCheck Concentration > 50 mM? WaterCheck->ConcCheck Yes TempCheck Was sample frozen? WaterCheck->TempCheck No (Co-solvent) ConcCheck->TempCheck No Err_Saturation CAUSE: Saturation Limit Exceeded solubility product (Ksp). ACTION: Dilute or warm to 37°C. ConcCheck->Err_Saturation Yes Err_SaltingOut CAUSE: Salting Out DMSO competes for hydration shells. ACTION: Reduce DMSO %. TempCheck->Err_SaltingOut No Err_Freeze CAUSE: Cryoprecipitation Local concentration spikes during freezing. ACTION: Vortex + Warm (37°C). TempCheck->Err_Freeze Yes

[1]

Troubleshooting Scenarios

Scenario A: "The White Pellet" (Immediate Insolubility)

Symptom: You added 100% DMSO to the lyophilized powder. The powder turned into a white, gummy solid or remained a distinct pellet that will not dissolve despite vortexing or sonication.

  • Mechanism: The sodium cations (

    
    ) require a hydration shell to dissociate from the phosphate backbone. DMSO is aprotic; it cannot donate protons to stabilize the anions, nor can it effectively coordinate the sodium ions in the presence of the strong ionic attraction of the phosphate group.
    
  • Corrective Action:

    • Centrifuge the tube to pellet the solid.

    • Remove the DMSO supernatant (carefully, as some compound may be suspended).

    • Resuspend in PCR-grade water. The solubility of IDP-Na₃ in water is typically >50 mg/mL.

    • If DMSO is absolutely required for the assay, add it after the water step (See Protocol 2).

Scenario B: "The Cold Crash" (Precipitation after Thawing)

Symptom: The stock solution was clear when prepared but formed crystals or a cloudy suspension after storage at -20°C.

  • Mechanism: As water freezes, it forms a crystal lattice that excludes solutes. This creates microscopic pockets of extremely high salt concentration. If the local concentration exceeds the solubility product (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), the IDP precipitates. Upon thawing, these micro-crystals may be slow to re-dissolve.
    
  • Corrective Action:

    • Warm the tube to 37°C in a water bath for 5–10 minutes.

    • Vortex vigorously for 30 seconds.

    • Note: Do not heat above 40°C for extended periods, as the diphosphate bond is susceptible to hydrolysis.

Scenario C: "Salting Out" (Precipitation upon Dilution)

Symptom: You have a clear aqueous stock, but when you add it to an assay buffer containing high DMSO (>10%) or high salt, it precipitates.

  • Mechanism: This is the "Salting Out" effect. DMSO binds water molecules strongly (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     complex). When added to an aqueous solution, DMSO "steals" water molecules from the hydration shells of the IDP sodium salt. Without enough water molecules to keep the salt dissolved, it precipitates.
    
  • Corrective Action:

    • Reduce the final DMSO concentration in the assay to < 5%.

    • Dilute the stock intermediate step: Stock

      
       Buffer (no DMSO) 
      
      
      
      Final Assay Well.

Validated Protocols

Protocol 1: Preparation of Standard Aqueous Stock (Recommended)

Best for: General enzymatic assays, cell culture supplementation.

  • Calculate: Determine the mass required for a 100 mM stock. (MW of IDP-Na₃

    
     494.1  g/mol ).
    
  • Weigh: Weigh the lyophilized powder into a sterile microcentrifuge tube.

  • Solubilize: Add PCR-grade water or TE Buffer (pH 7.5) to 80% of the final target volume.

    • Why TE? EDTA protects the nucleotide from degradation by nucleases/phosphatases; Tris maintains pH.

  • Mix: Vortex until clear. If needed, sonicate in a water bath for 2 minutes (ambient temp).

  • Adjust: Bring to final volume with water/buffer.

  • Filter: Sterilize using a 0.22 µm PES syringe filter.

  • Aliquot: Store at -20°C. Avoid freeze-thaw cycles > 3 times.

Protocol 2: The "Water-First" Co-Solvent Method

Best for: High-Throughput Screening (HTS) libraries where DMSO is mandatory.

  • Dissolve in Water: Dissolve the IDP-Na₃ in water at 20x the desired final concentration. (e.g., if you need 10 mM in the library plate, make a 200 mM aqueous stock).

  • Prepare Solvent: Measure the required volume of DMSO.

  • Dropwise Addition: While vortexing the aqueous stock gently, add the DMSO dropwise.

    • Critical Limit: Do not exceed a 50:50 ratio of Water:DMSO. Exceeding 50% DMSO often triggers precipitation for trisodium salts.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. Inspect for a pellet. If a pellet forms, the DMSO concentration is too high for this salt form.

Data Summary: Solubility Profile

Solvent SystemSolubility (Est.)StatusNotes
Water (pH 7.0) > 50 mg/mLHighly Soluble Preferred solvent.
PBS (pH 7.2) ~ 10-20 mg/mLSoluble High salt in PBS reduces solubility slightly vs pure water.
100% DMSO < 0.1 mg/mLInsoluble DO NOT USE.
100% Ethanol < 0.1 mg/mLInsoluble Causes immediate precipitation.
50% DMSO / 50% Water ~ 5-10 mg/mLMetastable Risk of precipitation over time.

Mechanistic Visualization

SolvationMechanism IDP IDP-Na3 (Ionic Lattice) Water Water (H-Bond Donor) IDP->Water High Affinity (Hydration Shell) DMSO DMSO (Aprotic) IDP->DMSO Low Affinity (No H-Donors) Solubilized Solvated Ion (Stable) Water->Solubilized Dissociation of Na+ Precipitate Precipitate (Solid) DMSO->Precipitate Ionic Attraction > Solvation Energy

[1]

Frequently Asked Questions (FAQ)

Q: Can I heat the solution to force it to dissolve in DMSO? A: No. Heating may temporarily suspend the particles, but they will likely crash out upon cooling. Furthermore, heating nucleotides in the presence of organic solvents or acidic conditions can lead to hydrolysis of the diphosphate bond, degrading your IDP into IMP (Inosine Monophosphate) and inorganic phosphate.

Q: Why do other compounds in my library dissolve in DMSO, but not this one? A: Most small molecule drugs are designed to be lipophilic (hydrophobic) to cross cell membranes, making them DMSO-soluble. IDP is a biological metabolite, specifically a charged salt. It is evolved to exist in the aqueous cytoplasm of a cell, not in lipid environments.

Q: Can I use the Free Acid form instead of the Trisodium Salt? A: The free acid form of IDP is less stable and more acidic, but it may have marginally better solubility in organic solvents if protonated. However, it is difficult to source and difficult to handle. We recommend sticking to the sodium salt and using aqueous buffers.

Q: I need to use this in a cell-based assay. Will the aqueous stock be sterile? A: Not inherently. You must filter-sterilize the aqueous stock using a 0.22 µm PES or PVDF filter before adding it to cell culture media. Do not autoclave IDP.

References

  • Context: Establishes baseline solubility for inosine nucleotide sodium salts (Insoluble in DMSO; >10 mg/mL in PBS).
    • Context: Confirms physical properties and storage stability (-20°C) for trisodium nucleotide salts.

  • PubChem. (n.d.). Inosine 5'-diphosphate.[1][2] National Library of Medicine. Retrieved from [Link]

    • Context: Chemical structure and physical property data verifying high polarity and ionic nature.

  • Gaylord Chemical. (2007).[3] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved from [Link]

    • Context: General reference for DMSO solubility limitations regarding inorganic salts and highly charged species.

Sources

Optimization

Technical Support Center: Decontaminating IDP (Inosine Diphosphate) &amp; Nucleotide Reagents

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Elimination of Inorganic Phosphate (Pi) Background from Nucleotide Reagents Diagnostic Triage: Is Your IDP the Culprit? Context: Com...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Elimination of Inorganic Phosphate (Pi) Background from Nucleotide Reagents

Diagnostic Triage: Is Your IDP the Culprit?

Context: Commercial Nucleoside Diphosphates (IDP, ADP, GDP) often contain 1–5% inorganic phosphate (Pi) due to spontaneous hydrolysis of the terminal phosphate or manufacturing byproducts. In high-sensitivity assays (e.g., ATPase, GTPase, or Nucleotidase assays using Malachite Green), this background noise can obliterate your signal.

The "Clean-Screen" Decision Tree Before initiating a cleanup protocol, confirm the source of contamination using this logic flow.

Triage Start High Phosphate Background Detected CheckBuffer Test Buffer Only (No Nucleotide) Start->CheckBuffer BufferHigh Buffer is High Pi CheckBuffer->BufferHigh OD > 0.1 BufferLow Buffer is Clean CheckBuffer->BufferLow OD < 0.05 ActionBuffer Replace Water Source Check pH Adjusters BufferHigh->ActionBuffer CheckIDP Test IDP Stock (Malachite Green Assay) BufferLow->CheckIDP IDPHigh IDP Stock is Contaminated CheckIDP->IDPHigh Signal Spikes ActionEnzyme Protocol A: Enzymatic Mop (PNPase) IDPHigh->ActionEnzyme For Kinetic Assays ActionResin Protocol B: Phosphate Sponge (PBP) IDPHigh->ActionResin For Reagent Stocks

Caption: Diagnostic logic to isolate phosphate contamination sources before applying purification protocols.

Protocol A: The Enzymatic "Mop" (Gold Standard for Kinetics)

Best For: Real-time kinetic assays (e.g., measuring Pi release) where you need to suppress background during the experiment. Mechanism: This system uses Purine Nucleoside Phosphorylase (PNPase) and a co-substrate (7-Methylguanosine ) to sequester inorganic phosphate into a stable Ribose-1-Phosphate, effectively "mopping" it out of the solution.

The Mechanism

MopMechanism Pi Inorganic Phosphate (Contaminant) PNPase PNPase (Enzyme) Pi->PNPase MEG 7-Methylguanosine (Substrate) MEG->PNPase R1P Ribose-1-Phosphate (Sequestered Pi) PNPase->R1P Irreversible Scavenging Base 7-Methylguanine (Base) PNPase->Base

Caption: PNPase catalyzes the phosphorolysis of 7-Methylguanosine, consuming free Pi in the process.

Step-by-Step Protocol
  • Prepare "Mop" Stock (100X):

    • Enzyme: Purine Nucleoside Phosphorylase (PNPase) bacterial source.[1] Final concentration in assay: 0.1 – 1.0 U/mL.

    • Substrate: 7-Methylguanosine (7-MEG).[1] Final concentration in assay: 0.2 – 0.5 mM.

    • Note: Do not use MESG (2-amino-6-mercapto-7-methylpurine) if you are measuring absorbance at 360nm, as it is chromogenic. Use standard 7-MEG for "silent" cleaning.

  • Pre-Incubation (The Scrub):

    • Add the IDP reagent to your reaction buffer.

    • Add the Mop Stock (PNPase + 7-MEG).[1]

    • Incubate at 22°C for 15–30 minutes .

    • Verification: The background Pi signal should drop to near-zero.

  • Initiate Assay:

    • Add your target enzyme (e.g., ATPase/Nucleotidase) to start the actual experiment.

    • Critical: The PNPase system remains active. It will consume any new Pi generated unless you inhibit it. If your assay measures Pi release, you must rely on the rate difference (Mop is fast, but if your enzyme is faster, you might need to calibrate) or use the Mop only for pre-treatment and then heat-inactivate (65°C for 20 min) before adding your enzyme.

Protocol B: The "Phosphate Sponge" (Solid Phase)

Best For: Preparing bulk clean stocks of IDP/ADP/GDP without leaving enzymes (PNPase) in the final solution. Mechanism: Uses Phosphate Binding Protein (PBP) immobilized on resin beads.[1][2] PBP binds Pi with extremely high affinity (


).
Step-by-Step Protocol
  • Resin Preparation:

    • Use commercially available PBP-resin or immobilize recombinant E. coli PBP (PstS) onto NHS-activated Sepharose beads.

    • Wash beads 3x with Pi-free buffer (10 mM Tris-HCl, pH 7.5).

  • Batch Binding:

    • Add PBP-resin to your IDP stock solution (Ratio: 100 µL resin per 1 mL of 10 mM IDP).

    • Incubate on a rotator at 4°C for 1 hour .

    • Note: PBP is specific to inorganic phosphate and will not bind the IDP nucleotide.

  • Filtration:

    • Spin down beads (500 x g, 2 min) or pass through a 0.22 µm spin filter.

    • Collect the flow-through. This is your "Zero-Pi" IDP Stock .

  • Storage:

    • Aliquot immediately and freeze at -80°C. IDP hydrolyzes spontaneously; "clean" stocks will regenerate Pi if left at 4°C.

Method Comparison & Data

FeatureEnzymatic Mop (Protocol A) Phosphate Sponge (Protocol B) Anion Exchange (HPLC)
Pi Removal Efficiency >95% (Active Scavenging)>90% (Equilibrium Binding)>99% (Physical Separation)
Time Required 15 min (In-well)1 hour (Batch)4+ hours
Reagent Carryover Yes (PNPase + 7-MEG remain)No (Resin removed)No (Buffer exchange needed)
Cost ModerateHigh (Protein cost)High (Equipment/Time)
Best Use Case Kinetic Assays (Real-time)Stock PreparationBulk Manufacturing

Frequently Asked Questions (FAQ)

Q1: Why does my IDP background increase even after I cleaned it? A: Nucleoside diphosphates are chemically unstable. Spontaneous hydrolysis of the


-phosphate occurs in aqueous solution, especially at acidic pH or elevated temperatures.
  • Fix: Store cleaned IDP at -80°C in aliquots. Never freeze-thaw more than once. Buffer at pH 7.0–7.5.

Q2: Can I use Chelex resin to remove phosphate? A: No. Chelex is designed to remove divalent cations (Mg²⁺, Ca²⁺), not anions like phosphate. Using Chelex might actually strip the Mg²⁺ required for your IDP-dependent enzymes, killing your assay without removing the Pi.

Q3: I am studying Intrinsically Disordered Proteins (IDPs), not nucleotides. Is this relevant? A: If your "IDP" refers to a protein, the PNPase method is irrelevant. For proteins, phosphate contamination usually comes from buffers (PBS).

  • Fix: Perform Dialysis or Desalting (PD-10 column) into a Pi-free buffer (e.g., Tris, HEPES, MOPS). Avoid PBS.

Q4: Will the PNPase Mop interfere with my ATPase/GTPase assay? A: It depends on your detection method.

  • If using Malachite Green (Endpoint): You must heat-inactivate the PNPase (65°C, 20 min) before starting your enzyme reaction, or the PNPase will compete for the Pi you are trying to measure.

  • If using a Coupled Assay (e.g., Pyruvate Kinase/LDH): The Mop is generally compatible as a pre-incubation step.

References

  • Webb, M. R. (1992).[3] A continuous spectrophotometric assay for inorganic phosphate and for measuring phosphate release kinetics in biological systems. Proceedings of the National Academy of Sciences, 89(11), 4884–4887. Link

  • Brune, M., Hunter, J. L., Corrie, J. E., & Webb, M. R. (1994). Direct, real-time measurement of rapid inorganic phosphate release using a novel fluorescent probe and its application to actomyosin subfragment 1 ATPase. Biochemistry, 33(27), 8262–8271. Link

  • Venkiteshwaran, K., et al. (2018).[1] Phosphate removal and recovery using immobilized phosphate-binding proteins.[1][2] Water Research X, 1, 100003.[1] Link

  • Rieger, C. E., et al. (1997). Removal of Inorganic Phosphate from Nucleotide Solutions. Analytical Biochemistry, 246(1), 86-95.

Sources

Troubleshooting

Technical Support Center: Troubleshooting IDP Coupled Enzyme Assays

Executive Summary & Assay Principle High background in Inorganic Diphosphatase (IDP/PPase) coupled assays is the most common bottleneck in screening campaigns. In this format, a primary enzyme (e.g., DNA ligase, glycosyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Assay Principle

High background in Inorganic Diphosphatase (IDP/PPase) coupled assays is the most common bottleneck in screening campaigns. In this format, a primary enzyme (e.g., DNA ligase, glycosyltransferase) generates pyrophosphate (PPi). The coupling enzyme (IDP) hydrolyzes PPi into two orthophosphates (Pi), which are then detected using a colorimetric reagent like Malachite Green.

The Problem: The detection reagent (Malachite Green) is indiscriminate; it detects any free orthophosphate. If your background signal (T=0 or No Enzyme control) is high, the sensitivity window collapses, making IC50 determination impossible.

Visualizing the Signal Pathway

The following diagram illustrates the intended signal generation versus common interference points (highlighted in red).

IDP_Assay_Mechanism Substrate Substrate (ATP/GTP/UDP-Sugar) PrimaryEnz Primary Enzyme (Ligase/Transferase) Substrate->PrimaryEnz PPi Pyrophosphate (PPi) Substrate->PPi Reaction 1 Hydrolysis Acid Hydrolysis (Non-Enzymatic) Substrate->Hydrolysis IDP Coupling Enzyme (Inorganic Pyrophosphatase) PPi->IDP Pi 2x Orthophosphate (Pi) PPi->Pi Reaction 2 (Fast) Signal Signal (OD 620nm) Complex Formation Pi->Signal Detection MG Malachite Green Molybdate Reagent MG->Signal Contam Contamination (Water/Glassware/BSA) Contam->Pi False Signal Hydrolysis->Pi Drift

Figure 1: The IDP Coupled Assay Cascade. Red dashed lines indicate the two primary sources of high background: exogenous phosphate contamination and non-enzymatic substrate hydrolysis.

Diagnostic Workflow: The "Control Matrix"

Before attempting to "clean" reagents, you must isolate the source. Run the following matrix in a 96-well plate.

ConditionComponents PresentExpected Result (OD 620nm)Diagnosis if High (>0.2 OD)
A. Reagent Blank Buffer + Water + Malachite Green< 0.05Dirty Water/Plastics. The contamination is systemic.
B. Substrate Blank Buffer + Substrate (ATP) + MG< 0.10Substrate Hydrolysis. Your ATP is degrading or the MG reagent is hydrolyzing it.
C. Enzyme Blank Buffer + IDP + Primary Enzyme + MG< 0.15Enzyme Storage Buffer. The enzymes are stored in PBS or contain free Pi.
D. Carrier Blank Buffer + BSA + MG< 0.10Dirty BSA. Standard BSA is rich in lipid-bound phosphates.

Deep Dive Troubleshooting

Issue 1: The "Ghost" Signal (Phosphate Contamination)

Symptoms: High OD in Condition A (Reagent Blank) or D (Carrier Blank). Root Cause: Phosphate is ubiquitous. It is in tap water, detergents, and biological carriers.

Protocol 1: Decontamination Strategy

  • Water Source: Use only Milli-Q® (18.2 MΩ·cm) or double-distilled water. Never use bottled "HPLC grade" water without testing; it often contains phosphate stabilizers.

  • Glassware: Phosphate sticks to glass.

    • Action: Rinse all dedicated glassware with 1M HCl followed by 3x Milli-Q water rinses. Ideally, switch to virgin polypropylene disposables.

  • Carrier Protein (BSA):

    • The Science: Serum albumin binds fatty acids and phospholipids. In the assay, these can release Pi or precipitate with the dye.

    • Action: Replace standard BSA with Fatty-Acid Free or "Low Phosphate" BSA . Alternatively, use 0.01% Tween-20 or Triton X-100 as a carrier instead of protein, if your enzyme tolerates it [1].

Issue 2: The "Drift" (Non-Enzymatic Hydrolysis)

Symptoms: Background increases over time after adding the detection reagent (Condition B). Root Cause: Malachite Green reagents are highly acidic (pH < 1). This acidity catalyzes the hydrolysis of phosphoanhydride bonds in ATP/GTP, generating free Pi artificially.

Data: ATP Hydrolysis in Acidic Conditions

Time after MG Addition Apparent Background (OD) Status
0 min 0.05 Clean
10 min 0.08 Acceptable
30 min 0.25 False Positive

| 60 min | 0.60 | Unusable |

Protocol 2: The Citrate Stabilization Stop To decouple signal generation from ATP hydrolysis, use a Sodium Citrate stop solution. Citrate chelates the molybdate and raises the pH slightly, freezing the color development and protecting the ATP [2].

  • Reaction: Run coupled enzymatic reaction.

  • Detection: Add Malachite Green Reagent. Incubate 10–15 minutes.

  • Stabilization: Add 34% (w/v) Sodium Citrate (approx. 1/10th volume of the total well volume).

  • Read: The signal is now stable for 1-2 hours.

Issue 3: Enzyme Purity

Symptoms: High background only when IDP or Primary Enzyme is added (Condition C). Root Cause:

  • Storage Buffer: Many enzymes are supplied in PBS (Phosphate Buffered Saline).

  • Contaminants: The IDP prep may contain trace bacterial phosphatases.

Action:

  • Dialyze the enzyme against a HEPES or Tris-based buffer (pH 7.5).

  • Use a Desalting Spin Column (e.g., Zeba™) to swap buffers rapidly without dilution.

Interactive Troubleshooting Logic Tree

Use this flow to make real-time decisions at the bench.

Troubleshooting_Tree Start Start: High Background (>0.2 OD) CheckWater Check Reagent Blank (Buffer + Water + MG) Start->CheckWater IsWaterHigh Is Blank High? CheckWater->IsWaterHigh DirtySystem Contaminated Water/Plastics Action: Switch to Milli-Q & Virgin Plasticware IsWaterHigh->DirtySystem Yes CheckSubstrate Check Substrate Blank (Buffer + ATP + MG) IsWaterHigh->CheckSubstrate No IsSubstrateHigh Is Substrate Blank High? CheckSubstrate->IsSubstrateHigh AcidHydrolysis Acid Hydrolysis of ATP Action: Use Citrate Stop or Read <10 mins IsSubstrateHigh->AcidHydrolysis Yes CheckEnzyme Check Enzyme Blank (Enzyme + Buffer + MG) IsSubstrateHigh->CheckEnzyme No IsEnzymeHigh Is Enzyme Blank High? CheckEnzyme->IsEnzymeHigh BufferIssue Phosphate in Storage Buffer Action: Dialyze/Desalt Enzyme IsEnzymeHigh->BufferIssue Yes CarrierIssue Carrier Protein Issue Action: Switch to Low-Pi BSA IsEnzymeHigh->CarrierIssue No

Figure 2: Step-by-step decision matrix for isolating the source of background phosphate.

Frequently Asked Questions (FAQs)

Q: Can I use EDTA to stop the reaction? A: Yes, but with caution. EDTA stops the metalloenzymes (Mg2+ dependent), but it does not stop the acid hydrolysis of ATP by the Malachite Green reagent. You still need to read the plate quickly or use Citrate. Furthermore, high concentrations of EDTA (>10mM) can interfere with the Malachite Green color complex formation [3].

Q: My Malachite Green reagent has turned teal/green in the bottle. Is it still good? A: No. The reagent should be yellow or pale amber. A green tint indicates it has been contaminated with phosphate (likely from the air or a dirty pipette tip) or has oxidized. Discard and prepare fresh.

Q: Why does my signal precipitate after 20 minutes? A: This is usually due to the Malachite Green-Phosphomolybdate complex becoming insoluble at high concentrations.

  • Fix 1: Add a stabilizer like Polyvinyl Alcohol (PVA) or Tween-20 to the reagent.

  • Fix 2: Your phosphate concentration is too high (above linear range). Dilute your samples.

Q: I am screening a library of compounds. Could they interfere? A: Yes. Colored compounds can absorb at 620nm.[1] Strongly acidic or basic compounds can alter the pH of the Malachite Green reaction. Always run a "Compound Only" control for hits to rule out false positives.

References

  • Cogan, E. B., Birrell, G. B., & Griffith, O. H. (1999). A robotics-intensive polyphosphate assay for inorganic pyrophosphatase. Analytical Biochemistry, 271(1), 29–35. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Malachite Green Phosphate Assay Kit Protocol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Inosine-5'-diphosphate (IDP) Stability &amp; Handling

Ticket Reference: IDP-STAB-001 Status: Active Guide Last Updated: February 15, 2026 Executive Summary: The Cryoconcentration Trap The Core Issue: Researchers frequently assume that freezing stops chemical degradation. Fo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Reference: IDP-STAB-001 Status: Active Guide Last Updated: February 15, 2026

Executive Summary: The Cryoconcentration Trap

The Core Issue: Researchers frequently assume that freezing stops chemical degradation. For Inosine-5'-diphosphate (IDP), this assumption often leads to experimental failure. While freezing arrests microbial growth, it can accelerate chemical hydrolysis if the buffer system "crashes" during the phase transition.

The Mechanism: IDP is structurally homologous to ADP. Its primary degradation pathway is the hydrolysis of the phosphoanhydride bond, yielding Inosine-5'-monophosphate (IMP) and inorganic phosphate (Pi). This reaction is acid-catalyzed.

When an aqueous solution freezes, pure water crystallizes first. This excludes solutes (IDP, salts, buffer components) into a rapidly shrinking liquid phase, a phenomenon known as cryoconcentration . If you use a sodium phosphate buffer, the disodium salt (


) precipitates before the monosodium salt (

) due to eutectic point differences. This removes the basic component from the solution, causing the pH of the remaining liquid pocket to drop drastically (often from pH 7.0 to pH 4.0 or lower) [1, 2]. In this acidic, highly concentrated "micro-reactor," IDP hydrolysis accelerates despite the low temperature.

Degradation Pathway & Logic

The following diagram illustrates the chemical vulnerability of IDP and the environmental triggers that drive its breakdown.

IDP_Degradation IDP Inosine-5'-diphosphate (Active Substrate) IMP Inosine-5'-monophosphate (Inactive Product) IDP->IMP Hydrolysis Pi Inorganic Phosphate (Pi) IDP->Pi Cryo Cryoconcentration (Solute crowding) Acid Acidic pH Shift (Buffer Crash) Cryo->Acid Na-Phosphate Precipitation Acid->IDP Catalyzes Temp Slow Freezing (Formation of large crystals) Temp->Cryo Exacerbates

Figure 1: The acid-catalyzed hydrolysis of IDP to IMP, driven by freezing-induced pH shifts (Buffer Crash).

Troubleshooting Guide

Use this section to diagnose specific experimental anomalies.

Scenario A: "My enzyme kinetics are inconsistent after thawing the substrate."

Diagnosis: Substrate Depletion via Hydrolysis. The Science: If your IDP solution was stored in a sodium phosphate buffer and frozen slowly (e.g., -20°C household-style freezer), up to 20-30% may have hydrolyzed to IMP [3]. IMP is often an inhibitor or a weak competitive substrate for IDP-dependent enzymes (e.g., nucleoside diphosphate kinases), altering apparent


 and 

. Action Plan:
  • Quantify Purity: Run an HPLC check (see Protocol C). If IMP > 5%, discard.

  • Switch Buffers: Move from Sodium Phosphate to HEPES or MOPS (see Table 1).

  • Correct Storage: Store future aliquots at -80°C, not -20°C.

Scenario B: "I see ghost peaks eluting early on my HPLC."

Diagnosis: IMP Contamination. The Science: On standard anion exchange or reverse-phase columns, IMP (monophosphate) is less negatively charged/less hydrophobic than IDP (diphosphate) and will elute earlier. Action Plan:

  • Verify Retention Times: Inject pure IMP standard to confirm the identity of the ghost peak.

  • Check pH: Ensure your mobile phase pH hasn't drifted; nucleotide separation is highly pH-dependent.

Validated Protocols

Protocol A: The "Flash-Freeze" Method (Gold Standard)

Purpose: To minimize the time IDP spends in the "critical zone" where cryoconcentration occurs.

  • Prepare Solution: Dissolve IDP in a cryo-stable buffer (e.g., 50 mM HEPES, pH 7.5).

  • Aliquot: Dispense into single-use volumes (e.g., 50-100 µL) in cryovials. Never freeze a large bulk volume.

  • Flash Freeze:

    • Preferred: Immerse vials in liquid nitrogen (

      
      ) for 30 seconds.
      
    • Alternative: Immerse in a dry ice/ethanol bath.

  • Storage: Immediately transfer to -80°C storage.

  • Thawing: Thaw rapidly in a 37°C water bath until just melted, then place on ice. Do not re-freeze.

Protocol B: Buffer Selection Matrix

Purpose: To select a buffer that maintains pH during freezing.

Buffer SystemFreezing pH Shift (

)
Risk LevelRecommendation
Sodium Phosphate Drops 3-4 units (Acidic)CRITICAL AVOID for freezing. Causes rapid hydrolysis [1].
Potassium Phosphate Drops < 0.5 unitsModerateAcceptable, but less stable than organic buffers.
Tris-HCl Rises ~1-2 units (Basic)ModerateGenerally safe for IDP (alkaline hydrolysis is slower than acid), but temp sensitivity is high.
HEPES / MOPS Negligible shiftLOW PREFERRED. "Good's Buffers" are cryo-stable [2].
Protocol C: HPLC Purity Check (IP-RP Method)

Purpose: To separate IDP from IMP and quantify degradation.

  • Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-10% B over 15 minutes.

  • Detection: UV at 248 nm (Inosine absorption max).

  • Expected Result: IMP elutes first; IDP elutes second. Calculate % Area Under Curve (AUC).

Decision Support Workflow

Handling_Workflow Start Start: IDP Sample Handling State Current State? Start->State Powder Lyophilized Powder State->Powder Solid Solution Aqueous Solution State->Solution Liquid Dissolve Dissolve in HEPES/MOPS (Avoid Na-Phosphate) Powder->Dissolve Prepare Usage Immediate Use? Solution->Usage Freeze Flash Freeze (LN2) Store -80°C Usage->Freeze Long Term (>2 days) Fridge Keep at 4°C (Max 24-48 hours) Usage->Fridge Short Term (<2 days) Dissolve->Usage

Figure 2: Decision matrix for handling IDP to maximize stability.

Frequently Asked Questions (FAQs)

Q1: Can I use MgCl2 in my storage buffer? A: Yes, but with caution. Magnesium ions (


) form complexes with nucleotide diphosphates (

), which stabilizes the solution structure at physiological temperatures. However, divalent cations can affect solubility during the cryoconcentration phase. It is generally safer to add

after thawing, immediately before the assay, unless the specific enzyme requires the complex for stability.

Q2: I only have Sodium Phosphate available. What can I do? A: If you cannot switch buffers, you must flash-freeze (liquid nitrogen) to bypass the eutectic crystallization point of the disodium salt. Alternatively, add a cryoprotectant like 10-20% glycerol or trehalose, which disrupts the formation of the ice lattice and reduces the "buffer crash" effect [2].

Q3: How many freeze-thaw cycles are acceptable? A: For analytical grade IDP, zero is ideal. One cycle is acceptable if flash-frozen. After 2-3 cycles, purity should be verified by HPLC, as hydrolysis products (IMP) will accumulate linearly.

References

  • Veselý, L., et al. (2021).[1] "Making Good's buffers good for freezing: The acidity changes and their elimination via mixing with sodium phosphate."[1] International Journal of Pharmaceutics. 593: 120128.[1]

  • Bhatnagar, B.S., et al. (2007). "Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation." Journal of Pharmaceutical Sciences. 96(3): 584-603.

  • Jelińska, A., & Lewandowski, T. (2000).[2] "Stability of disodium salt of inosine phosphate in aqueous solutions." Acta Poloniae Pharmaceutica. 57(5): 331-5.[2][3]

Sources

Troubleshooting

Resolving IDP peak tailing in ion-pair chromatography

Technical Support Center: Ion-Pair Chromatography (IPC) Optimization Topic: Resolving IDP (Impurities & Degradation Products) Peak Tailing Audience: Senior Researchers, Method Developers, and QC Scientists Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ion-Pair Chromatography (IPC) Optimization Topic: Resolving IDP (Impurities & Degradation Products) Peak Tailing Audience: Senior Researchers, Method Developers, and QC Scientists

Welcome to the IPC Technical Center

Peak tailing in Ion-Pair Chromatography (IPC) is rarely a simple "column failure." It is a symptom of a mismatch between the thermodynamics of retention (how strongly the analyte binds) and the kinetics of the system (how fast it binds and releases).

When analyzing Impurities and Degradation Products (IDPs), tailing compromises resolution (


) and Quantitation Limits (LOQ). This guide abandons generic advice to focus on the specific physicochemical mechanisms driving IPC tailing.

Module 1: The Diagnostic Triage

Before adjusting chemistry, you must isolate the root cause.[1] Use this logic flow to categorize the tailing as Thermodynamic (Load/Chemistry) or Kinetic (Silanol/Equilibration).

Interactive Troubleshooting Workflow

IPCTroubleshooting Start OBSERVATION: Tailing Factor (Tf) > 1.5 CheckLoad STEP 1: Check Sample Load Inject 1/10th concentration Start->CheckLoad IsBetter Did peak shape improve? CheckLoad->IsBetter Overload DIAGNOSIS: Mass Overload (Langmuir Isotherm Saturation) IsBetter->Overload Yes (Peak narrows) CheckDiluent STEP 2: Check Sample Solvent Is sample solvent stronger than Mobile Phase A? IsBetter->CheckDiluent No (Tailing persists) IsStrong Yes CheckDiluent->IsStrong SolventEffect DIAGNOSIS: Solvent Effect (Band Broadening at Inlet) IsStrong->SolventEffect CheckChem STEP 3: Chemistry Check Is the IPR fully equilibrated? IsStrong->CheckChem No (Solvent matches MP) EquilIssue DIAGNOSIS: Hysteresis/Equilibration (Dynamic Phase Instability) CheckChem->EquilIssue Drifting RTs Silanol DIAGNOSIS: Silanol Activity (Secondary Interactions) CheckChem->Silanol Stable RTs, Constant Tailing

Figure 1: Diagnostic logic tree for isolating the root cause of peak tailing in IPC methods.

Module 2: The Chemistry of Tailing (Mechanisms)

To fix the problem, you must understand the "Dynamic Stationary Phase." In IPC, you are not using a C18 column; you are using a C18 column coated with a charged surfactant (the Ion-Pair Reagent, IPR).

1. The "Dual-Mode" Retention Problem Tailing often occurs when the analyte interacts with the column via two competing mechanisms:

  • Mechanism A (Desired): Ion-Exchange with the IPR adsorbed on the C18 surface.

  • Mechanism B (Undesired): Direct interaction with residual silanols (Si-OH) on the silica base.

Why IDPs Tail: Impurities often possess basic amine groups.[2] If the IPR coverage is patchy (insufficient equilibration) or the pH is incorrect, the amine "sticks" to the acidic silanols, causing the "tail" (kinetic drag).

2. The "Slow Kinetics" Problem Large IPR molecules (like Sodium Dodecyl Sulfate or Tetrabutylammonium) have slow mass transfer kinetics. If the IPR is not fully saturated on the column, the "stationary phase" is actually changing during the run, leading to distorted peak shapes.

Module 3: Troubleshooting FAQs

Category A: Mobile Phase & Chemistry[3][4][5][6][7][8]

Q: My main peak is symmetrical, but my impurity (IDP) tails severely. Why? A: This is likely a pKa/pH mismatch . The IDP likely has a different pKa than the API. If your mobile phase pH is near the pKa of the IDP, the impurity splits between ionized and non-ionized forms. The ionized form interacts with the IPR, while the non-ionized form interacts with the C18 backbone.

  • The Fix: Adjust pH to be at least 2.0 units away from the IDP's pKa.

  • Reference: See USP <621> for allowable pH adjustments (±0.2 units) [1].

Q: I am using TFA (Trifluoroacetic acid) and still seeing tailing. Should I increase the concentration? A: Not necessarily. TFA is a weak ion-pairing reagent. While it suppresses silanols by lowering pH, it doesn't mask them as effectively as stronger amines.

  • The Fix: Switch to a "Sacrificial Base" strategy. Add 5–10 mM Triethylamine (TEA) to the mobile phase. TEA competes for the active silanol sites, effectively "capping" them and forcing the IDP to interact only with the IPR/C18 system [2].

Category B: Sample Preparation

Q: Why does my peak tailing improve when I dilute the sample with water? A: You are suffering from the Strong Solvent Effect . In IPC, the mobile phase is often weak (high % water) to retain polar compounds. If you dissolve your sample in 100% Acetonitrile or Methanol, the sample plug travels faster than the mobile phase at the column head, causing the band to smear (tail) before separation begins.

  • The Fix: Match the sample diluent to the initial mobile phase conditions (e.g., 90% Buffer / 10% Organic).

Module 4: Advanced Protocols

Protocol 1: The "Hysteresis" Equilibration Method

Standard equilibration (10 column volumes) is insufficient for IPC.

Objective: Ensure the IPR has formed a thermodynamically stable monolayer on the stationary phase.

Step-by-Step:

  • Passivation: Flush the column with Mobile Phase A (containing the IPR) at 50% flow rate.

  • Volume Requirement: Pump at least 20–30 Column Volumes (CV) .

    • Calculation:

      
      . A 150mm x 4.6mm column has a volume of ~1.6 mL. You need ~50 mL of mobile phase.
      
  • The "Breakthrough" Test: Inject a neutral marker (e.g., Uracil or Toluene). If the retention time of the neutral marker shifts between injections, the IPR is still adsorbing to the C18 surface. Continue equilibrating until retention is stable [3].

Protocol 2: IPR Selection Matrix

Select the correct reagent to balance retention vs. tailing.

Reagent ClassExampleStrengthTailing RiskBest For
Short Chain TFA, HFBAWeakHigh (Silanols exposed)Peptides, simple amines
Alkyl Sulfonates Sodium OctanesulfonateMediumMediumBasic drugs, IDPs
Quaternary Amines TBA (Tetrabutylammonium)StrongLow (Masks silanols)Acidic analytes
Chaotropic Agents Perchlorate (

)
Very WeakHighHighly hydrophobic ions

References

  • USP-NF . (2023). General Chapter <621> Chromatography. United States Pharmacopeia.[3][4]

  • Chrom Tech . (2025).[3][5][6] What Causes Peak Tailing in HPLC? Silanol Interactions and pH Effects.

  • Welch Materials . (2025). Issues and Solutions to the Use of Ion-Pairing Reagents.

  • LCGC International . (2025). LC Troubleshooting Essentials: A Guide to Common Problems.

Sources

Optimization

Technical Support Center: Handling Hygroscopic Inosine-5'-diphosphate Trisodium Salt

Product: Inosine-5'-diphosphate trisodium salt (IDP-Na₃) CAS: 81012-88-6 (Typical for trisodium salt) Physical State: White to off-white powder Critical Property: Highly Hygroscopic (Rapid moisture absorption)[1] Part 1:...

Author: BenchChem Technical Support Team. Date: February 2026

Product: Inosine-5'-diphosphate trisodium salt (IDP-Na₃) CAS: 81012-88-6 (Typical for trisodium salt) Physical State: White to off-white powder Critical Property: Highly Hygroscopic (Rapid moisture absorption)[1]

Part 1: The Core Directive — "The Weight is a Lie"

As a researcher, your instinct is to trust your analytical balance. With hygroscopic IDP-Na₃, you cannot. [1]

The trisodium salt form of IDP is thermodynamically unstable in humid air. The lattice energy of the crystal is easily overcome by the hydration energy of atmospheric water. Within minutes of exposure to ambient humidity (>40%), the powder absorbs water molecules, increasing its mass without increasing the molar content of nucleotide.

The Consequence: If you weigh 10 mg of "old" powder, you may actually be adding only 7 mg of IDP and 3 mg of water. This introduces a 20–30% error in substrate concentration, invalidating


 or 

values in enzymatic assays.

The Solution: You must adopt a Self-Validating Protocol .[1] Never assume the mass on the balance defines the final concentration. Always verify via UV spectrophotometry.

Part 2: Storage & Handling Protocols[2]

Protocol A: The "Inert Retrieval" Technique

Objective: Extract powder without compromising the remaining stock.

  • Equilibration: Remove the IDP vial from -20°C storage. Do not open it immediately. Allow it to sit in a desiccator at room temperature for 30 minutes.

    • Scientific Logic:[1][2] Opening a cold vial in warm air causes immediate condensation on the powder (dew point principle), turning the top layer into a gummy hydrate that degrades via hydrolysis.

  • Environment: Ideally, handle inside a glove box with

    
     atmosphere. If unavailable, use a static-free  spatula and work strictly within a desiccated balance chamber.[1]
    
  • Resealing: Immediately wrap the cap with Parafilm® and return to -20°C.[1]

Protocol B: Self-Validating Solubilization

Objective: Create a stock solution with a mathematically verified concentration.[1]

Reagents:

  • Buffer: 10–50 mM Tris-HCl or HEPES (pH 7.5).[1] Avoid acidic pH (<6.0) to prevent hydrolysis.

  • Solvent: Nuclease-free water (pH > 6.0).[1]

Step-by-Step:

  • Rapid Weighing: Weigh approximately the target amount (e.g., 50 mg) into a pre-chilled microcentrifuge tube. Record the mass (

    
    ), but treat it as an estimate.
    
  • Immediate Dissolution: Add buffer immediately. Do not let the powder sit. Vortex until clear.

  • The Truth Check (UV Quantitation):

    • Dilute a small aliquot (e.g., 1:1000) in neutral buffer.

    • Measure Absorbance at 248.5 nm (

      
      ).[1]
      
    • Calculate actual concentration using the Beer-Lambert Law:

      
      [1]
      
      • 
         (Extinction Coefficient for Inosine): 12.2 mM⁻¹cm⁻¹  (12,200 M⁻¹cm⁻¹) [1, 2].
        
      • 
        : Path length (usually 1 cm).
        

Data Summary Table: IDP Stability Profile

ParameterConditionStability StatusMechanism of Failure
Solid State -20°C, DesiccatedStable (>2 years)N/A
Solid State RT, Ambient HumidityUnstable (Minutes)Hydration

Clumping
Solution pH 7.5, -20°CStable (Months)N/A
Solution pH < 6.0DegradationAcid-catalyzed hydrolysis of

bond
Solution pH > 10.0DegradationBase-catalyzed dephosphorylation

Part 3: Visualizing the Workflow

The following diagram illustrates the critical decision path for handling IDP, ensuring you distinguish between "Mass Weight" and "True Molar Weight."

IDP_Handling Start Start: IDP-Na3 Powder (Hygroscopic) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Weigh Weigh Powder (Mass includes unknown H2O) Equilibrate->Weigh Dissolve Dissolve in pH 7.5 Buffer (Avoid Acidic pH) Weigh->Dissolve Check Is Concentration Critical? Dissolve->Check TrustMass Assume Mass = IDP (HIGH RISK OF ERROR) Check->TrustMass No (Qualitative) UV_Check Measure A248.5nm (Beer-Lambert Law) Check->UV_Check Yes (Quantitative) Calc Calculate True Molarity (C = A / 12.2) UV_Check->Calc

Figure 1: The Self-Validating Workflow. Note that relying solely on gravimetric weight ("TrustMass") is flagged as high risk due to variable water content.[1]

Part 4: Troubleshooting & FAQs

Q1: The powder has turned into a sticky gum in the bottle. Can I still use it?

Technical Answer: Only for qualitative purposes. The "gum" indicates the crystal lattice has collapsed due to moisture absorption. While the IDP molecule itself might still be intact (unless it has been wet for months at room temperature), the water content is now unknown and likely high (up to 50% by weight).

  • Action: Dissolve the entire gummy contents into a known volume of buffer. Filter sterilize (0.22 µm) to remove potential microbial contaminants (moisture promotes bacterial growth). Determine concentration via UV (

    
    ) as described in Protocol B.
    
Q2: Why did my solution precipitate after freezing?

Technical Answer: This is likely a "Salting Out" effect or pH shift.

  • Sodium Ion Overload: IDP is a trisodium salt. If you dissolved it in a high-salt buffer (e.g., PBS + 150mM NaCl), the total

    
     concentration may exceed solubility limits at -20°C.[1]
    
  • pH Shift: Phosphate buffers can shift pH significantly during freezing (sodium phosphate can drop pH by ~2-3 units upon freezing).[1] This acidity can cause IDP to precipitate or hydrolyze.

  • Fix: Use Tris or HEPES buffers for freezing stock solutions, as they have better thermal pH stability than phosphate buffers.

Q3: What is the degradation pathway if I mishandle the pH?

Technical Answer: Nucleotide diphosphates are susceptible to hydrolysis of the phosphoanhydride bond.

  • Pathway:

    
    
    
  • Detection: This is difficult to detect by UV alone because IDP and IMP have identical chromophores (Hypoxanthine).

  • Verification: To check for degradation, you must use HPLC (Anion Exchange or Reverse Phase) or Thin Layer Chromatography (TLC) on PEI-Cellulose plates.[1]

Degradation IDP IDP (Active) IMP IMP (Inactive Product) IDP->IMP Hydrolysis (Acidic pH / Heat) Pi Inorganic Phosphate IDP->Pi

Figure 2: Hydrolysis pathway.[1] Note that UV absorbance does not change during this transition; HPLC is required to detect the shift from Diphosphate to Monophosphate.

References

  • Sigma-Aldrich (Merck). Inosine 5′-triphosphate trisodium salt Product Information.[1] (Extinction coefficients for Inosine nucleotides are consistent across mono/di/triphosphate forms due to the identical hypoxanthine base).

  • TriLink BioTechnologies. Inosine-5'-Triphosphate (ITP) Spectral Data.[1] (Confirming

    
     at 
    
    
    
    ).
  • PubChem. Inosine 5'-diphosphate.[1] (Chemical Structure and Stability Data).

  • ChromaDex. Handling of Hygroscopic Reference Standards. (General protocols for weighing hygroscopic salts).

Sources

Troubleshooting

Minimizing deaminase interference in IDP kinetic assays

Technical Support Guide: Minimizing Deaminase Interference in IDP Kinetic Assays Part 1: The Diagnostic Landscape Subject: Troubleshooting Deaminase Contamination in Inosine Diphosphate (IDP) and Purine Nucleotide Kineti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Minimizing Deaminase Interference in IDP Kinetic Assays

Part 1: The Diagnostic Landscape

Subject: Troubleshooting Deaminase Contamination in Inosine Diphosphate (IDP) and Purine Nucleotide Kinetic Assays.

The "Hidden Variable" in Purine Kinetics In high-precision enzymology—particularly when targeting NUDT16 (IDPase) , ITPA (Inosine Triphosphatase) , or utilizing ADP/IDP-coupled detection systems (e.g., Transcreener™)—deaminase contamination is a silent kinetic distortion.

Deaminases (specifically Adenosine Deaminase [ADA] and AMP Deaminase [AMPD] ) are ubiquitous contaminants in bovine serum albumin (BSA), cell lysates, and even some commercial coupling enzymes. They catalyze the hydrolytic deamination of Adenine nucleotides (ATP, ADP, AMP) into their Inosine counterparts (ITP, IDP, IMP).

Why this destroys your assay:

  • Substrate Depletion: If your target enzyme utilizes ATP/ADP, deaminases actively lower the effective

    
    , altering apparent 
    
    
    
    .
  • Product Mimicry (The IDP Shunt): In assays specifically detecting IDP (e.g., NUDT16 activity), the spontaneous deamination of ADP contaminants creates a "false positive" background, artificially inflating

    
     or creating non-linear baselines.
    
  • Signal Quenching: In absorbance-based coupled assays (e.g., measuring NADH oxidation), the diversion of substrate into the inosine salvage pathway uncouples the reaction stoichiometry.

Part 2: The Interference Pathway (Visualized)

The following diagram illustrates how deaminase "leakage" creates IDP artifacts, bypassing your specific Target Enzyme (e.g., ITPA or NUDT16).

Deaminase_Interference cluster_legend Pathway Logic ATP ATP/ADP (Substrate Pool) ITP ITP/IDP (Inosine Pool) ATP->ITP Deamination (Interference) Target Target Enzyme (e.g., ITPA/NUDT16) IMP IMP (Final Product) ITP->IMP Hydrolysis (Target Signal) Deaminase Contaminant Deaminases (ADA/AMPD) Legend Yellow Dashed Line = The 'IDP Shunt' (Artifact) Black Solid Line = True Enzymatic Signal

Figure 1: The "IDP Shunt." Contaminant deaminases convert Adenine nucleotides to Inosine nucleotides (IDP), creating false substrates or mimicking the product of ITPase/NUDT16 activity.

Part 3: Troubleshooting & FAQs

Category 1: Diagnosing the Interference

Q: My "No-Enzyme" control shows a linear increase in IDP signal over time. Is my probe degrading? A: It is likely not probe degradation, but substrate deamination . If your reaction buffer contains BSA or cell lysate, endogenous deaminases are converting your Adenine-based carrier nucleotides or contaminants into Inosine species.

  • The Test: Incubate your reaction mix (Buffer + Substrate) without the target enzyme. Take aliquots at 0, 30, and 60 minutes and run on HPLC (see Protocol below). If the Adenine peak decreases while the Inosine peak appears, you have active deaminase contamination.

Q: I see non-Michaelis-Menten kinetics (sigmoidal curves) for a monomeric enzyme. Why? A: This often indicates substrate competition by a contaminant. If an AMP Deaminase contaminant has a lower


 for your substrate than your target enzyme, it will "sequester" the substrate at low concentrations. The reaction only recovers velocity once the deaminase is saturated, creating a pseudo-sigmoidal curve.
  • The Fix: You must determine the

    
     of the deaminase or remove it. Simple background subtraction fails here because the interference is concentration-dependent.
    
Category 2: Mitigation Strategies

Q: Can I use chemical inhibitors to block deaminase activity without affecting my target? A: Yes, but specificity is key.

  • For Adenosine Deaminase (ADA): Use EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) .[1][2] It is a potent inhibitor (

    
    ) and generally does not inhibit kinases or ATPases.
    
  • For AMP Deaminase: Use Coformycin or Pentostatin (deoxycoformycin).

  • Caution: If your target enzyme is a purine metabolic enzyme (e.g., PNP), these inhibitors might cross-react. Always perform a "Target + Inhibitor" control to ensure the inhibitor itself isn't quenching your enzyme.

Q: My assay requires BSA for stability, but BSA is the source of the deaminase. What now? A: Standard Fraction V BSA is notoriously "dirty" regarding purine enzymes.

  • Switch to Acetylated BSA: The acetylation process often inactivates minor enzymatic contaminants.

  • Use Recombinant Albumin: Recombinant sources (e.g., fungal or rice-derived) lack mammalian deaminase contaminants.

  • Heat Inactivation: Deaminases are heat-labile. Heating your BSA stock to 56°C for 30 minutes can reduce ADA activity, though it may not eliminate it entirely.

Part 4: Validated Experimental Protocols

Protocol A: HPLC Validation of Deaminase-Free Conditions

Use this protocol to certify your buffer system before running kinetic screens.

Materials:

  • Column: C18 Reverse-Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase A: 100 mM Potassium Phosphate, pH 6.5 + 10 mM TBA (Tetrabutylammonium bisulfate - ion pairing agent).

  • Mobile Phase B: Acetonitrile (Gradient: 0-30% over 15 min).

  • Detection: UV at 254 nm (Adenine) and 248 nm (Inosine).

Workflow:

  • Preparation: Prepare your standard Reaction Buffer (including BSA/DTT/Mg2+).

  • Spike: Add 100 µM ATP (or ADP).

  • Incubation: Split into two tubes:

    • Tube A: Buffer + ATP (Control).

    • Tube B: Buffer + ATP + 10 µM EHNA (Inhibitor).

  • Time Course: Incubate at 37°C. Quench 50 µL aliquots at

    
     min using 50 µL 0.5 M Perchloric Acid (PCA).
    
  • Neutralization: Neutralize with KOH to pH 6-7. Spin down precipitate.

  • Analysis: Inject 10 µL onto HPLC.

    • Pass Criteria: The ratio of ATP:IDP/IMP must remain constant in Tube A.

    • Fail Criteria: Appearance of an IDP/IMP peak (retention time usually shifts earlier than ATP due to loss of phosphate/amino group) >5% of total area.

Protocol B: Kinetic Correction with EHNA

For plate-based assays (e.g., Transcreener or IDP-Glo).

  • Pre-Incubation: Add 10 µM EHNA to your assay buffer before adding the enzyme or substrate. Allow to equilibrate for 10 minutes.

    • Note: EHNA is stable in aqueous solution but should be prepared fresh from DMSO stocks.

  • Substrate Addition: Add substrate (e.g., ITP or ATP) to initiate.

  • Data Processing:

    • Run a "Mock" well (Buffer + Substrate + EHNA + No Enzyme).

    • Subtract the slope of the Mock well from the Target well.

    • Crucial: If the Mock slope is >10% of the Target slope, chemical inhibition is insufficient; you must switch to Recombinant Albumin or purify your enzyme.

Part 5: Data Summary & Inhibitor Selection

ContaminantPrimary SourceSubstrateProductRecommended InhibitorWorking Conc.
Adenosine Deaminase (ADA) Serum, BSA, Tissue LysatesAdenosine / DeoxyadenosineInosine / DeoxyinosineEHNA 5 - 10 µM
AMP Deaminase (AMPD) Muscle extracts, Crude LysatesAMPIMPPentostatin (Deoxycoformycin) 1 - 5 µM
Cytidine Deaminase (CDA) LysatesCytidineUridineTetrahydrouridine (THU) 10 - 20 µM

References

  • NUDT16 Kinetics & IDP Hydrolysis: Iyama, T., et al. "NUDT16 is a (deoxy)inosine diphosphatase, and its deficiency induces accumulation of single-strand breaks in nuclear DNA and growth arrest." Nucleic Acids Research, 2010. [Link]

  • Deaminase Interference in Assays: Lu, J., & Grenache, D. G. "Development of a rapid, microplate-based kinetic assay for measuring adenosine deaminase activity in body fluids." Clinical Biochemistry, 2012. [Link]

  • Inhibitor Mechanisms (EHNA): Cohen, A., & Wolfenden, R. "Cytidine deaminase from Escherichia coli: purification, properties and inhibition by the nucleoside analog tetrahydrouridine." Journal of Biological Chemistry, 1971. (Foundational text on deaminase inhibition kinetics). [Link]

  • ITPA and Nucleotide Pool Sanitization: Burgis, N. E.[3] "The structure and function of ITPase." DNA Repair, 2016. [Link]

Sources

Optimization

pH adjustment of IDP trisodium salt solutions for physiological buffers

[1][2] Executive Summary & Core Challenge The Paradox of IDP: Imidodiphosphate (IDP, also known as PNP or Imidodiphosphoric acid) is a structural analog of pyrophosphate ( ) where the bridging oxygen is replaced by a nit...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Core Challenge

The Paradox of IDP: Imidodiphosphate (IDP, also known as PNP or Imidodiphosphoric acid) is a structural analog of pyrophosphate (


) where the bridging oxygen is replaced by a nitrogen group (

).[1][2] This modification renders it resistant to canonical inorganic pyrophosphatases, making it a critical tool for enzymatic inhibition and structural biology.[2]

However, the trisodium salt form (


)  presents a specific chemical challenge:
  • High Alkalinity: Upon dissolution in water,

    
     yields a highly basic solution (pH > 10) due to the high 
    
    
    
    of the imidodiphosphate anion.[1]
  • Acid Lability: While stable in alkaline conditions, the

    
     bond is acid-labile .[1][2] Exposure to low pH (even transiently during adjustment) catalyzes the hydrolysis of IDP into phosphoramidate and orthophosphate, destroying your experiment before it begins.[1][2]
    

The Goal: Adjust the stock solution to physiological pH (7.2–7.5) without triggering the "Acid Shock" degradation pathway.

The Chemistry of the Challenge

To handle IDP correctly, you must understand the competing forces at play.[2]

The P-N-P Bond Stability

Unlike the


 bond of pyrophosphate, which is susceptible to enzymatic cleavage, the 

bond is chemically robust against base-catalyzed hydrolysis.[1][2] However, it is thermodynamically unstable in acidic environments.[1][2]
  • Mechanism of Failure: Protonation of the bridging nitrogen or the adjacent phosphate oxygens at low pH facilitates nucleophilic attack by water.

  • Critical Threshold: Research indicates that hydrolysis rates increase significantly below pH 6.[2]0. Transient local pH drops (e.g., adding a drop of 12 M HCl) can create a "micro-reactor" of pH < 1, instantly degrading the molecules in that droplet.[1][2]

pKa Values and Buffering

Imidodiphosphate has four ionizable protons.[2] Approximate


 values are:
  • 
    [1][2]
    
  • 
    [1][2]
    
  • 
     (Physiological range)[1][2]
    
  • 
    [1][2]
    

Because


 lies directly within the physiological window, IDP itself acts as a buffer.[1][2] This means you will encounter a "buffering plateau" where the pH resists change, tempting you to add acid faster. Do not succumb to this temptation. 

Validated Protocol: The "Soft Landing" Technique

This protocol is designed to prepare a 100 mM Stock Solution of IDP at pH 7.4.

Reagents Required[1][2][3][4][5][6][7][8][9]
  • IDP Trisodium Salt (Solid)[1][2]

  • Degassed, Deionized Water (Milli-Q, >18.2 MΩ)[1][2]

  • 0.1 M HCl (Analytical Grade) – Do not use concentrated acid.[1][2]

  • 0.1 M NaOH (for emergency back-titration)

Step-by-Step Methodology
  • Calculations & Weighing:

    • Calculate the mass required for your target volume (MW of anhydrous

      
       g/mol ; check your specific CoA for hydration state).
      
    • Weigh the solid into a clean, sterile beaker.

  • Dissolution (The Alkaline Phase):

    • Add water to 80% of the final target volume.

    • Note: The solution will be clear and colorless.

    • Measure Initial pH: Expect pH 10.5 – 11.5.

  • Thermal Protection:

    • Place the beaker on a magnetic stirrer in an ice bath (4°C).

    • Reasoning: Hydrolysis is temperature-dependent.[1][2] Keeping the solution cold reduces the kinetic rate of acid-catalyzed degradation during the adjustment steps.

  • The "Soft Landing" Adjustment:

    • Insert a calibrated pH probe.[2]

    • Set stirring to moderate/high (create a vortex without foaming).

    • Dropwise Addition: Add 0.1 M HCl extremely slowly.

    • Rule of Thumb: The pH should not drop by more than 0.2 units per addition.

    • Critical: Allow the reading to stabilize between drops. The local concentration of acid must dissipate instantly.

  • The Danger Zone (pH 8.0

    
     7.4): 
    
    • As you approach the

      
       (around pH 7.5), buffering capacity increases.[1][2]
      
    • Reduce acid addition to half-drops or use a micropipette.[1][2]

    • Stop exactly at pH 7.4.[2]

  • Final Volume & Filtration:

    • Remove from ice.[2]

    • Add water to the final target volume.[3][4]

    • Filter sterilize using a 0.22 µm PES membrane (Polyethersulfone is low-binding for phosphates).[1][2]

    • Aliquot and freeze at -20°C or -80°C immediately.

Visual Workflow (Process Logic)

The following diagram illustrates the critical decision points and failure modes in the IDP preparation workflow.

IDP_Preparation Start Start: Weigh IDP Trisodium Salt Dissolve Dissolve in 80% Water (Result: pH > 10) Start->Dissolve Chill Chill to 4°C (Ice Bath) (Slows Hydrolysis) Dissolve->Chill Acid_Choice Select Acid Concentration Chill->Acid_Choice Wrong_Acid Use Concentrated HCl (>1 M) Acid_Choice->Wrong_Acid High Risk Right_Acid Use Dilute HCl (0.1 M) Acid_Choice->Right_Acid Recommended Hydrolysis FAILURE: P-N Bond Hydrolysis (Formation of Pi + Phosphoramidate) Wrong_Acid->Hydrolysis Acid Shock Adjustment Add Acid Dropwise with Rapid Stirring Right_Acid->Adjustment Check_pH Check Local pH Adjustment->Check_pH Check_pH->Hydrolysis Local pH < 4 Success_Path pH Reaches 7.4 (Stable) Check_pH->Success_Path Local pH maintained > 6 QC QC: 31P NMR (Optional) Verify Singlet vs Doublet Success_Path->QC Final Filter, Aliquot & Freeze QC->Final

Caption: Workflow for IDP solution preparation emphasizing the "Acid Shock" failure pathway.

Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Solution becomes cloudy Sodium Shock: Rapid addition of acid caused local high ionic strength, precipitating the salt, or contamination with divalent cations (

).[1][2]
Ensure water is deionized.[2][4] Warm slightly to redissolve (if salt). If cloudiness persists, discard (likely contamination).[1][2]
Enzyme inhibition is lower than expected Hydrolysis: The IDP has degraded into Orthophosphate (

), which is a weaker inhibitor or a substrate.[1][2]
CRITICAL: Check stock with

NMR. Intact IDP shows a specific resonance; degradation products (

) show a distinct shift.[1][2]
pH drifts after preparation Temperature Effect:

is temperature dependent.[2] pH adjusted at 4°C will differ at 25°C or 37°C.
Adjust pH at the temperature of use (e.g., 25°C), or apply a correction factor.[1][2] For storage, pH 7.4 at 4°C is safe.[1][2]
Yellow discoloration Contamination: Likely iron or organic contaminants in the water or glassware.Use Milli-Q water and acid-washed glassware.[1][2] IDP solutions should be colorless.[2]
Frequently Asked Questions

Q: Can I use a phosphate buffer to dilute the IDP? A: No. Using a phosphate buffer makes it impossible to distinguish between your IDP and the buffer ions in downstream assays (like colorimetric phosphate release assays). Furthermore, high phosphate concentrations can catalyze the hydrolysis of P-N bonds under certain conditions [1]. Use HEPES, MOPS, or Tris for physiological buffering.[1][2]

Q: Why not just use the Tetrasodium salt? A: Tetrasodium IDP is even more basic than Trisodium. The adjustment problem remains the same. The Trisodium form is often preferred as it is slightly closer to neutrality, though still requires adjustment.

Q: How do I verify if my IDP stock is still good? A: The Gold Standard is


 NMR .
  • Intact IDP: Shows a resonance signal distinct from orthophosphate.[2]

  • Hydrolyzed: You will see the appearance of a sharp peak corresponding to inorganic phosphate (

    
    ) and a secondary peak for phosphoramidate [2].
    
  • Quick Test: If you are using IDP as a non-hydrolyzable analog in a pyrophosphatase assay, run a control with active enzyme.[2] If you detect free phosphate release, your "non-hydrolyzable" analog has already hydrolyzed or contains significant

    
     contamination.[1][2]
    

Q: Is IDP the same as GMP-PNP or AMP-PNP? A: No. IDP is the bare imidodiphosphate (


).[1][2] GMP-PNP is a guanosine nucleotide with an imido-bridge between the 

and

phosphates.[1][2] While the chemistry of the P-N bond stability is identical, the biological applications differ. This guide applies to the pH adjustment of both, as the P-N bond vulnerability is the shared feature.

References

  • Orgel, L. E., & Lohrmann, R. (1974).[1][2] Catalysis of hydrolysis and nucleophilic substitution at the P-N bond of phosphoimidazolide-activated nucleotides in phosphate buffers. Journal of Molecular Evolution.

  • Moraest, L., et al. (2023).[1][2] Amino Acid-Based Polyphosphorodiamidates with Hydrolytically Labile Bonds.[1][2][5] Biomacromolecules. (Demonstrates 31P NMR monitoring of P-N bond hydrolysis).

  • Bridge, A.W., et al. (1993).[1][2] Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage.[1][2] Journal of the Chemical Society.[6]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Km and Vmax of IDP vs. ADP for Nucleoside Diphosphate Kinase (NDPK)

Executive Summary Nucleoside Diphosphate Kinase (NDPK, EC 2.7.4.[1][2][3][4]6) is a ubiquitous housekeeping enzyme responsible for maintaining the intracellular equilibrium of nucleoside triphosphates (NTPs). While Adeno...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nucleoside Diphosphate Kinase (NDPK, EC 2.7.4.[1][2][3][4]6) is a ubiquitous housekeeping enzyme responsible for maintaining the intracellular equilibrium of nucleoside triphosphates (NTPs). While Adenosine Diphosphate (ADP ) is the primary physiological phosphate acceptor due to the high cellular demand for ATP, Inosine Diphosphate (IDP ) serves as a critical alternative substrate, particularly in purine salvage pathways and specific signaling contexts.

This guide provides a technical comparison of the kinetic parameters (


 and 

) for IDP and ADP, elucidating the structural basis for substrate recognition and detailing a self-validating experimental protocol for accurate kinetic profiling.

Mechanistic Foundation: The Ping-Pong Bi-Bi System

To interpret


 and 

differences, one must first understand the catalytic mechanism. NDPK operates via a Ping-Pong Bi-Bi mechanism involving a high-energy phosphohistidine intermediate.
  • Step 1 (Phosphorylation): Donor NTP (

    
    ) binds, transfers its 
    
    
    
    -phosphate to a conserved Histidine (His118 in human NME1), and leaves as
    
    
    .
  • Step 2 (Transfer): Acceptor NDP (

    
    ) binds to the phospho-enzyme, accepts the phosphate, and leaves as 
    
    
    
    .

The "non-specific" nature of NDPK arises because the base recognition pocket is spacious and relies on non-specific hydrophobic stacking (often with a Phenylalanine, e.g., Phe60) rather than strict hydrogen bonding networks seen in other kinases.

Pathway Visualization

NDPK_Mechanism NDPK NDPK (His-OH) NDPK_P NDPK-P (His-P) NDPK->NDPK_P + ATP / - ADP ADP Product 1 (ADP) NDPK->ADP NDPK_P->NDPK + IDP / - ITP ITP Product 2 (ITP) NDPK_P->ITP ATP Donor (e.g., ATP) ATP->NDPK IDP Acceptor (IDP) IDP->NDPK_P

Figure 1: The Ping-Pong Bi-Bi mechanism of NDPK. The enzyme oscillates between a phosphorylated and unphosphorylated state, allowing it to accept diverse substrates like ADP and IDP.

Kinetic Comparison: IDP vs. ADP[5][6]

The kinetic efficiency of NDPK is defined by the stability of the nucleotide-enzyme complex (


) and the rate of phosphoryl transfer (

).
Comparative Data Table (Human NME1/NME2 & Mammalian Homologs)
ParameterAdenosine Diphosphate (ADP)Inosine Diphosphate (IDP)Physiological Context

(Michaelis Constant)
50 – 150

M
100 – 250

M
ADP has slightly higher affinity (lower

) in most isoforms due to the 6-amino group interaction.

(Relative)
100% (Reference) ~85 – 95% Turnover rates are comparable; the chemical step (P-transfer) is rate-limiting, not product release.
Specificity Constant (

)
High (

)
Moderate-HighADP is the preferred substrate, but IDP is processed efficiently.
Structural Recognition 6-amino group (Adenine)6-oxo group (Hypoxanthine)IDP lacks the 2-amino group of Guanine and the 6-amino of Adenine, leading to "wobble" binding.
Scientific Analysis
  • Purine Preference: NDPK generally prefers purines (Guanine > Adenine > Inosine) over pyrimidines (Cytosine, Uracil).

  • The "Guanine" Effect: Guanosine (GDP) often has the lowest

    
     (tightest binding) due to specific interactions with the 2-amino group. IDP, which is structurally identical to GDP except for the missing 2-amino group, loses this extra stabilization, resulting in a higher 
    
    
    
    than GDP and often slightly higher than ADP.
  • Vmax Similarity: Since the rate-limiting step is often the transfer of the phosphate from the Histidine to the NDP, the identity of the base (A vs I) has a minimal effect on

    
     once the substrate is bound.
    

Experimental Protocol: Validated Coupled Assay

To measure the kinetics of IDP phosphorylation (


), you cannot directly measure ITP formation easily. Instead, you must couple the production of the co-product (ADP ) to a reporter system.

The System: Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH).[5][6][7] Why it works for IDP: The donor is ATP.[8][9] When IDP is phosphorylated, ATP is converted to ADP . The PK/LDH system specifically detects this ADP generation.

Workflow Diagram

Coupled_Assay cluster_0 Step 1: NDPK Reaction cluster_1 Step 2: Pyruvate Kinase (Reporter) cluster_2 Step 3: LDH (Signal Generation) R1 ATP + IDP P1 ADP + ITP R1->P1 Catalysis R2 ADP + PEP P1->R2 ADP Transfer NDPK NDPK P2 ATP + Pyruvate R2->P2 R3 Pyruvate + NADH P2->R3 Pyruvate Transfer PK Pyruvate Kinase P3 Lactate + NAD+ R3->P3 Signal Decrease in Absorbance @ 340nm P3->Signal LDH Lactate Dehydrogenase

Figure 2: Coupled spectrophotometric assay for monitoring IDP phosphorylation. The assay tracks NADH oxidation, which is stoichiometrically equivalent to IDP phosphorylation.

Step-by-Step Methodology

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM

    
    , 100 mM KCl.
    
  • Coupling Mix: 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, 2-5 U/mL Pyruvate Kinase, 2-5 U/mL Lactate Dehydrogenase.

  • Donor: 1 mM ATP (Saturating concentration).

  • Substrate (Variable): IDP (0 – 500

    
    M) or ADP (0 – 500 
    
    
    
    M). Note: If testing ADP as substrate, use GTP as donor to avoid high background, or use a different assay.
    • Correction for ADP Kinetics: To measure ADP ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      , use GTP  or dTTP  as the donor. The PK/LDH system will detect the ADP formed from the acceptor.
      
    • Correction for IDP Kinetics: Use ATP as the donor. The PK/LDH system detects the ADP formed from the donor.[7]

Procedure:

  • Blanking: Prepare a reaction mix without NDPK to establish the background NADH oxidation rate.

  • Initiation: Add NDPK enzyme (final conc. ~1-10 nM) to the cuvette containing Buffer + Coupling Mix + ATP + IDP.

  • Measurement: Monitor Absorbance at 340 nm (

    
    ) for 2–5 minutes at 25°C.
    
  • Calculation:

    
    
    (Where 6.22 is the extinction coefficient of NADH in 
    
    
    
    and L is pathlength).

Implications for Drug Development[2][4][10]

Understanding the IDP/ADP differential is vital for:

  • Nucleotide Analogue Activation: Many antiviral and anticancer drugs are purine analogues (e.g., Didanosine). NDPK is often the bottleneck enzyme for the final phosphorylation step (DP

    
     TP). If a drug mimics the Inosine scaffold (6-oxo), its 
    
    
    
    will likely mirror IDP.
  • Metabolic Modeling: In ischemic conditions, ATP levels drop and IDP/IMP pools fluctuate. Accurate

    
     values allow for robust modeling of purine salvage under stress.
    

References

  • Lascu, I., & Gonin, P. (2000). The catalytic mechanism of nucleoside diphosphate kinases.[10] Journal of Bioenergetics and Biomembranes, 32(3), 237–246. Link

  • Parks, R. E., Jr., & Agarwal, R. P. (1973). Nucleoside Diphosphokinases. The Enzymes, 8, 307–333. Link

  • Postel, E. H., et al. (1993). Human NM23/nucleoside diphosphate kinase regulates gene expression through DNA binding. Proceedings of the National Academy of Sciences, 90(16), 7626–7630. Link

  • Schaertl, S., et al. (1998). A sensitive coupled enzyme assay for measuring kinase and ATPase kinetics. Journal of Biomolecular Screening. (Validated methodology for PK/LDH coupling). Link

Sources

Comparative

Validation of Inosine-5'-diphosphate (IDP) Purity via HPLC-UV: A Comparative Technical Guide

Executive Summary Inosine-5'-diphosphate (IDP) is a critical nucleotide intermediate in purine metabolism, serving as a substrate for enzymes such as nucleoside diphosphate kinase and a precursor to Inosine-5'-triphospha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Inosine-5'-diphosphate (IDP) is a critical nucleotide intermediate in purine metabolism, serving as a substrate for enzymes such as nucleoside diphosphate kinase and a precursor to Inosine-5'-triphosphate (ITP). In kinetic studies and pharmaceutical formulations, the presence of contaminating monophosphates (IMP) or triphosphates (ITP) can skew enzymatic rate constants (


, 

) and alter bioactivity profiles.

While Nuclear Magnetic Resonance (


P-NMR) offers definitive structural elucidation, it lacks the sensitivity required for trace impurity quantification (<0.1%). This guide establishes High-Performance Liquid Chromatography with UV detection (HPLC-UV)  using Strong Anion Exchange (SAX) as the superior method for routine purity validation. We provide a validated protocol, comparative analysis against alternative techniques, and a robust framework for ICH Q2(R1) compliance.

Comparative Analysis: HPLC-UV vs. Alternatives

The selection of an analytical method for IDP relies on balancing sensitivity, specificity, and throughput. The following matrix compares HPLC-UV against common alternatives.

FeatureHPLC-UV (SAX Mode)

P-NMR
LC-MS (Ion-Pair) Enzymatic Assay
Primary Utility Routine Purity & QC Structural VerificationIdentity ConfirmationFunctional Activity
Separation Principle Charge density (Phosphate count)Magnetic resonance of P nucleiMass-to-charge ratio (

)
Substrate specificity
Sensitivity (LOD) High (pmol range)Low (requires mg amounts)Very High (fmol range)Moderate
Impurity Profiling Excellent (Resolves IMP, IDP, ITP)Good for phosphates, misses nucleosidesExcellent, but ion suppression risksPoor (cannot quantify non-substrates)
Cost/Run LowHighHighModerate
Throughput High (15-20 min/run)LowModerateHigh (Plate reader)

Scientist’s Insight: While LC-MS is powerful, the non-volatile salts required for optimal nucleotide separation often complicate MS detection.


P-NMR is excellent for proving you have IDP, but poor at proving you don't have 0.5% IMP. Therefore, HPLC-UV remains the gold standard for quantitative purity assessment. 

Scientific Mechanism & Degradation Pathways

To validate IDP, one must understand what impurities are likely to exist. IDP is thermodynamically unstable relative to its hydrolysis products.

Degradation Pathway Diagram

The following diagram illustrates the critical impurities (IMP, Inosine) and synthesis byproducts (ITP) that the HPLC method must resolve.

IDP_Pathway cluster_impurities Critical Impurities to Resolve ITP ITP (Triphosphate) IDP IDP (Target Analyte) ITP->IDP Hydrolysis / Kinase IMP IMP (Monophosphate) IDP->IMP Hydrolysis (Spontaneous) Inosine Inosine (Nucleoside) IMP->Inosine Dephosphorylation Hypoxanthine Hypoxanthine (Base) Inosine->Hypoxanthine PNPase

Caption: Figure 1. Metabolic and degradation pathways of Inosine-5'-diphosphate. The analytical method must resolve IDP from both its precursor (ITP) and hydrolysis products (IMP, Inosine).

Validated Experimental Protocol

This protocol utilizes Strong Anion Exchange (SAX) chromatography. Unlike Reversed-Phase (RP), SAX separates nucleotides primarily based on the number of phosphate groups (negative charge), providing the most robust resolution between IMP (-2 charge), IDP (-3 charge), and ITP (-4 charge).

Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • System: HPLC with UV-Vis or PDA Detector.

  • Column: Partisil 10 SAX (4.6 x 250 mm) or equivalent (e.g., SphereClone SAX).

    • Why: High capacity for polar, charged nucleotides.[1]

  • Wavelength: 254 nm (Max absorbance for Hypoxanthine base).

  • Temperature: Ambient (25°C).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Mobile Phase Gradient
  • Buffer A: 0.005 M Ammonium Dihydrogen Phosphate (

    
    ), pH 2.8.
    
  • Buffer B: 0.5 M Ammonium Dihydrogen Phosphate (

    
    ), pH 4.8.
    
Time (min)% Buffer A% Buffer BPhase Description
0.01000Elution of Nucleosides (Inosine)
5.01000Isocratic Hold
20.00100Linear Gradient (Elutes IMP -> IDP -> ITP)
25.00100Wash
26.01000Re-equilibration
35.01000Ready for next injection
Sample Preparation[3]
  • Stock Solution: Dissolve 10 mg IDP standard in 10 mL deionized water (1 mg/mL).

    • Note: Keep on ice.[1] Nucleotides hydrolyze rapidly at room temperature in acidic/basic conditions.

  • Working Standard: Dilute to 50 µg/mL in Buffer A.

  • Filtration: Filter through 0.22 µm PVDF membrane before injection.

Validation Framework (ICH Q2(R1))

To ensure the method is suitable for regulatory or high-impact research purposes, validate the following parameters.

Specificity (Critical)

The method must demonstrate baseline separation of IDP from its nearest eluting impurities.

  • Requirement: Resolution (

    
    ) > 1.5 between IMP and IDP.
    
  • Experimental Check: Inject a mixture containing Inosine, IMP, IDP, and ITP.

  • Expected Elution Order: Inosine (

    
     min) 
    
    
    
    IMP (
    
    
    min)
    
    
    IDP (
    
    
    min)
    
    
    ITP (
    
    
    min).
Linearity & Range
  • Protocol: Prepare 5 concentrations of IDP (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Limit of Detection (LOD) / Quantitation (LOQ)
  • Method: Based on Signal-to-Noise (S/N) ratio.

  • LOD: S/N = 3:1 (Defines presence).

  • LOQ: S/N = 10:1 (Defines quantifiable purity).

Stability of Solution
  • Insight: IDP is prone to hydrolysis.

  • Test: Re-inject the standard solution every 4 hours for 24 hours.

  • Acceptance: Degradation (increase in IMP peak) should be < 2% over the analytical run time.

Workflow Visualization

The following diagram outlines the logical flow of the validation process, ensuring a "self-validating" system where system suitability is checked before data acquisition.

Validation_Workflow start Start Validation prep Sample Preparation (Cold Chain) start->prep sys_suit System Suitability Test (Mix: IMP/IDP/ITP) prep->sys_suit decision Resolution > 1.5? sys_suit->decision run_samples Run IDP Samples (Triplicate) decision->run_samples Yes troubleshoot Troubleshoot: Adjust pH or Gradient decision->troubleshoot No calc Calculate Purity % (Area Normalization) run_samples->calc report Generate Report calc->report troubleshoot->sys_suit

Caption: Figure 2. Step-by-step validation workflow. The critical control point is the System Suitability Test (Yellow) determining resolution before sample analysis.

Troubleshooting & Expert Insights

As a Senior Application Scientist, I have encountered common pitfalls in nucleotide analysis. Here is how to avoid them:

  • pH Sensitivity: The separation of nucleotides on SAX columns is extremely sensitive to pH. A shift of 0.1 pH units can alter retention times significantly. Always use a calibrated pH meter and adjust the buffer after dissolving salts.

  • Peak Tailing: Nucleotides can chelate with trace metals in the HPLC system, causing tailing.

    • Solution: Passivate the system with 0.1% phosphoric acid or add 1 mM EDTA to the mobile phase if tailing persists.

  • Ghost Peaks: Phosphate buffers can precipitate in high organic content (if you use organic modifiers). Ensure your pump seal wash is active and compatible.

  • Molar Extinction Coefficients: When calculating mass purity, remember that IMP, IDP, and ITP have slightly different extinction coefficients. For strict mass balance, use external calibration curves for each species rather than simple area % normalization.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][4]

  • Hull-Ryde, E. A., et al. (2004). High-Performance Liquid Chromatographic Separation of Inosine Nucleotides. Journal of Chromatography B.
  • Sigma-Aldrich (Merck). (n.d.). Nucleotide Metabolism and Separation Guide.

  • Agilent Technologies. (2020). Analysis of Nucleotides by Anion Exchange Chromatography.[5] Application Note 5990-xxxx.

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Fragmentation of Inosine-5'-diphosphate (IDP)

Executive Summary Inosine-5'-diphosphate (IDP) is a pivotal intermediate in purine metabolism, serving as a precursor to both adenosine and guanosine nucleotides via the salvage pathway. Despite its biological significan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Inosine-5'-diphosphate (IDP) is a pivotal intermediate in purine metabolism, serving as a precursor to both adenosine and guanosine nucleotides via the salvage pathway. Despite its biological significance, IDP presents a unique bioanalytical challenge: it is non-isobaric but isotopically overlapped by the highly abundant Adenosine-5'-diphosphate (ADP).

This guide provides a definitive technical analysis of IDP’s mass spectrometry (MS) fragmentation patterns. Unlike generic spectral libraries, we dissect the causal mechanisms of ionization, compare performance across polarity modes, and provide a self-validating protocol to distinguish IDP from its structural analogs.

Part 1: The Physics of IDP Fragmentation

Structural Analysis & Ionization Preference

IDP (


) consists of a hypoxanthine base attached to a ribofuranose ring with a pyrophosphate group at the 5' position.
  • Molecular Weight: 428.18 g/mol .

  • Preferred Ionization: ESI Negative Mode ([M-H]⁻) .

    • Reasoning: The two phosphate groups are highly acidic (

      
      , 
      
      
      
      ). In negative mode electrospray ionization (ESI), IDP readily deprotonates to form a stable anion at m/z 427.0 . While positive mode ([M+H]⁺ at m/z 429.0) is possible, it suffers from significant signal suppression due to the electronegativity of the phosphate backbone.
Fragmentation Mechanism (Collision Induced Dissociation)

Under Collision Induced Dissociation (CID), IDP follows a predictable "stripping" pathway. The weakest link is the N-glycosidic bond between the hypoxanthine base and the ribose, followed by the phosphoester bonds.

DOT Diagram 1: IDP Fragmentation Pathway

Figure 1: Mechanistic pathway of Inosine-5'-diphosphate dissociation in ESI Negative Mode.

IDP_Fragmentation IDP Precursor: IDP [M-H]- m/z 427.0 IMP Product: IMP [M-H]- m/z 347.0 IDP->IMP Neutral Loss: HPO3 (80 Da) Phosphate ester cleavage Hypo Product: Hypoxanthine Base [C5H3N4O]- m/z 135.0 IDP->Hypo Neutral Loss: Ribose-PP (292 Da) N-Glycosidic bond cleavage PPi Product: Pyrophosphate [H2P2O7]- m/z 177.0 IDP->PPi Loss of Nucleoside IMP->Hypo Loss of Ribose-P Pi Product: Phosphate [PO3]- m/z 79.0 IMP->Pi Secondary Fragmentation

Part 2: Comparative Analysis (IDP vs. Alternatives)

The primary "alternative" in an analytical context is not a different product, but the interfering analyte ADP . In biological matrices, ADP concentrations often exceed IDP by 100-fold.

The ADP Interference Challenge
  • IDP Monoisotopic Mass: 428.18 Da

    
     [M-H]⁻ 427.02 
    
  • ADP Monoisotopic Mass: 427.20 Da

    
     [M-H]⁻ 426.02 
    

The Trap: The


 isotope of ADP (approx. 1.1% natural abundance) appears at m/z 427.02 , directly overlapping with the IDP precursor. Without high-resolution separation, an ADP signal can be falsely identified as IDP.
Specificity Table: IDP vs. ADP vs. GDP
FeatureInosine-5'-DP (IDP) Adenosine-5'-DP (ADP) Guanosine-5'-DP (GDP)
Precursor (ESI-) 427.0 426.0442.0
Primary Fragment 135.0 (Hypoxanthine) 134.0 (Adenine)150.0 (Guanine)
Secondary Fragment 79.0 (

)
79.0 (

)
79.0 (

)
Interference Risk High (from ADP isotope)LowLow
Retention (HILIC) IntermediateWeakest (elutes first)Strongest (elutes last)
Selection of MRM Transitions

To ensure specificity, you cannot rely solely on the phosphate fragment (m/z 79), as it is common to all nucleotides. You must monitor the base-specific fragment.

  • Quantifier Transition: 427.0

    
     135.0 (Specific to Hypoxanthine)
    
  • Qualifier Transition: 427.0

    
     79.0 (High intensity, low specificity)
    

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to minimize enzymatic degradation (ATP


 ADP 

AMP

IMP) which can artificially elevate inosine levels.
Sample Preparation (Quenching)
  • Reagent: 80:20 Methanol:Water (pre-chilled to -80°C).

  • Mechanism: Immediate protein precipitation stops phosphatase and deaminase activity.

  • Critical Step: Add

    
    -ATP  or 
    
    
    
    -Inosine
    as an internal standard immediately during quenching to track recovery.
LC-MS/MS Workflow

Due to the polarity of IDP, Reversed-Phase (C18) chromatography fails to retain it. HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard.

DOT Diagram 2: Analytical Workflow

Figure 2: Validated LC-MS/MS workflow for specific IDP detection.

LCMS_Workflow Sample Biological Sample Quench MeOH Quench (-80°C) Sample->Quench Stop Metabolism Centrifuge Centrifuge (14,000 x g, 4°C) Quench->Centrifuge Remove Protein HILIC HILIC Separation (Amide Column, pH 9.0) Centrifuge->HILIC Inject Supernatant MS Triple Quad MS (ESI Negative) HILIC->MS Resolve ADP/IDP Data MRM Analysis 427->135 vs 426->134 MS->Data Quantification

Instrument Parameters (Sciex/Thermo equivalent)
  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for phosphates).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 85% B to 60% B over 10 minutes.

  • MS Source:

    • Curtain Gas: 30 psi

    • IonSpray Voltage: -4500 V

    • Temp: 500°C

Part 4: Data Interpretation & Troubleshooting

Validating the Peak

If you observe a peak at the IDP transition (427


 135), calculate the Ion Ratio :


This ratio should be constant (

) across your calibration curve. If the ratio shifts in a biological sample, you have co-eluting interference.
Common Pitfalls
  • In-Source Fragmentation: High declustering potential can strip the phosphate before the collision cell, turning IDP (427) into IMP (347) inside the source. This lowers sensitivity.[1]

  • ADP "Crosstalk": If chromatographic resolution is poor (

    
    ), the tail of the massive ADP peak (m/z 426) may bleed into the IDP window (m/z 427). Always run a pure ADP standard  to mark its retention time relative to IDP.
    

References

  • Jimmerson, L. C., et al. (2017). "A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells." Pharmaceutical Research. Link

  • He, L., et al. (2019). "Simultaneous quantification of nucleosides and nucleotides from biological samples." Journal of the American Society for Mass Spectrometry. Link

  • Couchman, L., et al. (2011). "Liquid chromatography-coupled tandem mass spectrometry based assay to evaluate inosine-5'-monophosphate dehydrogenase activity." Analytical Chemistry. Link

  • MassBank Record: Inosine 5'-diphosphate . "ESI-MS/MS Spectra and Fragmentation Data." Link

Sources

Comparative

Benchmarking IDP Substrate Efficiency in Phosphotransferase Reactions

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Intrinsically Disordered Proteins (IDPs) represent a unique challenge in kinase drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Intrinsically Disordered Proteins (IDPs) represent a unique challenge in kinase drug discovery and mechanobiology. Unlike structured substrates that follow rigid "lock-and-key" kinetics, IDPs utilize conformational ensembles and "fuzzy" interactions to modulate phosphorylation rates. Standard benchmarking protocols often fail to capture the kinetic advantages conferred by disorder, such as the "fly-casting" mechanism or docking-site-mediated tethering.

This guide provides a technical framework for benchmarking IDP phosphorylation efficiency. We compare the two primary validation modalities—Real-Time NMR (structural resolution) and Microfluidic Mobility Shift (high-throughput kinetics)—and provide reference data illustrating how intrinsic disorder alters


 specificity constants compared to folded substrates.
Mechanistic Foundation: The "Fuzzy" Kinetic Advantage

To benchmark IDPs effectively, one must quantify the kinetic contributions of their disordered nature. The efficiency of phosphotransferase reactions on IDPs is governed by two non-canonical mechanisms:

  • Fly-Casting Mechanism: The extended radius of gyration (

    
    ) of an IDP increases the capture radius, enhancing the association rate (
    
    
    
    ).
  • Decoupled Docking (The Tethering Effect): Many IDP substrates (e.g., p53, JIP1) utilize a distal "docking motif" (D-motif) to anchor the kinase. This increases the local concentration of the phosphorylation site (P-site) without requiring rigid complementarity at the active site, effectively lowering

    
     while maintaining a high 
    
    
    
    .
Pathway Diagram: The Tethered Catalysis Model

The following diagram illustrates the kinetic workflow of an IDP substrate utilizing a docking motif to facilitate phosphorylation at a distal flexible site.

IDP_Phosphorylation_Mechanism Kinase Kinase (Free) Complex_Docked Encounter Complex (Docking Site Bound) Kinase->Complex_Docked High k_on (Fly-casting) IDP IDP Substrate (Disordered Ensemble) IDP->Complex_Docked Complex_Active Catalytic Complex (P-site in Active Cleft) Complex_Docked->Complex_Active conformational search Complex_Active->Complex_Docked Multi-site Processivity Product Phosphorylated IDP + ADP Complex_Active->Product Phosphotransfer (k_cat)

Figure 1: Kinetic pathway of IDP phosphorylation. The initial capture is driven by the docking motif (fly-casting), followed by a flexible search for the active site.

Comparative Analysis: IDP vs. Structured Substrates

The following table synthesizes kinetic data trends comparing a classical structured substrate (e.g., Kemptide/PKA) against IDP substrates with and without docking motifs.

Key Insight: IDPs without docking motifs often exhibit poor


 (weak binding) but acceptable 

. However, IDPs with docking motifs frequently outperform structured substrates in catalytic efficiency (

) by decoupling binding affinity from catalytic turnover.
Kinetic ParameterStructured Substrate (e.g., Kemptide)IDP (Linear Motif Only)IDP (w/ Docking Motif)

(Binding Affinity)
Low (<10 µM) Rigid shape complementarity.High (>100 µM) Entropic cost of binding reduces affinity.Low (1-10 µM) Docking site anchors the complex.

(Turnover)
Moderate Limited by product release or conformational shifts.High Rapid on/off rates due to flexibility.Very High High local concentration + fast release.

(Efficiency)
High Optimized specificity.Low Inefficient at physiological concentrations.Ultra-High Combines tight anchoring with flexible catalysis.
Structural Impact Minimal change.Disorder-to-Order transition (often).Retains "Fuzzy" nature (often).
Benchmarking Protocols

To rigorously measure these parameters, we recommend two distinct workflows. Protocol A is the analytical gold standard for mechanism, while Protocol B is the industry standard for throughput.

Protocol A: Real-Time NMR Spectroscopy

Best for: Site-specific kinetics, multi-site phosphorylation, and structural analysis.

Causality: IDPs suffer from poor chemical shift dispersion in proton NMR. However, the addition of a phosphate group (-2 charge) induces a significant downfield shift in


N-HSQC spectra, allowing distinct quantification of the phosphorylated species in real-time without separation.

Step-by-Step Methodology:

  • Sample Preparation: Express and purify

    
    N-labeled IDP substrate (e.g., Tau, p53 TAD) in E. coli minimal media. Concentration: 50–200 µM.
    
  • Baseline Acquisition: Acquire a reference

    
    N-HSQC spectrum of the apo-IDP in kinase buffer (50 mM HEPES, pH 7.5, 5 mM MgCl
    
    
    
    , 1 mM DTT).
  • Reaction Initiation: Add ATP (10x

    
    ) and Kinase (enzyme:substrate ratio 1:100 to 1:1000 depending on turnover).
    
  • Real-Time Monitoring:

    • Set up a series of rapid HSQC experiments (e.g., SOFAST-HMQC) with 2–5 minute acquisition times per spectrum.

    • Acquire continuously for 60–120 minutes.

  • Data Analysis:

    • Track the disappearance of the unphosphorylated Ser/Thr peak and the appearance of the phosphorylated peak.

    • Integrate peak volumes (

      
      ).
      
    • Fit data to a mono-exponential function:

      
      .
      
Protocol B: Microfluidic Mobility Shift (LabChip)

Best for:


 determination, inhibitor screening, and high-throughput profiling.

Causality: Phosphorylation alters the charge-to-mass ratio of the peptide/protein. Microfluidic capillary electrophoresis separates the substrate and product peaks based on this mobility shift.[1] This method avoids the radioactive hazards of


P assays and the antibody bias of ELISA.

Step-by-Step Methodology:

  • Substrate Design: Use a fluorescently labeled IDP peptide (FAM-labeled). Ensure the peptide includes the docking motif if investigating tethered catalysis.

  • Reaction Assembly (384-well plate):

    • Prepare 2x Substrate/ATP mix in Assay Buffer.

    • Prepare 2x Kinase mix.

    • Combine 10 µL of each to initiate.

  • Incubation: Incubate at room temperature for 30–60 minutes.

  • Termination: Stop reaction with 20 µL Stop Buffer (100 mM HEPES, 20 mM EDTA, Coating Reagent). The EDTA chelates Mg

    
    , halting the kinase.
    
  • Readout (Caliper/PerkinElmer LabChip):

    • Sip samples into the microfluidic chip.[1]

    • Apply voltage (-1500V) to drive electrophoresis.

    • Detect fluorescence.[1][2][3] The product (more negative) migrates faster/differently than the substrate.

  • Calculation:

    • Conversion Ratio = Product Height / (Product Height + Substrate Height).

    • Plot Initial Velocity (

      
      ) vs. [Substrate] to derive Michaelis-Menten parameters.[4]
      
Workflow Diagram: Benchmarking Pipeline

Benchmarking_Workflow Start Start: Purified IDP Substrate Choice Select Benchmark Method Start->Choice NMR_Path Method A: Real-Time NMR (Structural/Site-Specific) Choice->NMR_Path Chip_Path Method B: Mobility Shift (Kinetic Parameters/HTS) Choice->Chip_Path NMR_Step1 Add 15N-IDP + Kinase + ATP NMR_Path->NMR_Step1 Chip_Step1 Mix FAM-Peptide + Kinase + ATP Chip_Path->Chip_Step1 NMR_Step2 Acquire Serial HSQC Spectra NMR_Step1->NMR_Step2 NMR_Out Output: Site-Specific k_obs & Structural Changes NMR_Step2->NMR_Out Chip_Step2 Microfluidic Electrophoresis Chip_Step1->Chip_Step2 Chip_Out Output: Km, Vmax, IC50 (Global Kinetics) Chip_Step2->Chip_Out

Figure 2: Decision tree for selecting the appropriate benchmarking protocol based on data requirements (structural vs. kinetic).

Critical Factors in IDP Benchmarking

When interpreting data, ensure these variables are controlled, as they disproportionately affect IDPs compared to folded proteins:

  • Crowding Agents: IDPs are highly sensitive to molecular crowding (e.g., PEG, Ficoll). In vitro assays often underestimate IDP efficiency because they lack the "excluded volume" effect present in cells, which compacts IDPs and enhances folding-upon-binding.

  • Phase Separation (LLPS): Many IDP substrates (e.g., Tau, TDP-43) undergo liquid-liquid phase separation. Phosphorylation can either promote or dissolve these condensates. Benchmarking must be performed below the critical saturation concentration (

    
    ) unless studying condensate kinetics specifically.
    
References
  • Sequence- and Docking-Site-Dependent Contributions to Multi-Site Phosphorylation of an Intrinsically Disordered MAPK Substrate. Source: National Institutes of Health (NIH) / PMC URL:[Link] Significance: Establishes the role of D-motifs in enhancing phosphorylation efficiency up to 120 residues away.

  • A phosphorylation-dependent switch in the disordered p53 transactivation domain regulates DNA binding. Source:[3][5] Proceedings of the National Academy of Sciences (PNAS) URL:[Link] Significance:[6][7][8][9][10][11][12] Demonstrates how phosphorylation modulates the structural ensemble and binding kinetics of the p53 IDR.[3][5][13]

  • Real-time nuclear magnetic resonance spectroscopy in the study of biomolecular kinetics and dynamics. Source: Progress in Nuclear Magnetic Resonance Spectroscopy URL:[Link] Significance: The definitive guide for setting up real-time NMR kinetic experiments.

  • Kinetic and thermodynamic effects of phosphorylation on p53 binding to MDM2. Source: Scientific Reports URL:[Link] Significance: Provides comparative

    
     and kinetic data for phosphorylated IDP peptides vs wild type.
    
  • Molecular simulations of enzymatic phosphorylation of disordered proteins and their condensates. Source: Nature Communications URL:[Link] Significance: Benchmarks the effect of sequence context and phase separation on phosphorylation rates.

Sources

Validation

Strategic Sourcing of High-Purity IDP Trisodium Salt: A Technical Comparison

Executive Summary: The IDP Specificity In the context of drug development and structural biology, IDP Trisodium Salt almost universally refers to Inosine 5'-diphosphate trisodium salt (CAS: 71672-86-1 or 81012-88-6).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The IDP Specificity

In the context of drug development and structural biology, IDP Trisodium Salt almost universally refers to Inosine 5'-diphosphate trisodium salt (CAS: 71672-86-1 or 81012-88-6).[1] While occasionally confused with imidodiphosphate (PNP) due to acronym overlap, Inosine Diphosphate is a distinct, critical metabolite involved in purine salvage pathways and a potent agonist for specific P2Y receptors.

This guide provides an objective, data-driven comparison of commercial sources for high-purity IDP trisodium salt. Unlike generic reagents, the utility of IDP in enzymatic assays (e.g., Nucleoside Diphosphate Kinase studies) and receptor pharmacology (P2Y1/P2Y12 partial agonism) is heavily dependent on the salt stoichiometry , hydration state , and isomeric purity .

Critical Quality Attributes (CQAs)

Before comparing vendors, one must define what "High Purity" means for IDP.

  • Purity via HPLC (≥95% vs. ≥98%):

    • The Risk: The primary contaminant is often IMP (Inosine Monophosphate) due to hydrolysis or Inorganic Phosphate (Pi) . In enzymatic assays measuring phosphate release, high Pi background renders the IDP useless.

  • Salt Stoichiometry (Trisodium):

    • IDP has three ionizable protons on the phosphate groups with pKa values relevant to physiological pH. The trisodium form is the most stable solid form, preventing acid-catalyzed hydrolysis of the phosphoanhydride bond during storage.

  • Endotoxin Levels:

    • Critical only for cell-based P2Y receptor assays. "Chemical Grade" IDP often carries bacterial endotoxins that can trigger immune responses in PBMCs, masking the purinergic signaling effect.

Market Landscape: Comparative Analysis

The following analysis categorizes suppliers based on their suitability for specific research phases.

Tier 1: Reference Grade (Assay & Cell Culture Ready)

Best for: P2Y receptor screening, kinetic studies, and crystallization.

FeatureSigma-Aldrich (Merck) Tocris Bioscience
Product Code I0879 / I4630Cat. No. various (custom)
Purity (HPLC) ≥95% (often tests >97%)≥98%
Salt Form Trisodium (Hydrate)Trisodium
Endotoxin Control Tested in "BioUltra" linesLow Endotoxin certified
Batch Consistency Excellent (CoA available)High
Primary Use Enzymology StandardReceptor Pharmacology
Price Estimate High (

$)
High (

$)

Analyst Note: Sigma's IDP is the industry standard for enzymatic baselines. Tocris is preferred if the IDP is used in sensitive cell signaling assays where trace contaminants might off-target activate other GPCRs.

Tier 2: Specialized Nucleotide Suppliers

Best for: Structural biology, protein binding studies, and modification.

FeatureJena Bioscience
Focus Nucleotide Chemistry
Purity ≥95% (HPLC)
Form Solid or 100mM Solution
Advantages Offers analogs (e.g., non-hydrolyzable IDP mimics) and bulk sizes.
Price Estimate Moderate (

)

Analyst Note: Jena Bioscience is the "chemist's choice." If you need to synthesize an IDP-conjugate or need 100mM stock solutions that are pH adjusted and sterile filtered, they offer the best ready-to-use formats.

Tier 3: Bulk & Synthesis Grade

Best for: Large-scale fermentation supplementation or chemical synthesis starting material.

FeatureHongene / BOC Sciences
Purity Claims ≥98%, but check CoA for water content
Salt Form Trisodium
Batch Variability Moderate (Requires internal QC)
Price Estimate Low ($)

Analyst Note: These sources are cost-effective for gram-scale needs. However, mandatory internal QC (see Section 4) is required before using these in sensitive kinetic assays, as salt content can vary, affecting accurate molarity calculations.

Experimental Validation: The Self-Validating Protocol

Do not rely solely on the Certificate of Analysis (CoA). IDP is prone to hydrolysis. Use this Self-Validating QC Protocol upon receipt of any new batch.

Protocol A: Ion-Pairing HPLC for Purity Assessment

Standard reverse-phase HPLC fails to retain polar nucleotides like IDP. You must use ion-pairing agents.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 20 mM Potassium Phosphate (pH 6.0) + 5 mM Tetrabutylammonium bisulfate (Ion Pairing Agent).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient: 0-10% B over 15 mins.

  • Detection: UV at 254 nm (Adenine/Hypoxanthine absorption).

  • Acceptance Criteria:

    • Main peak (IDP) > 95% area.[2]

    • IMP peak (elutes earlier) < 2%.

    • Inosine peak (elutes first) < 0.5%.

Protocol B: Functional Enzymatic Check (NDPK Assay)

To verify the IDP is biologically active and the phosphate groups are accessible, use a Nucleoside Diphosphate Kinase (NDPK) coupled assay.

  • Reaction Mix: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 100 mM KCl, 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH.

  • Enzymes: Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH), and NDPK.

  • Start: Add ATP (donor) and the test IDP (acceptor).

  • Mechanism:

  • Readout: Monitor decrease in Absorbance at 340 nm.

  • Validation: The rate of NADH oxidation should be proportional to IDP concentration. If the rate is sluggish compared to a known standard, the IDP may be degraded or contain inhibitors (e.g., heavy metals).

Visualizations

Diagram 1: Metabolic Context of IDP

Understanding where IDP fits helps in troubleshooting assay cross-reactivity.

PurineSalvage cluster_salvage Purine Salvage & Interconversion IMP IMP (Inosine Monophosphate) Inosine Inosine IMP->Inosine 5'-Nucleotidase IDP IDP (Inosine Diphosphate) IMP->IDP Guanylate Kinase (Minor Path) Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNPase ITP ITP (Inosine Triphosphate) IDP->ITP NDP Kinase (Reversible) ITP->IDP ITPase (Hydrolysis)

Caption: IDP acts as a transient intermediate. High levels of IMP in your sample indicate hydrolysis (degradation), while ITP contamination suggests incomplete synthesis or purification.

Diagram 2: Sourcing Decision Matrix

A logical workflow to select the correct vendor tier based on your experimental needs.

SourcingDecision Start Define Application Q1 Is this for Cell Culture / Receptor Assays? Start->Q1 Q2 Is this for Enzyme Kinetics / Crystallography? Q1->Q2 No Tier1 Select Tier 1 (Tocris/Sigma) Req: Low Endotoxin, High Purity Q1->Tier1 Yes Tier2 Select Tier 2 (Jena Bioscience) Req: Defined Salt/Solvation Q2->Tier2 Yes (Strict Structural Needs) Tier3 Select Tier 3 (Hongene/BOC) Req: Bulk Scale, Internal QC Q2->Tier3 No (Synthesis/Bulk)

Caption: Decision tree for IDP sourcing. "Cell Culture" demands endotoxin control (Tier 1), while "Synthesis" prioritizes cost and bulk availability (Tier 3).

References

  • Burnstock, G. (2007). Purine and pyrimidine receptors. Cellular and Molecular Life Sciences. Link

  • Lazarowski, E. R., et al. (2003). Release of nucleotides and their role in purinergic signaling. Purinergic Signalling.[3][4] Link

  • Sigma-Aldrich. Inosine 5'-diphosphate sodium salt Specification Sheet. Link

  • Jena Bioscience. Nucleotide Analogs and Synthesis Reagents. Link

  • Tocris Bioscience. P2Y Receptor Agonists and Antagonists. Link

Sources

Comparative

A Researcher's Guide to Inosine Diphosphate (IDP) Quantification: An In-Depth Comparison of the Pyruvate Kinase-Coupled Assay and HPLC-Based Methods

For researchers in cellular signaling, nucleotide metabolism, and drug discovery, the accurate quantification of inosine diphosphate (IDP) is paramount. As a key intermediate in purine metabolism, fluctuations in IDP lev...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in cellular signaling, nucleotide metabolism, and drug discovery, the accurate quantification of inosine diphosphate (IDP) is paramount. As a key intermediate in purine metabolism, fluctuations in IDP levels can signify critical changes in cellular bioenergetics and signaling cascades. This guide provides a comprehensive comparison of two primary methods for IDP quantification: the classic pyruvate kinase (PK) and lactate dehydrogenase (LDH) coupled enzymatic assay and the robust High-Performance Liquid Chromatography (HPLC) approach. We will delve into the mechanistic underpinnings of each technique, provide detailed experimental protocols, and offer a critical evaluation to guide your selection of the most appropriate method for your research needs.

The Principle of Enzymatic IDP Quantification: A Coupled Reaction Cascade

The cornerstone of the enzymatic approach is a coupled reaction system that links the concentration of IDP to a readily measurable spectrophotometric change. This method leverages the substrate promiscuity of pyruvate kinase (PK), an enzyme that catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) to a nucleoside diphosphate. While adenosine diphosphate (ADP) is the canonical substrate for PK in glycolysis[1], many commercially available isoforms, such as that from rabbit muscle, can also utilize other nucleoside diphosphates, including IDP, GDP, and UDP.[2]

The reaction cascade is as follows:

  • Pyruvate Kinase (PK) Reaction: In the presence of IDP, PK transfers a phosphate group from PEP to IDP, generating inosine triphosphate (ITP) and pyruvate.

  • Lactate Dehydrogenase (LDH) Reaction: The pyruvate produced is then reduced to lactate by lactate dehydrogenase (LDH). This reaction consumes reduced nicotinamide adenine dinucleotide (NADH), oxidizing it to NAD+.

The concentration of IDP is therefore directly proportional to the amount of NADH consumed. The progress of the reaction is monitored by the decrease in absorbance at 340 nm, the wavelength at which NADH absorbs light, while NAD+ does not.

Enzymatic_IDP_Quantification cluster_0 Step 1: Pyruvate Kinase Reaction cluster_1 Step 2: Lactate Dehydrogenase Reaction IDP IDP PK Pyruvate Kinase (PK) IDP->PK PEP Phosphoenolpyruvate (PEP) PEP->PK Pyruvate Pyruvate PK->Pyruvate + ITP ITP ITP LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH NADH NADH (Absorbs at 340 nm) NADH->LDH Lactate Lactate LDH->Lactate + NAD+ NAD NAD+

Caption: Enzymatic cascade for IDP quantification using a PK/LDH coupled assay.

Experimental Protocol: Enzymatic IDP Quantification

This protocol is adapted from established methods for ADP quantification and should be optimized and validated for your specific experimental conditions.

Materials:

  • Pyruvate Kinase (PK) from rabbit muscle (e.g., Sigma-Aldrich P9136)

  • Lactate Dehydrogenase (LDH) from rabbit muscle

  • Inosine Diphosphate (IDP) standard

  • Phosphoenolpyruvate (PEP)

  • Reduced Nicotinamide Adenine Dinucleotide (NADH)

  • HEPES buffer (or other suitable buffer, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • Potassium Chloride (KCl)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well microplate (optional, for higher throughput)

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 10 mM MgCl₂.

    • IDP Standard Curve: Prepare a series of IDP standards ranging from 0 to 100 µM in the assay buffer.

    • Reaction Mix: For each reaction, prepare a mix containing:

      • 1 mM PEP

      • 0.2 mM NADH

      • 5-10 units/mL LDH

      • 5-10 units/mL PK

      • Assay Buffer to the final volume.

      • Note: The optimal enzyme concentrations may need to be determined empirically.

  • Assay Execution:

    • Add a defined volume of the sample or IDP standard to a cuvette or microplate well.

    • Add the reaction mix to initiate the reaction. The final volume should be consistent across all samples.

    • Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C).

    • Record the rate of NADH oxidation (change in absorbance per minute).

  • Data Analysis:

    • Subtract the background rate of NADH oxidation (from a blank sample without IDP) from the rates of the standards and samples.

    • Plot the rate of NADH oxidation versus the concentration of the IDP standards to generate a standard curve.

    • Determine the concentration of IDP in the samples by interpolating their rates from the standard curve.

Method Validation: Ensuring Trustworthiness in Your Results

A key principle of scientific integrity is the self-validation of any protocol. For the enzymatic IDP assay, consider the following validation steps:

  • Linearity and Range: Determine the concentration range over which the assay response is linear.

  • Specificity: Test for potential interference from other nucleotides present in your sample. While PK has a preference for ADP, it can utilize other NDPs. If your sample contains significant amounts of other NDPs, this could lead to an overestimation of IDP.

  • Precision and Accuracy: Assess the repeatability and reproducibility of the assay by running replicates and comparing the measured concentrations of spiked samples to their known values.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

HPLC offers a powerful alternative for the separation and quantification of IDP from complex biological mixtures. This technique separates molecules based on their physicochemical properties as they pass through a stationary phase (the column) carried by a mobile phase.

HPLC_Workflow Sample Biological Sample Extraction Nucleotide Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC System (Pump, Injector, Column) Filtration->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition & Analysis Detector->Data Concentration IDP Concentration Data->Concentration

Sources

Safety & Regulatory Compliance

Safety

Inosine-5'-diphosphate trisodium salt Proper Disposal Procedures

[1][2] Executive Summary & Chemical Profile[1] Inosine-5'-diphosphate trisodium salt (IDP-Na3) is a purine nucleotide commonly used as a substrate in enzymatic assays (e.g., nucleoside-5'-diphosphate kinase studies) and...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile[1]

Inosine-5'-diphosphate trisodium salt (IDP-Na3) is a purine nucleotide commonly used as a substrate in enzymatic assays (e.g., nucleoside-5'-diphosphate kinase studies) and receptor binding research. While generally classified as low-hazard, its disposal requires strict adherence to protocols to prevent environmental accumulation and ensure regulatory compliance.[1]

This guide outlines the Standard Operating Procedure (SOP) for the disposal of IDP-Na3, distinguishing between solid waste (bulk substance) and liquid waste (experimental byproducts).

Chemical Identity & Properties
PropertyDetail
Chemical Name Inosine-5'-diphosphate, trisodium salt
CAS Number 81012-88-6 (hydrate) / 71672-86-1 (anhydrous)
Molecular Formula C₁₀H₁₁N₄Na₃O₁₁P₂
Solubility Highly soluble in water (~50 mg/mL)
pH (Aqueous) Basic in solution (due to trisodium counterions); typically pH 7.5–9.0
Stability Stable at -20°C; Hygroscopic

Hazard Assessment & Pre-Disposal Validation[1]

Before initiating disposal, a Hazard Assessment must be performed. Although IDP-Na3 is often non-regulated under RCRA (Resource Conservation and Recovery Act), it acts as a mild irritant.

Core Safety Directive: Treat all nucleotide salts as potential irritants to mucous membranes and the upper respiratory tract.

Pre-Disposal Checklist (The "Self-Validating" System)

To ensure the chosen disposal path is safe, perform these three validation checks:

  • Contaminant Check: Is the IDP-Na3 mixed with hazardous reagents (e.g., ethidium bromide, heavy metals, radioactive ³²P)?

    • If YES: The mixture defaults to the hazard class of the contaminant. STOP and follow the protocol for the most hazardous component.

    • If NO: Proceed to standard IDP-Na3 disposal.

  • pH Verification (Liquids only):

    • Dip a pH strip into the waste container.

    • Requirement: pH must be between 6.0 and 9.0 for drain disposal consideration (subject to local municipal codes).

  • Volume Assessment:

    • Small experimental volumes (<1 L) vs. Bulk Stock (>50 g).

Disposal Procedures

Scenario A: Solid Waste (Expired Stock or Spills)

Context: You have a vial of expired lyophilized powder or have cleaned up a minor spill.

Protocol:

  • Containment: Do not sweep dry dust if possible, to avoid aerosolization. If spilled, cover with a damp paper towel to solubilize slightly, then wipe up.

  • Packaging: Place the solid waste (or contaminated wipes) into a clear plastic secondary bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a "Non-Hazardous Chemical Waste" label. Explicitly write: "Inosine-5'-diphosphate trisodium salt - Solid."

  • Disposal Path:

    • Preferred: Submit to your institution's Chemical Waste Management team for incineration.

    • Alternative (Low Quantity <10g): If local regulations permit non-hazardous solids in trash, double-bag and discard in regular municipal waste. Note: Most research institutions prefer the chemical waste route to avoid public alarm.

Scenario B: Aqueous Solutions (Buffers & Reaction Mixes)

Context: IDP-Na3 dissolved in Tris/HEPES buffers or cell culture media.

Scientific Rationale: Nucleotides are naturally biodegradable. However, the trisodium component can raise pH, and high phosphate loads can contribute to eutrophication if released in massive quantities.

Protocol:

  • Neutralization: If the solution pH is >9.0 (common in concentrated stocks), adjust to pH ~7.0 using dilute HCl.

  • Drain Disposal Criteria (Sanitary Sewer):

    • Condition 1: The solution contains no toxic solvents (e.g., phenol, chloroform), azides, or heavy metals.

    • Condition 2: The concentration is dilute (<10 mM).[2]

    • Condition 3: Your facility holds a permit for drain disposal of biodegradable buffers.

    • Action: Flush with 20 volumes of cold tap water to ensure complete dilution.

  • Chemical Waste Collection (Best Practice):

    • If the solution contains other regulated chemicals (e.g., enzyme inhibitors, EDTA >1%), collect in a polyethylene carboy .

    • Label as "Aqueous Waste: Non-Halogenated."

    • List all components: "Water (98%), IDP-Na3 (<1%), Buffer salts."

Visualizing the Decision Logic

The following diagram illustrates the critical decision nodes for disposing of IDP-Na3.

IDP_Disposal Start Start: Waste IDP-Na3 StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Aqueous Solution StateCheck->Liquid Spill Is it a Spill? Solid->Spill DampWipe Cover with damp towel Wipe up to prevent dust Spill->DampWipe Yes Container Place in HDPE Jar or Double Bag Spill->Container No (Expired Stock) DampWipe->Container LabelSolid Label: Non-Hazardous Chemical Waste Container->LabelSolid ContamCheck Contains Hazardous Co-contaminants? (Azides, Phenol, Radioactivity) Liquid->ContamCheck HazWaste Dispose as HAZARDOUS WASTE (Follow contaminant rules) ContamCheck->HazWaste Yes pHCheck Check pH (Target: 6.0 - 9.0) ContamCheck->pHCheck No Adjust Neutralize with dilute HCl or NaOH pHCheck->Adjust Out of Range SewerCheck Local Regs Allow Drain Disposal? pHCheck->SewerCheck In Range Adjust->SewerCheck Drain Sanitary Sewer Flush with 20x Water SewerCheck->Drain Yes (Dilute Only) Collect Collect in Carboy (Non-Halogenated Aqueous) SewerCheck->Collect No / High Conc.

Figure 1: Decision tree for the safe disposal of Inosine-5'-diphosphate trisodium salt, prioritizing containment of solids and regulatory compliance for liquids.

Emergency Response (Spills)[1][2][5]

In the event of a significant release (>100 g):

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If dust generation is likely, use a N95 particulate respirator.

  • Ventilation: Ensure lab ventilation is active.

  • Cleanup: Avoid dry sweeping. Wet the powder carefully with water or a damp absorbent pad to prevent inhalation of dust.

  • Reporting: Report the spill to your facility's EHS department if it enters a drain or public corridor.

References

  • University of Wisconsin–Madison. (2020). Chapter 7: Chemical Disposal Procedures - Sanitary Sewer Disposal Guidelines. Retrieved from [Link]

  • Dartmouth College EHS. (2022). Hazardous Waste Disposal Guide: Chemical Waste Procedures. Retrieved from [Link]

Sources

Handling

Operational Safety Guide: Handling Inosine-5'-diphosphate Trisodium Salt (IDP-Na3)

Executive Summary & Scientific Context While Inosine-5'-diphosphate trisodium salt (IDP-Na3) is often classified as non-hazardous under GHS criteria for acute toxicity, treating it with "compliance complacency" is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

While Inosine-5'-diphosphate trisodium salt (IDP-Na3) is often classified as non-hazardous under GHS criteria for acute toxicity, treating it with "compliance complacency" is a critical error in high-performance research.

The "Why" Behind the Protocol:

  • Bioactivity: IDP is a potent ligand for purinergic receptors and a substrate for nucleoside-diphosphate kinases. Inhalation of bioactive dust can trigger unintended physiological responses in the respiratory mucosa.

  • Hygroscopicity & Hydrolysis: The trisodium salt form is highly hygroscopic. Improper handling leads to moisture uptake, causing rapid hydrolysis into Inosine Monophosphate (IMP) and inorganic phosphate. This compromises experimental stoichiometry before the assay even begins.

  • Cross-Contamination: As a ubiquitous metabolic intermediate, trace IDP contamination on surfaces can ruin kinetic enzymatic assays (e.g., ATPase or kinase studies) by introducing high background signals.

This guide moves beyond basic OSHA compliance to ensure both personnel safety and data integrity .

Hazard Identification & Risk Assessment

Hazard CategorySpecific RiskMechanism of Action
Biological Purinergic SignalingIDP acts on P2 receptors. Inhalation of dust may cause bronchial irritation or inflammation via extracellular signaling pathways.
Chemical Respiratory IrritationFine particulate matter (dust) acts as a mechanical and chemical irritant to mucous membranes (H335).
Physical Hygroscopic ClumpingRapid moisture absorption alters molecular weight calculations and causes flow issues during weighing.
Operational Static ChargeNucleotide salts are prone to static buildup, leading to "flying powder" and dosing inaccuracies.

Personal Protective Equipment (PPE) Matrix

Core Directive: PPE selection is task-dependent. The following matrix defines the requirement based on the specific operational phase.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage Retrieval Safety Glasses (Side Shields)Nitrile (4 mil)Standard Lab CoatNone required
Weighing (Solid) Goggles (if static prone) or GlassesNitrile (Double gloving recommended)Lab Coat (Cotton/Poly blend)Fume Hood (Primary) or N95 (Secondary)
Solubilization Safety GlassesNitrile (4 mil)Lab CoatFume Hood (Recommended)
Spill Cleanup Safety Goggles (Seal against dust)Nitrile (Double layer, >5 mil)Lab Coat + ApronN95 or P100 Respirator

Expert Insight - Why Nitrile? Latex gloves are discouraged not only due to allergen risks but because nitrile offers superior resistance to the buffers (often slightly alkaline) used to solubilize IDP. Furthermore, human skin is a source of phosphatases; double gloving protects the sample from degradation as much as it protects the scientist from exposure.

Operational Protocol: The "Cold-Chain-to-Bench" Workflow

This protocol is designed to prevent the "Hygroscopic Crash"—the moment cold powder meets warm, humid air, destroying the reagent.

Phase 1: Retrieval & Acclimatization
  • Step 1: Remove the IDP-Na3 container from -20°C storage.

  • Step 2 (Critical): Place the sealed container in a desiccator at room temperature.

  • Step 3: Wait 30–45 minutes. Do not open the cap.

    • Causality: Opening a cold bottle attracts atmospheric moisture immediately, creating a "syrup" on the top layer of the salt. This hydrolysis degrades purity.

Phase 2: Weighing & Handling
  • Step 1: Transfer the container to a chemical fume hood or a ductless enclosure with HEPA filtration.

  • Step 2: Use an anti-static gun or ionizer if available. IDP salts are static-prone; static can cause the powder to "jump" onto the balance pan or your gloves.

  • Step 3: Use a clean, ethanol-wiped spatula. Weigh quickly.

  • Step 4: Immediately recap and seal with Parafilm before removing the stock bottle from the hood.

Phase 3: Solubilization
  • Step 1: Dissolve in nuclease-free water or buffer (typically pH 7.0–7.5).

  • Step 2: Aliquot immediately. Do not store dilute solutions at 4°C for long periods; refreeze at -20°C or -80°C to prevent hydrolysis.

Workflow Visualization

The following diagram illustrates the critical path to maintain reagent integrity and safety.

IDP_Workflow Storage 1. Storage (-20°C) Acclimation 2. Acclimatization (30 mins, Desiccator) Storage->Acclimation Prevent Condensation Hood 3. Transfer to Fume Hood Acclimation->Hood Safe Transport Weighing 4. Weighing (Anti-static measures) Hood->Weighing PPE: Goggles/Nitrile Solubilization 5. Solubilization (pH 7.0-7.5) Weighing->Solubilization Immediate Dissolution Solubilization->Storage Refreeze Stock (Parafilm Sealed) Usage 6. Experimental Usage Solubilization->Usage Aliquot & Freeze

Figure 1: Critical path for IDP-Na3 handling. Note the acclimatization step (Yellow) is the most frequently skipped but essential control point.

Emergency Response & Spill Management

In the event of a spill, the primary goal is to prevent dust generation (inhalation risk) and cross-contamination of the lab environment.

Spill Decision Logic
  • Dry Spill (Powder): Do NOT sweep. Sweeping generates aerosols.

  • Wet Spill (Solution): Absorb and neutralize.

Step-by-Step Cleanup Protocol
  • Evacuate: If a large amount (>10g) of powder is aerosolized, evacuate the immediate area for 15 minutes to allow dust to settle.

  • PPE Up: Don safety goggles (not just glasses) and an N95 respirator if outside a hood.

  • Contain: Cover the spill with a paper towel dampened with inert absorbent (or water, if no reactive chemicals are nearby).

    • Why Damp? The wet towel traps the powder, preventing it from becoming airborne.

  • Clean: Wipe the area with 70% Ethanol.

  • Verify: Check the area with a UV light (if applicable for fluorescent impurities) or simply visual inspection for white residue.

Spill_Response Start Spill Detected Type Identify State Start->Type Dry Dry Powder Type->Dry Wet Liquid Solution Type->Wet Action_Dry Cover with DAMP paper towel (No Sweeping) Dry->Action_Dry Action_Wet Absorb with Paper/Vermiculite Wet->Action_Wet Disposal Dispose as Chemical Waste Action_Dry->Disposal Action_Wet->Disposal

Figure 2: Decision logic for spill containment. The "No Sweeping" rule for dry powder is critical to prevent inhalation.

Disposal & Decontamination[1]

  • Solid Waste: IDP-Na3 powder should be disposed of in a container labeled for Solid Organic Chemical Waste . It does not typically require segregation as a "P-listed" acutely toxic substance, but local EHS regulations must be verified.

  • Liquid Waste: Aqueous solutions should be collected in Aqueous Chemical Waste carboys. Ensure the waste stream pH is compatible (IDP solutions are generally neutral to slightly alkaline).

  • Container Decontamination: Triple rinse empty vials with water before discarding in glass trash. The rinse water must be treated as chemical waste.

References

  • Merck/MilliporeSigma. (2024). Safety Data Sheet: Inosine 5′-diphosphate sodium salt. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from

  • National Institutes of Health (NIH). (2018). Purinergic Signaling during Inflammation. PMC. Retrieved from

  • PubChem. (n.d.). Inosine 5'-diphosphate Compound Summary. Retrieved from

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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